Modithromycin
Description
Properties
IUPAC Name |
N-[(1R,2R,3R,6R,8R,9R,10R,13E,16S,18R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2,6,8,10,16,18-hexamethyl-5,7-dioxo-13-[(6-pyrazol-1-ylpyridin-3-yl)methoxyimino]-4,11,15-trioxabicyclo[8.5.4]nonadecan-17-ylidene]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H64N6O11/c1-12-33-43(9,54)39-26(4)35(46-29(7)50)24(2)19-42(8,56-23-31(22-55-39)47-57-21-30-14-15-34(44-20-30)49-17-13-16-45-49)38(27(5)36(51)28(6)40(53)59-33)60-41-37(52)32(48(10)11)18-25(3)58-41/h13-17,20,24-28,32-33,37-39,41,52,54H,12,18-19,21-23H2,1-11H3/b46-35?,47-31+/t24-,25-,26+,27+,28-,32+,33-,37-,38-,39-,41+,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSYOKBEDVHQB-ZIJNRMRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2C(C(=NC(=O)C)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(OCC(=NOCC4=CN=C(C=C4)N5C=CC=N5)CO2)C)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@H]2[C@H](C(=NC(=O)C)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(OC/C(=N/OCC4=CN=C(C=C4)N5C=CC=N5)/CO2)C)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H64N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736992-12-4 | |
| Record name | Modithromycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MODITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MAY4E090U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Azithromycin's Interaction with the 50S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism of action of azithromycin, a macrolide antibiotic, on the 50S ribosomal subunit of bacteria. The document provides a comprehensive overview of its binding process, inhibitory effects on protein synthesis, and the experimental methodologies used to elucidate these interactions.
Core Mechanism of Action
Azithromycin exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the large 50S ribosomal subunit.[1][2][3] This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[4][5] By physically obstructing this tunnel, azithromycin sterically hinders the elongation of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNAs and ultimately, the inhibition of protein synthesis.[4][5] While primarily bacteriostatic, azithromycin can be bactericidal at higher concentrations.
The binding of azithromycin is a dynamic, two-step process, particularly in Escherichia coli. It involves an initial, rapid, and low-affinity binding within the upper part of the NPET, followed by a slower conformational rearrangement to a high-affinity binding state that is significantly more inhibitory.[4][6][7][8]
The Azithromycin Binding Site
Structural and biochemical studies have identified the key components of the azithromycin binding site on the 50S ribosomal subunit.
-
23S rRNA: The primary interaction is with specific nucleotides of the 23S rRNA. In Deinococcus radiodurans, one azithromycin molecule has been observed to interact with domains IV and V of the 23S rRNA.[4]
-
Ribosomal Proteins: Ribosomal proteins L4 and L22, which are integral components of the NPET wall, also contribute to the binding of a second azithromycin molecule in some species.[4]
The conformation of the lactone ring of azithromycin, altered by the nitrogen atom insertion that characterizes it as an azalide, allows for unique contacts within the binding pocket compared to other macrolides.[4]
Quantitative Analysis of Azithromycin's Inhibitory Activity
The inhibitory potency of azithromycin has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Bacterial Species | Assay Type | IC50 (µg/mL) | Reference |
| Haemophilus influenzae | Protein Synthesis Inhibition | 0.4 | [9] |
| Haemophilus influenzae | Growth Inhibition | 0.4 | [9] |
| Staphylococcus aureus | Protein Synthesis Inhibition | 5 | [10] |
| Staphylococcus aureus | 50S Subunit Formation Inhibition | 5 | [10] |
| Staphylococcus aureus | Growth Inhibition | 2.5 | [10] |
Experimental Protocols for Studying Azithromycin-Ribosome Interactions
A variety of sophisticated experimental techniques are employed to investigate the interaction between azithromycin and the 50S ribosomal subunit.
In Vitro Transcription/Translation Inhibition Assay
This assay is fundamental for determining the inhibitory effect of azithromycin on protein synthesis.
Principle: A cell-free system containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase). The activity of the reporter protein is measured in the presence and absence of azithromycin to quantify the extent of inhibition.[11]
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a DNA template encoding a reporter gene under the control of a suitable promoter (e.g., T7), a coupled transcription-translation cell-free extract (e.g., from E. coli or rabbit reticulocytes), amino acids, and an energy source.[1][5][12]
-
Inhibitor Addition: Add varying concentrations of azithromycin (typically prepared as a stock solution in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (DMSO alone).[13]
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C for bacterial systems) for a defined period to allow for protein synthesis.[1][13]
-
Detection: Quantify the amount of synthesized reporter protein. For luciferase, this involves adding a luciferin substrate and measuring the resulting luminescence with a luminometer.[13]
-
Data Analysis: Plot the reporter activity against the azithromycin concentration and fit the data to a dose-response curve to determine the IC50 value.
Toeprinting Assay
This high-resolution footprinting technique is used to map the precise location of the ribosome stalled on an mRNA transcript by an antibiotic.
Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it terminates, creating a truncated cDNA product. The length of this "toeprint" fragment reveals the exact position of the ribosome.[14][15]
Detailed Methodology:
-
In Vitro Translation: Set up an in vitro translation reaction with a specific mRNA template, ribosomes, and the necessary translation factors. Add azithromycin to induce stalling.[16]
-
Primer Hybridization: Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA, downstream of the region of interest.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction. The enzyme will synthesize cDNA until it is blocked by the stalled ribosome.
-
Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide gel.
-
Analysis: Visualize the cDNA fragments. The length of the truncated product, when compared to a sequencing ladder of the same mRNA, identifies the nucleotide at which the ribosome is stalled.[14]
Ribosome Footprinting (Ribo-Seq)
This powerful, high-throughput sequencing technique provides a genome-wide snapshot of all ribosome positions on mRNAs within a cell at a given moment, revealing how antibiotics affect translation globally.
Principle: Cells are treated with an antibiotic to stall ribosomes. The cells are then lysed, and RNases are used to digest all mRNA that is not protected by ribosomes. The remaining ribosome-protected mRNA fragments ("footprints") are isolated, converted to a cDNA library, and sequenced using next-generation sequencing.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat a bacterial culture with azithromycin for a short period. Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.[17][18]
-
Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., micrococcal nuclease) to digest unprotected mRNA.[8]
-
Monosome Isolation: Isolate the 70S monosomes (ribosomes bound to mRNA fragments) by sucrose gradient ultracentrifugation or size-exclusion chromatography.[8]
-
Footprint Extraction: Extract the mRNA footprints from the purified monosomes.
-
Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the footprints, reverse transcribe to cDNA, and amplify to create a sequencing library. Sequence the library on a high-throughput sequencing platform.[8]
-
Data Analysis: Align the sequencing reads to the bacterial genome or transcriptome to map the positions of the ribosomes. Analyze the footprint density to identify sites of ribosome stalling induced by azithromycin.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique used to determine the three-dimensional structure of the ribosome in complex with azithromycin at near-atomic resolution.
Principle: A purified solution of the ribosome-azithromycin complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is then used to acquire a large number of 2D projection images of the randomly oriented particles. These 2D images are computationally combined to reconstruct a 3D density map of the complex.
Detailed Methodology:
-
Complex Formation and Purification: Incubate purified 70S ribosomes with a molar excess of azithromycin to ensure saturation of the binding site. Purify the complex to remove unbound antibiotic.[19]
-
Grid Preparation: Apply a small volume of the purified complex solution to an EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane to create a vitrified sample.[20]
-
Data Collection: Collect a large dataset of 2D projection images of the frozen particles using a cryo-electron microscope equipped with a direct electron detector.[21]
-
Image Processing: Use specialized software to perform particle picking, 2D classification to remove noise and select for high-quality particle images, and 3D reconstruction to generate a high-resolution density map.[21][22]
-
Model Building and Refinement: Build an atomic model of the ribosome-azithromycin complex into the cryo-EM density map and refine the model to fit the data.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate key aspects of azithromycin's interaction with the 50S ribosomal subunit.
Caption: Overview of azithromycin binding to the 50S subunit and subsequent inhibition of protein synthesis.
Caption: The two-step binding mechanism of azithromycin to the E. coli ribosome.
Caption: Simplified workflow of a toeprinting assay to map azithromycin-induced ribosome stalling.
Conclusion
Azithromycin's mechanism of action on the 50S ribosomal subunit is a multifaceted process involving specific interactions within the nascent peptide exit tunnel. This leads to a context-dependent inhibition of protein synthesis. The continued application of advanced biochemical and structural techniques is crucial for a deeper understanding of these interactions, which will in turn inform the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Molecular dynamics simulations of large macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Molecular docking study of fda-approved drugs to inhibit the bacterial ribosome [open.metu.edu.tr]
- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Purification of 70S Ribosomes from Bacillus subtilis [bio-protocol.org]
- 7. Purification of 70S Ribosomes from Bacillus subtilis [en.bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Mapping Protein–Protein Interactions at Birth: Single-Particle Cryo-EM Analysis of a Ribosome–Nascent Globin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Getting Started with Thermo Scientific 1-Step IVT Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 16. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]
- 19. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cryo-EM Techniques | Single Particle Cryo-EM | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
The Genesis of a Modern Antibiotic: A Technical Guide to the Discovery and Synthesis of Azithromycin from Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and chemical synthesis of azithromycin, a pivotal azalide antibiotic, from its precursor, erythromycin A. It details the historical context of its discovery by scientists at the Croatian pharmaceutical company Pliva, the key chemical transformations involved in its synthesis, and the experimental protocols for these reactions. Quantitative data from various sources are summarized for comparative analysis, and the underlying mechanisms are illustrated through detailed diagrams.
Discovery and Development
Azithromycin was discovered in 1980 by a team of researchers at Pliva, a Croatian pharmaceutical company.[1][2] The team, led by Dr. Slobodan Đokić, included Gabrijela Kobrehel, Gorjana Radobolja-Lazarevski, and Zrinka Tamburašev.[1][3] Their work represented a significant breakthrough in macrolide antibiotic research, aiming to improve upon the acid stability and pharmacokinetic profile of erythromycin A.[4][5] The key innovation was the insertion of a nitrogen atom into the 14-membered lactone ring of erythromycin, creating a more stable 15-membered ring and a new class of antibiotics known as azalides.[6] This structural modification conferred enhanced activity against Gram-negative bacteria and improved tissue penetration compared to its predecessor.[7] Patented in 1981, azithromycin was later licensed to Pfizer, which launched it under the brand name Zithromax in 1991.[1][2]
The Chemical Synthesis Pathway
The semi-synthesis of azithromycin from erythromycin A is a well-established four-step process.[6] This transformation involves the initial conversion of erythromycin to its oxime, followed by a Beckmann rearrangement to expand the lactone ring. The resulting imino ether is then reduced, and a final reductive N-methylation step yields azithromycin.[8]
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of azithromycin. These protocols are a synthesis of information from various patented and published procedures.
Step 1: Oximation of Erythromycin A
This initial step involves the conversion of the C9 ketone of erythromycin A to an oxime.
-
Materials:
-
Erythromycin A
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (or other suitable base)
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve erythromycin A in methanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Cool the reaction mixture and add water to precipitate the erythromycin A oxime.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Step 2: Beckmann Rearrangement of Erythromycin A Oxime
This crucial step expands the 14-membered ring of erythromycin to the 15-membered azalide core.
-
Materials:
-
Erythromycin A oxime
-
p-Toluenesulfonyl chloride (or other sulfonylating agent)
-
Sodium bicarbonate
-
Acetone
-
Water
-
-
Procedure:
-
Suspend erythromycin A oxime in a mixture of acetone and water.
-
Add sodium bicarbonate to the suspension.
-
Cool the mixture in an ice bath and slowly add a solution of p-toluenesulfonyl chloride in acetone.
-
Stir the reaction mixture at a low temperature for a few hours.
-
Adjust the pH of the solution to alkaline (pH 9-10) with sodium hydroxide to precipitate the crude erythromycin-6,9-imino ether.
-
Filter the product, wash with water, and dry.
-
Step 3: Reduction of Erythromycin-6,9-imino ether
The imino ether is reduced to the corresponding secondary amine in this step.
-
Materials:
-
Erythromycin-6,9-imino ether
-
Rhodium on carbon (Rh/C) or other suitable catalyst (e.g., PtO2)
-
Acetic acid
-
Water
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the imino ether in a mixture of acetic acid and water.
-
Add the Rh/C catalyst to the solution.
-
Hydrogenate the mixture in a Parr hydrogenator under pressure (e.g., 70 bar) at room temperature for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Filter off the catalyst. The resulting filtrate containing 9-deoxo-9a-aza-9a-homoerythromycin A can be used directly in the next step.
-
Step 4: Reductive N-methylation
The final step involves the methylation of the secondary amine to yield azithromycin. This can often be performed as a one-pot reaction following the reduction.[9][10]
-
Materials:
-
Filtrate from the previous step containing 9-deoxo-9a-aza-9a-homoerythromycin A
-
Formaldehyde (37% aqueous solution)
-
Formic acid (optional, as the reaction can be carried out under the previous catalytic hydrogenation conditions)
-
Sodium hydroxide
-
-
Procedure (One-Pot):
-
To the filtrate from the reduction step, add an aqueous solution of formaldehyde.
-
Continue the hydrogenation at elevated temperature and pressure (e.g., 40-45°C and 40 bar) for an extended period (e.g., 20 hours).
-
After the reaction is complete, filter off the catalyst.
-
Adjust the pH of the filtrate to approximately 9.5 with a sodium hydroxide solution to precipitate the crude azithromycin.
-
Stir the suspension at room temperature to allow for complete precipitation.
-
Filter the solid, wash thoroughly with water, and dry to yield crude azithromycin.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure azithromycin.[8]
-
Quantitative Data Summary
The following tables summarize the reported yields and purity for the key steps in the synthesis of azithromycin, compiled from various patent literature.
Table 1: Yields of Intermediates and Final Product
| Reaction Step | Starting Material | Product | Reported Yield |
| Oximation | Erythromycin A | Erythromycin A Oxime | >95% |
| Beckmann Rearrangement | Erythromycin A Oxime | Erythromycin-6,9-imino ether | 75-94% |
| Reduction & Reductive Methylation (One-Pot) | Erythromycin-6,9-imino ether | Azithromycin | 43-95% |
Table 2: Purity of Intermediates and Final Product
| Compound | Purity | Analytical Method |
| Erythromycin-6,9-imino ether | >92% | HPLC |
| Crude Azithromycin | 95-98% | HPLC |
| Recrystallized Azithromycin | >99% | HPLC |
Experimental and Logical Workflow
The overall workflow for the synthesis and purification of azithromycin involves a series of sequential chemical reactions followed by purification and analysis steps.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Azithromycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2] It binds to the 50S subunit of the bacterial ribosome, near the entrance of the polypeptide exit tunnel.[4] This binding event physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This mechanism is primarily bacteriostatic, but can be bactericidal at higher concentrations.
References
- 1. mdpi.com [mdpi.com]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011015219A1 - Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers - Google Patents [patents.google.com]
- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. CN103319551A - Preparation method of erythromycin 6,9 imino ether - Google Patents [patents.google.com]
- 6. CN106432370A - Preparation method of high-purity erythromycin 6,9-imino ether - Google Patents [patents.google.com]
- 7. WO2007029266A2 - A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a - Google Patents [patents.google.com]
- 8. A Facile Process For Purification Of Azithromycin [quickcompany.in]
- 9. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation method of erythromycin 6,9-imino ether compound - Eureka | Patsnap [eureka.patsnap.com]
The In Vivo Journey of Azithromycin: A Technical Guide to its Pharmacokinetics and Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the in vivo pharmacokinetics and extensive tissue distribution of azithromycin, a macrolide antibiotic renowned for its unique pharmacological profile. This document provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties, detailed experimental methodologies for its quantification in biological matrices, and an exploration of its interaction with key cellular signaling pathways.
Pharmacokinetic Profile of Azithromycin
Azithromycin exhibits a distinctive pharmacokinetic profile characterized by rapid and wide tissue distribution, leading to significantly higher concentrations in tissues than in plasma, and a long terminal elimination half-life.[1][2]
Absorption
Following oral administration, azithromycin is rapidly absorbed, with an absolute bioavailability of approximately 37-38%.[3][4] Peak plasma concentrations (Tmax) are typically reached within 2 to 3 hours after administration.[2]
Distribution
A hallmark of azithromycin's pharmacokinetics is its extensive and rapid distribution into tissues throughout the body.[2][4] This is reflected by its large apparent steady-state volume of distribution of 31.1 L/kg.[2] Azithromycin's protein binding in serum is variable and concentration-dependent, decreasing from 51% at a concentration of 0.02 µg/mL to 7% at 2 µg/mL.[2][4]
The high tissue concentrations are a result of its ability to accumulate within cells, particularly phagocytes such as neutrophils and macrophages.[4] This intracellular accumulation is driven by a mechanism known as "ion trapping" within the acidic environment of lysosomes. The intracellular-to-extracellular concentration ratio can exceed 30 after just one hour.[4] This targeted delivery to immune cells is thought to enhance its distribution to inflamed tissues.[4]
Metabolism
Azithromycin is primarily metabolized in the liver.[4] However, in vitro and in vivo studies to fully assess the metabolism of azithromycin have not been extensively performed, and no specific single enzyme has been identified as being solely responsible for its metabolism.[1]
Excretion
The primary route of elimination for azithromycin is biliary excretion, with a large portion of the drug excreted unchanged in the feces.[1] Renal excretion is a minor pathway, with approximately 6% of the administered dose appearing as unchanged drug in the urine.[1] The plasma concentration of azithromycin declines in a polyphasic manner, with a prolonged terminal elimination half-life of approximately 68 hours.[1][4] This long half-life is attributed to the extensive uptake and subsequent slow release of the drug from tissues.[1]
Data Presentation: Quantitative Pharmacokinetics and Tissue Distribution
The following tables summarize key quantitative pharmacokinetic parameters and tissue distribution data for azithromycin in humans.
Table 1: Pharmacokinetic Parameters of Azithromycin in Human Plasma (Single 500 mg Oral Dose)
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 0.5 (0.2) mcg/mL | [2] |
| Tmax (Time to Peak Concentration) | 2.2 (0.9) hours | [2] |
| AUC0-72 (Area Under the Curve) | 4.3 (1.2) mcg·h/mL | [2] |
| Absolute Bioavailability | ~38% | [2] |
| Terminal Elimination Half-life | ~68 hours | [4] |
Table 2: Azithromycin Concentrations in Human Tissues and Fluids
| Tissue/Fluid | Concentration (µg/g or µg/mL) | Time After Dose | Dosing Regimen | Reference |
| Tonsil | 4.5 µg/g | 12 hours | Two 250 mg doses, 12h apart | [5] |
| Tonsil | 3.9 µg/g | 24 hours | Two 250 mg doses, 12h apart | [5] |
| Tonsil | 0.93 µg/g | 7.5 days | Two 250 mg doses, 12h apart | [5] |
| Prostate | >3 mg/kg | Peak | Two 250 mg doses, 12h apart | [3] |
| White Blood Cells (WBC) | 22,532 ng/mL (Cmax) | Day 3 | 500 mg daily for 3 days | [6] |
| Muscle (Interstitial Fluid) | 25.7 ng/mL (Cmax) | Day 3 | 500 mg daily for 3 days | [6] |
| Subcutis (Interstitial Fluid) | 16.4 ng/mL (Cmax) | Day 3 | 500 mg daily for 3 days | [6] |
Table 3: Tissue-to-Plasma Concentration Ratios of Azithromycin in Humans
| Tissue | Ratio | Time After Dose | Reference |
| Tonsil | >150 | - | [5] |
| Skin | 10 | 2-4 hours | [2] |
| Lung | 100 | 19 hours | [2] |
| Sputum | 10 | 10-12 hours | [2] |
| Cervix | 2.0 | 19 hours | [2] |
| WBC/Plasma Cmax Ratio (Day 1) | 61.56 | - | [6] |
| Muscle/Plasma Cmax Ratio (Day 1) | 0.07 | - | [6] |
| Subcutis/Plasma Cmax Ratio (Day 1) | 0.05 | - | [6] |
Experimental Protocols
This section outlines the key methodologies used for the in vivo study of azithromycin's pharmacokinetics and tissue distribution.
In Vivo Tissue Distribution Study Workflow
The following diagram illustrates a typical workflow for an in vivo study designed to determine the tissue distribution of azithromycin.
Quantification of Azithromycin in Plasma and Tissue Homogenates by HPLC-MS/MS
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically employed for the quantification of azithromycin in biological matrices.[6][7]
Sample Preparation:
-
Plasma: Protein precipitation is a common method for plasma sample preparation. This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.[1]
-
Tissue: Tissues are first weighed and then homogenized in a suitable buffer. The extraction of azithromycin from the tissue homogenate is often achieved through liquid-liquid extraction or solid-phase extraction (SPE).[7][8] For liquid-liquid extraction, an organic solvent is used to extract the drug from the aqueous homogenate.[8] SPE involves passing the sample through a cartridge that retains the drug, which is then eluted with a solvent.[7]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A C18 reverse-phase column is commonly used for the separation of azithromycin. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[7]
-
Mass Spectrometry: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity. The precursor and product ion transitions for azithromycin are monitored.[7]
In Vivo Sampling of Interstitial Fluid using Microdialysis
Microdialysis is a minimally invasive technique used to measure unbound drug concentrations in the interstitial fluid of tissues like muscle and subcutaneous fat.[6]
Procedure:
-
A microdialysis probe, which has a semipermeable membrane at its tip, is inserted into the target tissue.
-
The probe is perfused with a physiological solution (perfusate) at a slow, constant flow rate.
-
As the perfusate flows through the probe, unbound azithromycin in the interstitial fluid diffuses across the semipermeable membrane into the perfusate.
-
The collected perfusate (dialysate) is then analyzed by HPLC-MS/MS to determine the concentration of azithromycin.
Modulation of Cellular Signaling Pathways
Beyond its antimicrobial activity, azithromycin exhibits immunomodulatory effects by interacting with key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Azithromycin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response.[9] It achieves this by preventing the nuclear translocation of the p65 subunit of NF-κB.[9] This, in turn, reduces the expression of pro-inflammatory cytokines.
Modulation of the MAPK/ERK Signaling Pathway
Azithromycin has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[10][11] Studies have shown that azithromycin can reduce the phosphorylation of p38 MAPK and ERK, which are key components of this cascade involved in inflammation and cell proliferation.[10][11]
Inhibition of the mTOR Signaling Pathway
Azithromycin can also suppress T-cell activation and proliferation by inhibiting the mammalian Target of Rapamycin (mTOR) signaling pathway. It has been shown to reduce the phosphorylation of the S6 ribosomal protein (S6RP), a downstream target of mTOR.
Conclusion
Azithromycin's unique pharmacokinetic profile, characterized by high and sustained tissue concentrations, is a key determinant of its clinical efficacy. Its ability to accumulate in phagocytic cells allows for targeted delivery to sites of infection and inflammation. The methodologies outlined in this guide provide a framework for the robust in vivo evaluation of azithromycin and similar compounds. Furthermore, its immunomodulatory effects, mediated through the inhibition of critical signaling pathways such as NF-κB, MAPK/ERK, and mTOR, highlight its therapeutic potential beyond its direct antimicrobial activity. This comprehensive understanding is crucial for optimizing its clinical use and for the development of future therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. AZITHROMYCIN Tablets USP 250 mg and 500 mg [dailymed.nlm.nih.gov]
- 3. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Concentrations of azithromycin in human tonsillar tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood, Tissue, and Intracellular Concentrations of Azithromycin during and after End of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azithromycin treatment modulates the extracellular signal-regulated kinase mediated pathway and inhibits inflammatory cytokines and chemokines in epithelial cells from infertile women with recurrent Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azithromycin reduces tumor necrosis factor-alpha production in lipopolysaccharide-stimulated THP-1 monocytic cells by modification of stress response and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Azithromycin's Immunomodulatory and Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azithromycin, a macrolide antibiotic, exhibits potent immunomodulatory and anti-inflammatory properties independent of its antimicrobial activity. These effects are increasingly recognized for their therapeutic potential in chronic inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects on immune cells, and detailed experimental protocols to investigate these properties. Azithromycin's core immunomodulatory functions include the suppression of pro-inflammatory signaling pathways such as NF-κB and STAT1, the promotion of an anti-inflammatory M2 macrophage phenotype, the modulation of neutrophil function and apoptosis, and the inhibition of autophagy. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of azithromycin's non-antibiotic effects.
Core Mechanisms of Action
Azithromycin exerts its immunomodulatory and anti-inflammatory effects through a multi-faceted approach, targeting key signaling pathways and immune cell functions.
Inhibition of Pro-inflammatory Signaling Pathways
Azithromycin has been shown to suppress the activation of critical transcription factors that drive inflammatory responses, primarily Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).
-
NF-κB Pathway: Azithromycin inhibits the nuclear translocation of the p65 subunit of NF-κB.[1] This is achieved, in part, by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] The estimated IC50 value for azithromycin's inhibition of TNFα-mediated NF-κB activation is approximately 56 µM.[2][3] By blocking NF-κB, azithromycin effectively downregulates the expression of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[4]
-
STAT1 Pathway: Azithromycin has been observed to decrease the phosphorylation of STAT1 in a concentration-dependent manner.[1] STAT1 is a key signaling molecule for interferon-gamma (IFN-γ), a potent pro-inflammatory cytokine. Inhibition of STAT1 phosphorylation further contributes to the suppression of inflammatory gene expression.
Modulation of Macrophage Polarization
Azithromycin promotes the differentiation of macrophages towards an anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype.
-
M1 Suppression: In classically activated (M1) macrophages (stimulated with LPS and IFN-γ), azithromycin reduces the production of pro-inflammatory cytokines such as IL-12 and IL-6.[5] It also attenuates the expression of inducible nitric oxide synthase (iNOS), a key M1 effector molecule.[6]
-
M2 Promotion: Azithromycin enhances the expression of M2 markers, including the mannose receptor (CD206) and CD23.[5][7] It significantly increases the activity of arginase-1, an M2 effector molecule, by up to 10-fold in IFN-γ and LPS-stimulated cells.[5][6] Furthermore, azithromycin boosts the production of the anti-inflammatory cytokine IL-10.[5]
References
- 1. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Azithromycin alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. preprints.org [preprints.org]
In Vitro Antibacterial Spectrum of Azithromycin Against Respiratory Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of respiratory tract infections. Its favorable pharmacokinetic profile, including high and sustained tissue concentrations, and its broad spectrum of activity against typical and atypical respiratory pathogens, have cemented its clinical importance. This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of azithromycin against key respiratory pathogens. The data presented herein is crucial for understanding its efficacy, monitoring emerging resistance, and guiding future drug development efforts.
The primary mechanism of action for azithromycin involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action is primarily bacteriostatic, but can be bactericidal at high concentrations against certain pathogens.[2]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The in vitro activity of azithromycin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for azithromycin against major respiratory pathogens. Data is presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 191 | 0.13 | 0.25 | ≤0.015 - 0.25 | [3] |
| Haemophilus influenzae | 210 | - | - | 0.5 - 4.0 | [4] |
| Moraxella catarrhalis | - | - | - | - | - |
| Mycoplasma pneumoniae | - | - | 0.00024 | - | [5] |
| Chlamydophila pneumoniae | 55 | - | 0.5 | - | [6][7] |
| Legionella pneumophila | 149 | - | - | 0.064 - 1.0 (for erythromycin) | [8] |
Note: Data for Moraxella catarrhalis requires further specific studies for a comprehensive summary. For Legionella pneumophila, erythromycin MICs are often used as a surrogate, though azithromycin is also active.
Experimental Protocols
The determination of MIC values is performed using standardized laboratory procedures, primarily broth microdilution and agar dilution methods, as recommended by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.[11][12][13]
1. Preparation of Antimicrobial Solutions:
-
A stock solution of azithromycin is prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, supplemented media is used.
2. Inoculum Preparation:
-
The bacterial isolate is grown on an appropriate agar medium to obtain a pure culture.
-
Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the serially diluted azithromycin is inoculated with the standardized bacterial suspension.
-
A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air. For Haemophilus influenzae and Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO₂.
4. Interpretation of Results:
-
The MIC is read as the lowest concentration of azithromycin that completely inhibits visible bacterial growth (i.e., the first clear well).
Agar Dilution Method
This method is considered a reference method for MIC determination.[9][10][14]
1. Preparation of Agar Plates:
-
A stock solution of azithromycin is prepared.
-
Serial two-fold dilutions of the antibiotic are incorporated into molten Mueller-Hinton agar.
-
The agar-antibiotic mixtures are then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
2. Inoculum Preparation:
-
The bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
3. Inoculation and Incubation:
-
The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
The plates are incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of azithromycin that inhibits the visible growth of the bacteria on the agar.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Relationship between MIC and Clinical Breakpoints
Caption: Interpretation of MIC values using clinical breakpoints.
Mechanisms of Resistance
The emergence of azithromycin resistance in respiratory pathogens is a significant clinical concern. The primary mechanisms of resistance include:
-
Target Site Modification: This is a common mechanism in Streptococcus pneumoniae. The erm(B) gene encodes a methylase that modifies the 23S rRNA, reducing the binding affinity of macrolides to the ribosome.[15][16] Mutations in the 23S rRNA and ribosomal proteins L4 and L22 can also confer resistance.[17][18]
-
Efflux Pumps: Active efflux of the antibiotic from the bacterial cell is another major resistance mechanism. In S. pneumoniae, this is often mediated by the mef(E) gene.[15] In Haemophilus influenzae and Legionella pneumophila, specific efflux pumps have also been identified as contributing to reduced susceptibility to azithromycin.[1][2][8][19][20][21]
Conclusion
Azithromycin continues to be a valuable agent in the treatment of respiratory tract infections due to its activity against a wide range of common pathogens. However, the rise of resistance, particularly in Streptococcus pneumoniae, necessitates ongoing surveillance of its in vitro activity. Standardized methodologies for susceptibility testing are crucial for accurate monitoring of resistance trends and for guiding appropriate clinical use. Understanding the mechanisms of resistance is fundamental for the development of strategies to overcome this challenge and to preserve the efficacy of this important antibiotic.
References
- 1. Insights into Haemophilus macrolide resistance: A comprehensive systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Azithromycin Pharmacodynamics against Persistent Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbiologic Efficacy of Azithromycin and Susceptibilities to Azithromycin of Isolates of Chlamydia pneumoniae from Adults and Children with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiologic efficacy of azithromycin and susceptibilities to azithromycin of isolates of Chlamydia pneumoniae from adults and children with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. m.youtube.com [m.youtube.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Macrolide Resistance in Streptococcus pneumoniae [frontiersin.org]
- 16. Antimicrobial susceptibility and analysis of macrolide resistance genes in Streptococcus pneumoniae isolated in Hamadan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Azithromycin resistance mutations in Streptococcus pneumoniae as revealed by a chemogenomic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of efflux on telithromycin and macrolide susceptibility in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Effects of an Efflux Mechanism and Ribosomal Mutations on Macrolide Susceptibility of Haemophilus influenzae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
The Escalating Threat of Azithromycin Resistance: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Bacterial Resistance to Azithromycin
Abstract
The increasing prevalence of bacterial resistance to azithromycin, a cornerstone of treatment for numerous infectious diseases, poses a significant global health threat. This technical guide provides a comprehensive overview of the molecular underpinnings of azithromycin resistance in key bacterial pathogens, including Neisseria gonorrhoeae, Streptococcus pneumoniae, Escherichia coli, and Staphylococcus aureus. We delve into the primary mechanisms of resistance: target site modification through mutations in the 23S rRNA and ribosomal proteins L4 and L22, ribosomal methylation mediated by erm genes, and active drug efflux via various pump systems. This guide offers detailed experimental protocols for the identification and characterization of these resistance determinants, presents quantitative data on their prevalence and impact on minimum inhibitory concentrations (MICs), and provides visual representations of key resistance pathways and laboratory workflows. This document is intended to serve as a critical resource for researchers and professionals engaged in the surveillance, diagnosis, and development of novel strategies to combat azithromycin resistance.
Introduction
Azithromycin, a macrolide antibiotic, has been a vital therapeutic agent for a wide range of bacterial infections. Its favorable pharmacokinetic profile and broad spectrum of activity have led to its extensive use, which has unfortunately driven the selection and spread of resistant bacterial strains.[1] Understanding the molecular mechanisms that confer resistance is paramount for the development of effective countermeasures, including new diagnostics, therapeutic strategies, and antimicrobial stewardship programs. This guide synthesizes the current knowledge on the core mechanisms of azithromycin resistance, with a focus on the technical details relevant to the scientific community.
Core Mechanisms of Azithromycin Resistance
Bacteria have evolved three primary strategies to evade the antimicrobial action of azithromycin: modification of the drug's target, enzymatic alteration of the drug-binding site, and active removal of the drug from the cell.
Target Site Modification
Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Alterations in this binding site can significantly reduce the drug's efficacy.
The most clinically significant target site modifications are point mutations in domain V of the 23S rRNA gene. These mutations are critical for macrolide binding.
-
A2058G and A2059G Mutations (E. coli numbering): These are the most prevalent and clinically important mutations, conferring high-level resistance to macrolides. The A2059G mutation, in particular, has been shown to be the sole determinant for high-level azithromycin resistance in Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) reaching ≥256 µg/mL when present in three or four of the four 23S rRNA alleles.[2][3][4] The A2058G mutation has also been identified in N. gonorrhoeae isolates with high-level resistance.[5] In Mycoplasma genitalium, which has only one rRNA operon, these mutations are associated with treatment failure.[6][7]
-
C2611T Mutation (E. coli numbering): This mutation is associated with moderate-level azithromycin resistance, with MICs typically in the range of 2-8 µg/mL in N. gonorrhoeae.[4][8]
Mutations in the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV) can also confer macrolide resistance, often by altering the conformation of the 23S rRNA and indirectly affecting drug binding. These mutations have been observed in a variety of bacteria, including Streptococcus pneumoniae and Haemophilus influenzae.[9][10]
Ribosomal Methylation (Erm-mediated)
The most widespread mechanism of macrolide resistance is the post-transcriptional methylation of the 23S rRNA, catalyzed by Erm (erythromycin ribosome methylase) enzymes. These enzymes, encoded by erm genes, are often located on mobile genetic elements, facilitating their dissemination.
-
erm Genes: Several classes of erm genes exist, with erm(A), erm(B), and erm(C) being the most clinically relevant in staphylococci and streptococci.[8][11] The erm(B) gene is frequently associated with high-level macrolide resistance in S. pneumoniae.[2]
-
Mechanism: Erm methyltransferases add one or two methyl groups to the N6 position of a specific adenine residue (A2058 in E. coli) in the 23S rRNA. This methylation sterically hinders the binding of macrolides to the ribosome.
Active Efflux Pumps
Efflux pumps are membrane-spanning proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.
-
mef and msr Genes: The mef (macrolide efflux) and msr (macrolide-streptogramin B resistance) genes encode for major facilitator superfamily (MFS) and ATP-binding cassette (ABC) transporters, respectively. The mef(A) gene is prevalent in S. pneumoniae and is associated with low- to moderate-level resistance.[2] In staphylococci, the msr(A) gene is a common efflux-mediated resistance determinant.[9]
-
mtrCDE Operon: In N. gonorrhoeae, the MtrCDE efflux pump, a member of the resistance-nodulation-division (RND) family, contributes to intrinsic and acquired resistance to azithromycin. Overexpression of this pump, often due to mutations in the mtrR repressor gene or its promoter, leads to reduced susceptibility.[12][13]
-
mph(A) Gene: This gene encodes a macrolide 2'-phosphotransferase that inactivates the antibiotic. It is a significant cause of azithromycin resistance in Enterobacteriaceae, such as E. coli. The presence of mph(A) is often associated with high MIC values (≥32 µg/mL).[11][14][15]
Quantitative Data on Azithromycin Resistance
The following tables summarize the minimum inhibitory concentrations (MICs) associated with different resistance mechanisms and the prevalence of these mechanisms in key bacterial pathogens.
Table 1: Azithromycin MIC Ranges Associated with Different Resistance Mechanisms
| Bacterial Species | Resistance Mechanism | Wild-Type Azithromycin MIC (µg/mL) | Resistant Azithromycin MIC (µg/mL) |
| Neisseria gonorrhoeae | 23S rRNA A2059G mutation | 0.12 - 0.25 | ≥256[2][4][8] |
| 23S rRNA C2611T mutation | 0.12 - 0.25 | 2 - 8[4][8] | |
| mtrR promoter mutation | 0.12 - 0.25 | Elevated, often in combination with other mechanisms[4] | |
| Streptococcus pneumoniae | Susceptible | ≤0.125 | -[14][16] |
| mef(A) gene | - | 0.5 - 32[2] | |
| erm(B) gene | - | ≥64[2] | |
| Escherichia coli | Susceptible | - | - |
| mph(A) gene | - | ≥32[11][14][15] | |
| Staphylococcus aureus | Susceptible | ≤2 | -[17] |
| erm(C) positive | - | MIC50: 4 (constitutive) / 0.25 (inducible)[18] | |
| Methicillin-Resistant (MRSA) | - | 32 - 64[19] | |
| Mycoplasma genitalium | Wild-Type | ~0.008 | -[20] |
| 23S rRNA A2058/A2059 mutation | - | ≥8[20] | |
| Haemophilus influenzae | Susceptible | ≤0.12 | -[21] |
| Resistant | - | >4[21] |
Table 2: Prevalence of Azithromycin Resistance Mechanisms in Clinical Isolates
| Bacterial Species | Resistance Mechanism | Prevalence | Region/Study Population |
| Streptococcus pneumoniae | erm(B) | Varies by region, often predominant mechanism of high-level resistance | Global |
| mef(A) | Varies by region, often associated with low- to moderate-level resistance | Global | |
| Staphylococcus aureus | erm(A) | High prevalence in MLS-resistant isolates | Turkey[8] |
| erm(C) | High prevalence in MLS-resistant isolates | Turkey[8] | |
| Efflux pumps (e.g., NorA, MepA) | Contribute to multidrug resistance, prevalence varies | Global[20][22] | |
| Haemophilus influenzae | Acquired erm or mef genes | Generally low to absent in many studies | Global[5][6][21] |
| Ribosomal mutations (L4, L22, 23S rRNA) | Implicated in resistance | Global[3][4] | |
| Escherichia coli | mph(A) | Most common azithromycin resistance gene | Global[15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize azithromycin resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of azithromycin.
Protocol: Broth Microdilution for Azithromycin MIC Determination
-
Prepare Azithromycin Stock Solution: Dissolve azithromycin powder in an appropriate solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile water to a working stock concentration (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the azithromycin working stock in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.03 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of azithromycin that completely inhibits visible bacterial growth.
Molecular Detection of Resistance Genes
Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific resistance genes.
Protocol: Multiplex PCR for erm and mef Genes
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a simple boiling method.
-
PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and a combination of forward and reverse primers for the target genes (ermA, ermB, ermC, mefA/E).
-
Primer Sequences:
-
ermA-F: 5'-GTT ACA AAT GTT AAT GAT GGT G-3'
-
ermA-R: 5'-GTA TTA TCG TTA TTA GTT TCT G-3'
-
ermB-F: 5'-GAA AAG GTA CTC AAC CAA ATA-3'
-
ermB-R: 5'-AGT AAC GGT ACT TAA ATT GTT TAC-3'
-
ermC-F: 5'-GCT AAT ATT GTT TAA ATC GGT-3'
-
ermC-R: 5'-TCA AAC CCT TAA TTT CCT TCT-3'
-
mefA/E-F: 5'-AGT ATC ATT AAT CAC TAG TGC-3'
-
mefA/E-R: 5'-TTC TTC TGG TAC TAA AAG TGG-3'
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Agarose Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel. The presence of bands of the expected sizes indicates the presence of the respective resistance genes.
Protocol: PCR for mph(A) Gene
-
DNA Extraction: As described above.
-
PCR Master Mix Preparation: Prepare a PCR master mix with primers specific for the mph(A) gene.
-
Primer Sequences:
-
mphA-F: 5'-GGC AAT TTA GGC AAG GTT GAG C-3'
-
mphA-R: 5'-TCA GCA TGA GAT GCT CCT CCA G-3'
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
35 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 15 minutes
-
-
Agarose Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel.
Sequencing of Target Genes
Sanger sequencing is used to identify specific point mutations in the 23S rRNA, rplD, and rplV genes.
Protocol: Sequencing of 23S rRNA Domain V
-
PCR Amplification: Amplify domain V of the 23S rRNA gene using primers that flank the region of interest.
-
Primer Sequences (Example for N. gonorrhoeae):
-
23S-F: 5'-CGT AAC TAT AAC GGT CCT AAG-3'
-
23S-R: 5'-TTA GCT AAC AGA AAC ATC AAG-3'
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 1 minute
-
30 Cycles of:
-
Denaturation: 94°C for 1 minute
-
Annealing: 66-68°C for 1.5 minutes
-
Extension: 72°C for 2.5 minutes
-
-
Final Extension: 72°C for 7 minutes
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Perform Sanger sequencing using the same or internal primers.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify mutations.
Efflux Pump Activity Assay
An efflux pump inhibitor assay can be used to functionally assess the contribution of efflux pumps to azithromycin resistance.
Protocol: Efflux Pump Inhibitor Assay
-
MIC Determination: Determine the MIC of azithromycin for the test isolate as described in section 4.1.
-
MIC Determination with Inhibitor: Repeat the MIC determination in the presence of a sub-inhibitory concentration of an efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN).
-
Interpretation: A significant reduction (typically four-fold or greater) in the azithromycin MIC in the presence of the inhibitor suggests the involvement of an active efflux pump in resistance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in azithromycin resistance can aid in understanding these mechanisms. The following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of Erm-mediated ribosomal methylation leading to azithromycin resistance.
Caption: Regulation of the MtrCDE efflux pump in Neisseria gonorrhoeae and its role in resistance.
Caption: Laboratory workflow for the investigation of azithromycin resistance mechanisms.
Conclusion
The development and spread of azithromycin resistance is a complex and multifaceted problem that requires a coordinated and informed response from the scientific and medical communities. This technical guide provides a detailed overview of the core molecular mechanisms of resistance, standardized protocols for their detection, and quantitative data to inform surveillance and research efforts. By understanding the genetic and biochemical basis of resistance, we can better develop novel diagnostics and therapeutics to preserve the efficacy of this critically important antibiotic. Continuous surveillance and research are essential to stay ahead of the evolving landscape of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Macrolide Susceptibility on Efficacies of Clarithromycin and Azithromycin against Streptococcus pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin Pharmacodynamics against Persistent Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Insights into Haemophilus macrolide resistance: A comprehensive systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prevalence of erm genes encoding macrolide-lincosamide-streptogramin (MLS) resistance among clinical isolates of Staphylococcus aureus in a Turkish university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azithromycin resistance mutations in Streptococcus pneumoniae as revealed by a chemogenomic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of the mtrCDE efflux pump operon: importance for Neisseria gonorrhoeae antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional regulation of the mtrCDE efflux pump operon: importance for Neisseria gonorrhoeae antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Killing of Streptococcus pneumoniae by azithromycin, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin Resistance [pdb101.rcsb.org]
- 18. Staphylococcus aureus with an erm-mediated constitutive macrolide-lincosamide-streptogramin B resistance phenotype has reduced susceptibility to the new ketolide, solithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. aimspress.com [aimspress.com]
Azithromycin derivatives and their potential therapeutic applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azithromycin, a macrolide antibiotic, has long been a cornerstone in the treatment of bacterial infections. However, its therapeutic applications extend far beyond its antimicrobial properties. A growing body of research has unveiled the potent immunomodulatory, anti-inflammatory, anti-cancer, anti-viral, and anti-parasitic activities of azithromycin and its derivatives. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of novel azithromycin derivatives. It is designed to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and development in this promising field.
Introduction
Azithromycin, a 15-membered ring macrolide, is a derivative of erythromycin.[1] Its unique chemical structure, characterized by a methyl-substituted nitrogen atom in the lactone ring, confers enhanced acid stability and favorable pharmacokinetic properties, including high tissue penetration and a long half-life.[2][3] Beyond its well-established antibacterial activity, which stems from the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, azithromycin exhibits a remarkable range of non-antibiotic effects.[4][5] These pleiotropic activities have spurred the development of a diverse array of azithromycin derivatives, engineered to optimize specific therapeutic actions while in some cases reducing or eliminating antimicrobial activity to mitigate the risk of antibiotic resistance.[6][7] This guide will delve into the burgeoning landscape of these derivatives and their potential to address a spectrum of diseases.
Synthesis of Azithromycin Derivatives
The synthesis of novel azithromycin derivatives often involves modifications at key positions on the macrolide scaffold to modulate its biological activity. A significant focus has been on developing derivatives with potent anti-inflammatory properties and minimal to no antibacterial effects.
One notable example is the synthesis of 2′-dehydroxy-5″-epi-azithromycin, a non-antibiotic derivative with retained in vivo anti-inflammatory properties.[6] The synthesis is achieved through a modified Barton-McCombie radical deoxygenation method.[8] This process involves the selective deoxygenation at the 2'-hydroxyl group of the desosamine sugar and an unexpected epimerization at the 5"-position of the cladinose sugar, which is critical for abolishing its ability to bind to the bacterial ribosome.[6]
Experimental Protocol: Synthesis of 2′-dehydroxy-5″-epi-azithromycin
The following protocol is a summary of the method described by Kragol et al. (2022).[8]
Materials:
-
Azithromycin
-
Toluene
-
Sodium hydrogen carbonate
-
O-phenyl chlorothionoformate
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (ACCN)
-
Tris(trimethylsilyl)silane
-
Ethyl acetate
-
Dichloromethane
-
Acetonitrile
Procedure:
-
To a stirred solution of azithromycin in toluene, add sodium hydrogen carbonate.
-
Add O-phenyl chlorothionoformate in portions and heat the reaction mixture.
-
Filter off the sodium hydrogen carbonate and dilute the filtrate with fresh toluene.
-
Purge the toluene solution with nitrogen and add ACCN.
-
Heat the reaction mixture and add tris(trimethylsilyl)silane, continuing to stir at high temperature.
-
Evaporate the toluene and dissolve the residue in a water/ethyl acetate mixture.
-
Adjust the pH and perform a series of extractions with ethyl acetate and dichloromethane at varying pH levels.
-
Dry the organic layer and evaporate the solvent.
-
Precipitate the final product from acetonitrile to yield 2′-dehydroxy-5″-epi-azithromycin.[8]
Therapeutic Applications and Quantitative Data
Azithromycin derivatives have shown promise in a multitude of therapeutic areas. The following sections summarize their applications and present key quantitative data in structured tables.
Anti-inflammatory and Immunomodulatory Applications
Azithromycin and its derivatives exert significant immunomodulatory effects, primarily by targeting macrophages and altering their polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[9][10] This is achieved through the inhibition of key inflammatory signaling pathways, including NF-κB and STAT1.[9][11] This activity leads to a reduction in pro-inflammatory cytokines like IL-12 and an increase in the anti-inflammatory cytokine IL-10.[8][12]
| Derivative | Assay | Cell Type | Effect | IC50 / Concentration | Reference |
| Azithromycin | NF-κB Inhibition | A549 cells | Inhibition of TNFα-stimulated NF-κB activity | 56 µM | [13][14] |
| Azithromycin Derivative 5 | IL-12 Production | Bone Marrow-Derived Macrophages (BMDMs) | Reduction of LPS + INF-γ induced IL-12 | Significant reduction at 25 µM and 125 µM | [8] |
| Azithromycin Derivative 4 | IL-12 Production | Bone Marrow-Derived Macrophages (BMDMs) | Reduction of LPS + INF-γ induced IL-12 | Significant reduction at 125 µM | [8] |
| Azithromycin Derivative 7 | IL-12 Production | Bone Marrow-Derived Macrophages (BMDMs) | Reduction of LPS + INF-γ induced IL-12 | Significant reduction at 125 µM | [8] |
Anti-Cancer Applications
Recent studies have highlighted the potential of azithromycin and its derivatives as anti-cancer agents. They can inhibit cancer cell proliferation, induce apoptosis, and synergistically enhance the efficacy of conventional chemotherapeutic drugs.[15][16] The anti-cancer mechanism involves the inhibition of autophagy and the upregulation of death receptors like DR4 and DR5, which sensitizes cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis.[17][18] Furthermore, azithromycin has been shown to inhibit tumor angiogenesis by suppressing VEGFR2-mediated signaling pathways.[19]
| Derivative | Cancer Cell Line | Effect | IC50 | Reference |
| Azithromycin | Hela (Cervical Cancer) | Inhibition of cell proliferation | 15.66 µg/mL (at 72h) | [15] |
| Azithromycin | SGC-7901 (Gastric Cancer) | Inhibition of cell proliferation | 26.05 µg/mL (at 72h) | [15] |
| Azithromycin | HCT-116 (Colon Cancer) | Inhibition of cell proliferation | 63.19 ± 24.60 µmol/L (at 48h) | [17] |
| Azithromycin | SW480 (Colon Cancer) | Inhibition of cell proliferation | 140.85 ± 32.81 µmol/L (at 48h) | [17] |
Anti-Malarial Applications
Azithromycin derivatives have emerged as promising candidates for the treatment of malaria. They exhibit a dual mechanism of action against Plasmodium falciparum: a "delayed death" effect by inhibiting protein synthesis in the parasite's apicoplast, and a "quick-killing" effect that is independent of the apicoplast.[20] Several analogues have demonstrated significantly improved potency compared to the parent compound.[14]
| Derivative | Plasmodium Strain | Assay | IC50 | Fold Improvement over Azithromycin | Reference |
| Analogue A13 | P. falciparum (D10-PfPHG) | In-cycle growth inhibition (44h) | <0.1 µM | >38 | [13] |
| Analogue B2 | P. falciparum (D10-PfPHG) | In-cycle growth inhibition (44h) | <0.1 µM | >38 | [13] |
| Analogue C1 | P. falciparum (D10-PfPHG) | In-cycle growth inhibition (44h) | 0.1-0.5 µM | >7.6 | [13] |
| Analogue D1 | P. falciparum (D10-PfPHG) | In-cycle growth inhibition (44h) | 0.1-0.5 µM | >7.6 | [13] |
Anti-Viral Applications
Azithromycin possesses broad-spectrum antiviral activity against a range of viruses, including influenza, Zika, and rhinoviruses.[21][22] Its antiviral mechanisms are multifaceted, involving the enhancement of interferon-dependent antiviral pathways and the inhibition of viral entry and replication.[12][23]
| Virus | Cell Line | Effect | EC50 | Reference |
| SARS-CoV-2 | Vero E6 cells | Inhibition of viral replication | 2.12 µM | [4] |
| Influenza A (H1N1) | MDCK cells | Inhibition of viral replication | - | [24] |
| Zika Virus | Glial cells | Reduction of viral proliferation | - | [23] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol: Macrophage Polarization Assay
This protocol is adapted from studies investigating the immunomodulatory effects of azithromycin derivatives.[8][9]
Cell Culture:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice and culture them in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium for 7 days to allow for differentiation.
Polarization and Treatment:
-
Plate the differentiated BMDMs at a density of 1 x 10^6 cells/well in a 24-well plate.
-
To induce M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
For testing the derivatives, co-treat the cells with the M1 stimuli and various concentrations of the azithromycin derivative.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
Analysis:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells to extract protein for Western blot analysis of signaling pathway components.
Protocol: Western Blot Analysis of NF-κB Pathway
This protocol provides a general framework for assessing NF-κB activation.[3][24][25]
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a BCA or Bradford assay.
Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol: Cytokine Measurement by ELISA
This is a standard protocol for quantifying cytokine levels in cell culture supernatants.[26][27][28][29][30]
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-10 or IL-12) overnight at 4°C.
Blocking and Sample Incubation:
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with assay diluent (PBS with 10% FBS) for 1-2 hours at room temperature.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of azithromycin derivatives are underpinned by their modulation of key intracellular signaling pathways.
Immunomodulation via NF-κB and STAT1 Inhibition
A primary mechanism for the anti-inflammatory effects of azithromycin derivatives is the inhibition of the NF-κB and STAT1 signaling pathways in macrophages.[9][11] In response to pro-inflammatory stimuli like LPS and IFN-γ, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines. Azithromycin derivatives can interfere with this cascade, leading to a reduction in M1 macrophage activation and a shift towards an M2 phenotype.
Caption: Inhibition of NF-κB and STAT1 signaling by azithromycin derivatives.
Anti-Cancer Mechanism via Autophagy Inhibition and Death Receptor Upregulation
In the context of cancer, azithromycin derivatives can enhance the efficacy of TRAIL-based therapies by inhibiting autophagy and upregulating the expression of death receptors DR4 and DR5 on the surface of cancer cells.[17][18] This dual action makes cancer cells more susceptible to apoptosis.
Caption: Anti-cancer mechanism of azithromycin derivatives in synergy with TRAIL.
Antiviral Mechanism via Interferon Pathway Enhancement
The antiviral activity of azithromycin is partly attributed to its ability to augment the host's interferon (IFN) response.[12][23] Upon viral infection, azithromycin can enhance the production of type I and III interferons, which in turn activate downstream signaling pathways to induce the expression of interferon-stimulated genes (ISGs) that inhibit viral replication.
Caption: Enhancement of the interferon response by azithromycin derivatives.
Conclusion and Future Directions
Azithromycin derivatives represent a versatile and promising class of therapeutic agents with a wide range of potential applications beyond their traditional antibacterial role. The ability to chemically modify the azithromycin scaffold to enhance specific activities while minimizing others opens up new avenues for the development of targeted therapies for inflammatory diseases, cancer, and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and development in this exciting field. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting rigorous preclinical and clinical studies to translate their therapeutic potential into novel treatments for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacology Perspectives on the Antiviral Activity of Azithromycin and Use in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral effects of azithromycin: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of azithromycin in antiviral treatment: enhancement of interferon-dependent antiviral pathways and mitigation of inflammation may rely on inhibition of the MAPK cascade? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5″-Epi-Azithromycin | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN108727445B - Synthesis method of azithromycin impurity F - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting malaria parasites with novel derivatives of azithromycin | Semantic Scholar [semanticscholar.org]
- 15. Azithromycin Synergistically Enhances Anti-Proliferative Activity of Vincristine in Cervical and Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Azithromycin enhances anticancer activity of TRAIL by inhibiting autophagy and up-regulating the protein levels of DR4/5 in colon cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azithromycin enhances anticancer activity of TRAIL by inhibiting autophagy and up-regulating the protein levels of DR4/5 in colon cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Azithromycin effectively inhibits tumor angiogenesis by suppressing vascular endothelial growth factor receptor 2-mediated signaling pathways in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting malaria parasites with novel derivatives of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2'-Dehydroxy-5″-Epi-Azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. bowdish.ca [bowdish.ca]
- 27. Cytokine analysis - ELISA / CBA [sanquin.org]
- 28. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytokine Elisa [bdbiosciences.com]
- 30. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
Molecular basis of Azithromycin resistance in Streptococcus pneumoniae
An In-depth Technical Guide on the Molecular Basis of Azithromycin Resistance in Streptococcus pneumoniae
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Streptococcus pneumoniae is a leading cause of community-acquired pneumonia and other invasive diseases. The increasing prevalence of resistance to macrolide antibiotics, such as azithromycin, poses a significant threat to public health. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning azithromycin resistance in S. pneumoniae. The primary mechanisms discussed are target-site modification, mediated by the erm(B) gene and mutations in the 23S rRNA and ribosomal proteins, and active drug efflux, primarily driven by the mef(E)/mel operon. This document details the experimental protocols used to identify and characterize these resistance mechanisms and presents quantitative data on resistance levels and prevalence.
Core Resistance Mechanisms
Azithromycin, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance in S. pneumoniae has primarily evolved through two main strategies: alteration of the drug's target and active removal of the drug from the cell.
Target-Site Modification
This is the most common high-level resistance mechanism and involves changes to the ribosomal binding site of azithromycin.
2.1.1 Ribosomal RNA Methylation
The erm(B) gene encodes an rRNA methylase that dimethylates an adenine residue (A2058 in E. coli numbering) within the 23S rRNA component of the 50S ribosomal subunit.[1] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[2][3] Strains harboring the erm(B) gene typically exhibit high-level resistance to azithromycin, with Minimum Inhibitory Concentrations (MICs) often exceeding 256 µg/mL.[4]
2.1.2 Mutations in 23S rRNA and Ribosomal Proteins
In the absence of erm(B), resistance can arise from mutations in the 23S rRNA genes and genes encoding ribosomal proteins L4 and L22.[1] These mutations are typically located near the macrolide binding site in the peptide exit tunnel of the ribosome.[1] Mutations at positions A2058 and A2059 (E. coli numbering) of the 23S rRNA are frequently associated with macrolide resistance.[1][5] Mutations in the L4 and L22 ribosomal proteins are thought to indirectly alter the conformation of the 23S rRNA, thereby reducing drug binding.[5]
Active Drug Efflux
This mechanism involves the active transport of azithromycin out of the bacterial cell, preventing it from reaching its ribosomal target.
2.2.1 The Mef(E)/Mel Efflux Pump
The most prevalent efflux system in S. pneumoniae is encoded by the mef(E)/mel operon. mef(E) (macrolide efflux) encodes a transmembrane protein that acts as the efflux pump, while mel (also known as msr(D)) is a predicted ABC transporter that functions as the ATP-binding cassette, providing the energy for the transport. This system confers resistance to 14- and 15-membered macrolides, such as azithromycin and erythromycin, resulting in the M phenotype.[2][6] This mechanism generally leads to lower levels of resistance compared to erm(B)-mediated methylation, with azithromycin MICs typically in the range of 1-32 µg/mL.[4]
Quantitative Data on Azithromycin Resistance
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of azithromycin associated with different resistance genotypes and the prevalence of these genotypes in various studies.
Azithromycin MICs for S. pneumoniae with Different Resistance Mechanisms
| Resistance Genotype | Azithromycin MIC Range (µg/mL) | Resistance Level | Reference(s) |
| Wild-Type (Susceptible) | ≤ 0.5 | Susceptible | [7] |
| mef(E)/mel positive | 1 - 32 | Low to Intermediate | [4] |
| erm(B) positive | 8 to > 256 | High | [4] |
| erm(B) and mef(E)/mel positive | 8 to > 256 | High | [4] |
| 23S rRNA mutations | Variable, can be high | Variable | [1] |
Prevalence of erm(B) and mef(E) in Azithromycin-Resistant S. pneumoniae
| Region/Country (Study Period) | No. of Resistant Isolates | Prevalence of erm(B) (%) | Prevalence of mef(E) (%) | Prevalence of both (%) | Reference(s) |
| USA (2000-2003) | 31,001 | Increased from 9.7% to 16.4% (dual positive) | - | - | [8] |
| Argentina (1993-2001) | 50 | 34 | 58 (mefA/E) | 6 | [9] |
| Global (PROTEKT 1999-2003) | 366 (dual positive) | 83.3 (dual positive) | - | - | [8] |
| Malaysia | 34 | 14.7 | 44.1 (mefA) | 14.7 | [4] |
| Hamadan, Iran | 55 | 10.9 | 18.2 (mefA) | 7.3 | [3] |
| Indonesia | 703 | 4.0 | 10.8 (mefA) | - | [10] |
| Europe | - | ~90 | - | - | [2] |
| North America | - | - | 50-65 | - | [2] |
| Asia | - | - | - | 12-40 (dual positive) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate azithromycin resistance in S. pneumoniae.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of azithromycin is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Lysed horse blood
-
Azithromycin powder
-
96-well microtiter plates
-
S. pneumoniae isolates
-
S. pneumoniae ATCC 49619 (quality control strain)
-
Incubator (35°C, 5% CO₂)
Procedure:
-
Prepare Azithromycin Stock Solution: Prepare a stock solution of azithromycin in a suitable solvent (e.g., ethanol) at a concentration of 1280 µg/mL.
-
Prepare Inoculum: Culture S. pneumoniae isolates on a blood agar plate overnight at 35°C in a 5% CO₂ atmosphere. Select several colonies and suspend them in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-4 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB supplemented with 2.5% to 5% lysed horse blood to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Prepare Microtiter Plates: Perform serial two-fold dilutions of the azithromycin stock solution in CAMHB with lysed horse blood in the wells of a 96-well microtiter plate to achieve a final concentration range (e.g., 0.015 to 16 µg/mL).
-
Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 20-24 hours in a 5% CO₂ atmosphere.
-
Reading Results: The MIC is the lowest concentration of azithromycin that completely inhibits visible growth of the organism.
Detection of Resistance Genes (erm(B) and mef(E)) by PCR
Polymerase Chain Reaction (PCR) is used to detect the presence of the erm(B) and mef(E) genes.
Materials:
-
S. pneumoniae genomic DNA
-
Primers for erm(B) and mef(E)
-
Taq DNA polymerase
-
dNTPs
-
PCR buffer
-
Thermal cycler
-
Agarose gel electrophoresis system
Procedure:
-
DNA Extraction: Extract genomic DNA from S. pneumoniae isolates using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
Primer Design: Use previously validated primers for the amplification of erm(B) and mef(E) genes.
-
erm(B) primers can be designed to amplify a specific internal fragment of the gene.
-
mef(E) primers can be designed to amplify a specific internal fragment of the gene.
-
-
PCR Reaction Setup: Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers for either erm(B) or mef(E), and Taq DNA polymerase. Add the template genomic DNA to the master mix.
-
PCR Amplification: Perform PCR using a thermal cycler with the following general parameters (optimization may be required):
-
Initial denaturation: 94°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-60°C for 45 seconds (temperature depends on primer Tₘ)
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target gene.
Sequencing of 23S rRNA and Ribosomal Protein Genes
Sanger sequencing is used to identify mutations in the 23S rRNA genes and the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV).
Materials:
-
S. pneumoniae genomic DNA
-
Primers flanking the target regions of the 23S rRNA, rplD, and rplV genes
-
PCR reagents
-
ExoSAP-IT or similar PCR cleanup reagent
-
BigDye Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
PCR Amplification: Amplify the target gene fragments using PCR as described in section 4.2. Use primers that flank the regions of interest (e.g., domain V of the 23S rRNA gene).
-
PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers using a PCR cleanup kit or enzymatic methods like ExoSAP-IT.
-
Cycle Sequencing: Perform cycle sequencing using the purified PCR product as a template, one of the PCR primers as the sequencing primer, and the BigDye Terminator v3.1 Cycle Sequencing Kit. The reaction consists of multiple cycles of denaturation, annealing, and extension with fluorescently labeled dideoxynucleotides.
-
Sequencing Product Purification: Purify the cycle sequencing products to remove unincorporated dyes.
-
Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using a capillary electrophoresis-based DNA sequencer.
-
Sequence Analysis: The sequencer's software generates the DNA sequence. Align the obtained sequence with a reference wild-type sequence (e.g., from S. pneumoniae R6) to identify any mutations.
Chemogenomic Screening (Mut-Seq)
Mut-Seq is a powerful technique to identify mutations that confer antibiotic resistance on a genome-wide scale.[1]
Materials:
-
S. pneumoniae strain (e.g., R6)
-
Chemical mutagen (e.g., ethyl methanesulfonate - EMS)
-
Brain Heart Infusion (BHI) broth
-
Azithromycin
-
Next-generation sequencing (NGS) platform
Procedure:
-
Mutagenesis: Grow a culture of S. pneumoniae to mid-log phase and expose it to a sub-lethal concentration of a chemical mutagen like EMS for a defined period.
-
Recovery: Wash the cells to remove the mutagen and allow them to recover in fresh BHI broth.
-
Selection: Plate the mutagenized culture on agar plates containing various concentrations of azithromycin to select for resistant mutants.
-
Genomic DNA Extraction: Isolate genomic DNA from the resistant colonies.
-
Next-Generation Sequencing: Perform whole-genome sequencing of the resistant mutants using an NGS platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome to identify single nucleotide polymorphisms (SNPs) and other mutations that are present in the resistant isolates but not in the parental strain. Mutations that appear in multiple independent resistant isolates are strong candidates for conferring resistance.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of Azithromycin Resistance in S. pneumoniae.
Experimental Workflow for Identifying Resistance Mechanisms
Caption: Workflow for Identifying Azithromycin Resistance Mechanisms.
Conclusion
Azithromycin resistance in Streptococcus pneumoniae is a multifaceted problem driven primarily by target-site modification and active drug efflux. The dissemination of the erm(B) and mef(E)/mel genes, often on mobile genetic elements, has contributed to the global spread of resistance. Understanding the molecular basis of this resistance is crucial for the development of new therapeutic strategies and for guiding clinical practice. The experimental protocols outlined in this guide provide a framework for the surveillance and characterization of azithromycin-resistant S. pneumoniae. Continued monitoring of resistance mechanisms and their prevalence is essential to combat the growing threat of antimicrobial resistance.
References
- 1. Azithromycin resistance mutations in Streptococcus pneumoniae as revealed by a chemogenomic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance Among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility and analysis of macrolide resistance genes in Streptococcus pneumoniae isolated in Hamadan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Macrolide-Resistant Streptococcus pneumoniae Genes and Its Clinical Outcomes in a Tertiary Teaching Hospital in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of interpretive criteria and quality control limits for macrolide and clindamycin susceptibility testing of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emergence and spread of Streptococcus pneumoniae with erm(B) and mef(A) resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Azithromycin In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a macrolide antibiotic, is a crucial therapeutic agent against a broad spectrum of bacterial pathogens. It functions by inhibiting protein synthesis through reversible binding to the 50S ribosomal subunit, thereby impeding bacterial growth. The escalating threat of antimicrobial resistance necessitates accurate and standardized in vitro susceptibility testing to guide clinical therapy, inform drug development, and monitor resistance trends. This document provides detailed protocols for azithromycin susceptibility testing, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Key Methodologies for Azithromycin Susceptibility Testing
The choice of methodology for azithromycin susceptibility testing depends on the specific organism, the required output (qualitative vs. quantitative), and laboratory resources. The three primary methods are broth microdilution, agar dilution, and disk diffusion.
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Azithromycin analytical grade powder
-
Sterile 96-well microtiter plates
-
Bacterial culture in log-phase growth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Preparation of Azithromycin Stock Solution: Prepare a stock solution of azithromycin powder in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) and then dilute with sterile distilled water to a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial twofold dilutions of the azithromycin stock solution in CAMHB in the 96-well microtiter plate to obtain a range of concentrations (e.g., 0.06 to 64 µg/mL).[1]
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies on a non-selective agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum, no azithromycin) and a sterility control well (broth only).[2]
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) and enriched media may be required.[3]
-
Result Interpretation: The MIC is recorded as the lowest concentration of azithromycin that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution susceptibility test.
Agar Dilution Method
The agar dilution method is another quantitative technique for determining the MIC and is considered a reference method for certain fastidious organisms.[3][4]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Azithromycin analytical grade powder
-
Sterile petri dishes
-
Bacterial culture in log-phase growth
-
0.5 McFarland turbidity standard
-
Steers replicator (optional)
Protocol:
-
Preparation of Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of azithromycin. This is achieved by adding the appropriate volume of azithromycin stock solution to the molten agar before pouring the plates.[3]
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.[3]
-
Inoculation: Inoculate the surface of each agar plate with the standardized bacterial suspension. A final inoculum of 10⁴ CFU per spot is recommended.[3] A Steers replicator can be used to inoculate multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours. For specific organisms like Neisseria gonorrhoeae, incubation should be at 35 ± 1°C in 5% CO₂ for 20-24 hours.[3][5]
-
Result Interpretation: The MIC is the lowest concentration of azithromycin on the agar plate that inhibits visible growth of the bacteria.[5]
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative method that determines if a bacterium is susceptible, intermediate, or resistant to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Azithromycin disks (15 µg)
-
Bacterial culture in log-phase growth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Calipers or a ruler
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.[6]
-
Inoculation: Within 15 minutes of preparation, use a sterile cotton swab to evenly inoculate the entire surface of an MHA plate.[7]
-
Disk Application: Aseptically apply a 15 µg azithromycin disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.[7]
-
Incubation: Incubate the plates within 15 minutes of disk application at 35 ± 2°C for 16-18 hours in ambient air.[7]
-
Result Interpretation: Measure the diameter of the zone of growth inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established breakpoint tables from CLSI or EUCAST.[6][8]
Quality Control
Adherence to a rigorous quality control (QC) program is essential for accurate and reproducible susceptibility testing results. This involves the routine testing of reference strains with known azithromycin MIC or zone diameter ranges.
Caption: Logical flow for quality control in susceptibility testing.
Data Presentation: Interpretive Criteria
The interpretation of MICs and zone diameters requires the use of clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R).
Table 1: CLSI Interpretive Criteria for Azithromycin
| Organism | Test Method | MIC (µg/mL) | Disk Diffusion (mm) |
| S | I | ||
| Neisseria gonorrhoeae[5][9] | MIC | ≤1 | - |
| Salmonella Typhi[10] | MIC | ≤16 | - |
| Staphylococcus aureus[11] | MIC | ≤2 | 4 |
| Streptococcus pneumoniae[12] | MIC | ≤0.5 | 1 |
Table 2: EUCAST Interpretive Criteria for Azithromycin
| Organism | Test Method | MIC (µg/mL) |
| S | ||
| Campylobacter jejuni & coli | MIC | ≤0.5 |
| Haemophilus influenzae | MIC | ≤0.12 |
| Moraxella catarrhalis | MIC | ≤0.25 |
| Shigella spp. | MIC | ≤16 |
| Streptococcus pneumoniae | MIC | ≤0.25 |
Note: Breakpoints are subject to periodic review and updates. Always consult the most recent versions of the CLSI M100 and EUCAST breakpoint tables.[11][13]
Table 3: Quality Control Reference Strains and Acceptable Ranges
| QC Strain | Method | Azithromycin MIC Range (µg/mL) | Azithromycin Zone Diameter Range (mm) |
| Escherichia coli ATCC 25922 | Disk Diffusion | - | 12-18[8] |
| Haemophilus influenzae ATCC 49247 | MIC | 1-4 | - |
| Staphylococcus aureus ATCC 29213 | MIC | 0.25-1 | - |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion | - | 21-26 |
| Streptococcus pneumoniae ATCC 49619 | MIC | 0.06-0.25[12] | - |
Source: EUCAST Quality Control Tables and CLSI M100 documents.[14]
References
- 1. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Testing of In Vitro Susceptibility of Neisseria gonorrhoeae to Azithromycin: Comparison of Disk Diffusion and Reference Agar Dilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chainnetwork.org [chainnetwork.org]
- 7. nicd.ac.za [nicd.ac.za]
- 8. Disc Diffusion Testing of Azithromycin Against Clinical Isolates of Typhoidal Salmonellae: A Diagnostic Conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MR04 | Azithromycin Breakpoint for Neisseria gonorrhoeae [clsi.org]
- 10. Reconsidering azithromycin disc diffusion interpretive criteria for <i>Salmonellae</i> in view of azithromycin MIC creep among typhoidal and nontyphoidal salmonella - Journal of Laboratory Physicians [jlabphy.org]
- 11. nih.org.pk [nih.org.pk]
- 12. cejph.szu.cz [cejph.szu.cz]
- 13. megumed.de [megumed.de]
- 14. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for Animal Models in Azithromycin Efficacy Studies for Pneumonia Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the efficacy of azithromycin in treating bacterial pneumonia. Detailed protocols for key experimental setups are provided, along with a summary of quantitative data from various studies to facilitate comparison and aid in experimental design.
Introduction
Azithromycin, an azalide antibiotic, is widely used in the treatment of community-acquired pneumonia.[1] Beyond its direct antimicrobial activity, azithromycin is recognized for its immunomodulatory and anti-inflammatory properties, which may contribute significantly to its therapeutic effects.[2][3][4][5][6] Animal models are indispensable tools for elucidating the complex interplay between the pathogen, host immune response, and the pharmacological effects of azithromycin. This document outlines various murine and rat models of pneumonia induced by clinically relevant bacterial pathogens and details the experimental procedures to assess the efficacy of azithromycin.
Murine Models of Bacterial Pneumonia
Mice are the most commonly used animals in pneumonia research due to their genetic tractability, cost-effectiveness, and well-characterized immune system.
Streptococcus pneumoniae Pneumonia Model
S. pneumoniae is a leading cause of community-acquired pneumonia.[7] Murine models of pneumococcal pneumonia are well-established to study both the antimicrobial and immunomodulatory effects of azithromycin.
| Mouse Strain | Pneumonia Model | Azithromycin Dosage & Route | Key Efficacy Endpoints & Findings | Reference |
| Swiss | Acute | 50 mg/kg, single s.c. dose 24h pre-infection | 80% survival | [8][9][10] |
| C57BL/6j | Subacute | 25 mg/kg, single p.o. dose 7h pre-infection | 92% survival | [8][9][10] |
| C57BL/6j | Subacute | 12.5 mg/kg, two p.o. doses 12h apart (therapy) | 80% survival | [8][9][10] |
| C57BL/6j | Subacute | 25 mg/kg, two s.c. doses at 48h & 65h post-infection | Complete clearance of bacteria from lungs and blood | [8][10] |
Objective: To induce pneumococcal pneumonia in mice and evaluate the prophylactic and therapeutic efficacy of azithromycin.
Materials:
-
Specific pathogen-free mice (e.g., Swiss or C57BL/6j strains)[8][9]
-
Virulent strain of Streptococcus pneumoniae (e.g., serotype 3, P 4241)[8][9]
-
Azithromycin for injection or oral suspension
-
Vehicle control (e.g., sterile saline or appropriate diluent)
-
Anesthetic (e.g., pentobarbital)
-
Intratracheal instillation apparatus
Procedure:
-
Bacterial Culture: Culture S. pneumoniae on appropriate agar plates and prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 10^5 CFU per inoculum).[8][9]
-
Animal Anesthesia: Anesthetize mice via intraperitoneal injection of pentobarbital.
-
Pneumonia Induction: Induce pneumonia by intratracheal instillation of the bacterial suspension.
-
Azithromycin Administration:
-
Monitoring: Monitor mice daily for signs of illness and record survival for a specified period (e.g., 10 days).
-
Efficacy Assessment:
Pseudomonas aeruginosa Pneumonia Model
P. aeruginosa is a significant pathogen in hospital-acquired and ventilator-associated pneumonia, particularly in immunocompromised individuals and those with cystic fibrosis.[11][12]
| Animal Model | Pneumonia Model | Azithromycin Dosage & Route | Key Efficacy Endpoints & Findings | Reference |
| Murine | Acute | Adjunctive with ceftazidime | Reduced weight loss, decreased neutrophil influx into lungs | [11] |
| Rat | Chronic | 75 mg/kg, q24h, p.o. | 1.67 log10 reduction in bacterial counts compared to placebo | [12] |
Objective: To establish a model of P. aeruginosa pneumonia and assess the efficacy of azithromycin, alone or in combination with other antibiotics.
Materials:
-
Specific pathogen-free mice or rats
-
Clinically relevant strain of P. aeruginosa
-
Azithromycin
-
Other antibiotics as required (e.g., ceftazidime)
-
Anesthetic
-
Intratracheal instillation or agar bead implantation equipment
Procedure:
-
Pneumonia Induction:
-
Treatment: Administer azithromycin and/or other antibiotics via the desired route (e.g., oral, subcutaneous).
-
Assessment:
-
Bacterial Load: Determine bacterial counts in lung homogenates.[12]
-
Inflammatory Response: Measure inflammatory markers such as neutrophil influx and cytokine levels (e.g., IL-1β, IL-6, MIP-2) in bronchoalveolar lavage fluid (BALF).[3][11]
-
Histopathology: Perform histological analysis of lung tissue to assess inflammation and tissue damage.
-
Methicillin-Resistant Staphylococcus aureus (MRSA) Pneumonia Model
MRSA is a major cause of severe pneumonia with high mortality rates. While macrolides are not typically used as a primary treatment for MRSA, studies have explored the potential benefits of azithromycin.[13]
| Animal Model | Treatment Protocol | Key Efficacy Endpoints & Findings | Reference |
| Murine | Prophylactic (AZM twice: 24h before & 2h after infection) | Significantly improved survival rates and decreased viable bacterial counts compared to untreated group | [13][14] |
| Murine | Therapeutic (AZM once after infection) | Significantly longer survival and fewer bacteria in the lungs 24h after infection compared to untreated group | [13][14] |
Objective: To evaluate the prophylactic and therapeutic effects of azithromycin in a murine model of MRSA pneumonia.
Procedure:
-
Pneumonia Induction: Induce pneumonia in mice via intratracheal injection of a clinical isolate of MRSA.[13][14]
-
Treatment Regimens:
-
Efficacy Evaluation:
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Azithromycin Efficacy in Murine Pneumonia
Caption: General experimental workflow for evaluating azithromycin efficacy in a murine pneumonia model.
Azithromycin's Immunomodulatory Effects on NF-κB Signaling
Azithromycin has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[4] This is a crucial pathway in the inflammatory response to bacterial infections.
Caption: Simplified diagram of azithromycin's inhibitory effect on the NF-κB signaling pathway.
Conclusion
The animal models described provide robust platforms for evaluating the multifaceted efficacy of azithromycin in the context of bacterial pneumonia. The choice of model, including the animal species, bacterial pathogen, and infection type (acute vs. chronic), should be guided by the specific research question. The provided protocols and data summaries serve as a valuable resource for designing and interpreting studies aimed at understanding and optimizing the use of azithromycin in treating respiratory infections.
References
- 1. droracle.ai [droracle.ai]
- 2. journals.asm.org [journals.asm.org]
- 3. Could Azithromycin Be Part of Pseudomonas aeruginosa Acute Pneumonia Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Prophylactic and therapeutic activities of azithromycin in a mouse model of pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylactic and therapeutic activities of azithromycin in a mouse model of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azithromycin regulates bacterial virulence and immune response in a murine model of ceftazidime-treated Pseudomonas aeruginosa acute pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 13. Efficacy of Azithromycin in a Mouse Pneumonia Model against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Azithromycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and innovative techniques for the synthesis of novel azithromycin derivatives. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of next-generation macrolide antibiotics.
Introduction
Azithromycin, a 15-membered azalide antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] Its favorable pharmacokinetic profile and broad spectrum of activity have established it as a critical therapeutic agent.[2][3] However, the emergence of antibiotic resistance necessitates the development of novel derivatives with enhanced potency, expanded spectrum, and the ability to overcome existing resistance mechanisms.[4][5] This document details synthetic strategies for modifying azithromycin at key positions, including the cladinose sugar, the aglycone core, and the desosamine sugar, to generate novel analogs with improved therapeutic properties.
Key Synthetic Strategies and Experimental Protocols
The synthesis of novel azithromycin derivatives primarily focuses on modifications at three key positions: the 4"-hydroxyl group of the cladinose sugar, the 3-hydroxyl group of the aglycone (after removal of cladinose), and the 11,12-hydroxyl groups of the aglycone.
Modification at the 4"-Position of the Cladinose Sugar: Synthesis of Hybrid Molecules
A promising strategy to combat antibiotic resistance is the development of hybrid molecules that combine azithromycin with another antimicrobial agent.[4][5] This approach can lead to synergistic effects and overcome resistance mechanisms targeting a single agent. A common point of attachment for the second pharmacophore is the 4"-hydroxyl group of the cladinose sugar.[4]
This protocol describes the synthesis of hybrid molecules where azithromycin is conjugated with chloramphenicol via a linker.
Step 1: Synthesis of 2′-O-acetyl-4′′-O-(imidazolylcarbonyl)azithromycin 11,12-cyclic carbonate (3)
-
Acetylation of Azithromycin (1): To a solution of azithromycin (1) in dichloromethane (DCM), add triethylamine (NEt₃) followed by acetic anhydride (Ac₂O). Stir the reaction mixture at room temperature. After completion, the product, 2′-acetylazithromycin (2), is isolated and purified.
-
Carbonylation and Cyclization: Treat the 2′-acetylazithromycin (2) with N,N'-carbonyldiimidazole (CDI) and NEt₃ in toluene at 55 °C. This reaction introduces an imidazolylcarbonyl group at the 4"-position and forms an 11,12-cyclic carbonate, yielding compound (3).[6]
Step 2: Linker Attachment
-
To a solution of compound (3) in dimethylformamide (DMF), add a diamine linker (e.g., 1,2-diaminoethane) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Stir the reaction at room temperature to attach the linker to the 4"-position.
Step 3: Conjugation with Chloramphenicol Hemisuccinate
-
To the linker-modified azithromycin derivative in DMF, add chloramphenicol hemisuccinate (HS-CLM), (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), and N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 1 hour to yield the final azithromycin-chloramphenicol hybrid.
Caption: Synthetic workflow for azithromycin-chloramphenicol hybrids.
Modification at the C-3 Position: Synthesis of 3-O-Descladinosyl-3-O-carbamoyl Glycosyl Derivatives
Another effective strategy involves the removal of the native L-cladinose sugar and the introduction of novel glycosyl moieties at the C-3 position.[2][7] This can alter the binding affinity of the macrolide to the bacterial ribosome and improve activity against resistant strains.
Step 1: Removal of L-cladinose
-
Stir azithromycin in aqueous HCl to hydrolyze the glycosidic bond and remove the L-cladinose sugar, yielding compound (B).
Step 2: Protection of the 2'-Hydroxyl Group
-
Protect the 2'-hydroxyl group of compound (B) with acetic anhydride to obtain compound (C).
Step 3: Formation of the 3-O-acylimidazolide
-
Treat compound (C) with Et₃N and CDI in toluene to prepare the 11,12-cyclic carbonate azithromycin 3-O-acylimidazolide (D).
Step 4: Introduction of the Novel Glycosyl Moiety
-
React compound (D) with a desired glycosyl donor (prepared separately) to introduce the new sugar moiety at the 3-O-position.
Step 5: Deprotection
-
Deprotect the resulting intermediate by heating in methanol (MeOH) at 55 °C for 36 hours to afford the final glycosyl derivative. Purify the final compound using flash chromatography.
Caption: Synthesis of 3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives.
Modification at the 11,12-Positions: Synthesis of 4'',11-di-O-arylalkylcarbamoyl Derivatives
Modifications at the 11 and 12-hydroxyl groups can also lead to derivatives with improved antibacterial profiles, particularly against erythromycin-resistant bacteria.[8]
A detailed experimental protocol for this specific modification was not fully available in the searched documents. However, the general approach involves the reaction of azithromycin with appropriate arylalkyl isocyanates to form carbamate linkages at the 4'' and 11 positions. The reaction conditions would typically involve a suitable solvent and potentially a base to facilitate the reaction.
Quantitative Data: Antibacterial Activity
The synthesized derivatives are typically evaluated for their in vitro antibacterial activity against a panel of susceptible and resistant bacterial strains. The minimum inhibitory concentration (MIC) is the primary metric used for this assessment.
Table 1: MIC (µg/mL) of Azithromycin-Chloramphenicol Hybrids (4a-g) against Gram-Positive Bacteria[4]
| Compound | S. pneumoniae ATCC 49619 | S. agalactiae 1Cp | S. aureus ATCC 29213 |
| Azithromycin | 0.125 | 0.06 | 1 |
| Chloramphenicol | 4 | 4 | 8 |
| 4a | 0.5 | 2 | >64 |
| 4b | 0.5 | 2 | >64 |
| 4c | 0.5 | 2 | >64 |
| 4d | 0.5 | 2 | >64 |
| 4e | 0.25 | 2 | >64 |
| 4f | 0.25 | 1 | >64 |
| 4g | 0.25 | 1 | >64 |
Table 2: MIC (µg/mL) of Azithromycin-Metronidazole Hybrids (5a-g) against Gram-Positive Bacteria[4]
| Compound | S. pneumoniae ATCC 49619 | S. agalactiae 1Cp | S. aureus ATCC 29213 |
| Azithromycin | 0.125 | 0.06 | 1 |
| Metronidazole | >64 | >64 | >64 |
| 5a | 0.25 | 4 | 32 |
| 5b | 0.25 | 4 | 32 |
| 5c | 0.25 | 4 | 32 |
| 5d | 0.25 | 4 | 32 |
| 5e | 0.125 | 4 | 32 |
| 5f | 0.125 | 2 | 16 |
| 5g | 0.125 | 2 | 16 |
Table 3: MIC (µg/mL) of 3-O-Descladinosyl-3-O-carbamoyl Glycosyl Derivatives against Various Bacterial Strains[2]
| Compound | S. pneumoniae 746 | S. pneumoniae 943 (MR) | S. pyogenes 447 | S. aureus 209P | S. aureus MRSA-1 | E. coli 236 | E. coli ATCC 25922 |
| Azithromycin | 8 | 2 | 32 | 8 | 16 | 256 | 128 |
| Erythromycin | 8 | 2 | 32 | 8 | 16 | 256 | 128 |
| G1 | 2 | 1 | 8 | 4 | 8 | 32 | 64 |
| G2 | 4 | 2 | 16 | 4 | 8 | 64 | 64 |
| G3 | 4 | 2 | 16 | 4 | 8 | 64 | 64 |
| G4 | 4 | 2 | 16 | 4 | 8 | 64 | 64 |
| G5 | 4 | 2 | 16 | 4 | 8 | 64 | 64 |
| G6 | 4 | 2 | 16 | 4 | 4 | 64 | 64 |
| G7 | 8 | 4 | 32 | 8 | 16 | 128 | 128 |
| G8 | 8 | 4 | 32 | 8 | 16 | 128 | 128 |
(MR) indicates methicillin-resistant
Mechanism of Action and Relevant Pathways
Azithromycin and its derivatives exert their antibacterial effects by inhibiting protein synthesis.[9] They bind to the 50S ribosomal subunit of bacteria, blocking the exit tunnel for nascent peptides.[1][9][10] Modifications to the azithromycin scaffold can enhance this binding or provide alternative mechanisms of action to overcome resistance. For instance, some derivatives show an increased tendency to induce premature ribosome stalling.[6]
Beyond its antibacterial properties, azithromycin is known to have immunomodulatory effects, which are being explored for the treatment of chronic inflammatory diseases.[11] The development of non-antibiotic azithromycin derivatives that retain these immunomodulatory functions is an active area of research.[11][12]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of action of azithromycin derivatives.
Conclusion
The synthetic methodologies and protocols presented herein provide a robust framework for the generation of novel azithromycin derivatives. The targeted modification of the azithromycin scaffold has demonstrated significant potential in overcoming bacterial resistance and enhancing antibacterial potency. The continued exploration of novel derivatives, guided by structure-activity relationships and a deeper understanding of their mechanism of action, will be crucial in the ongoing battle against infectious diseases.
References
- 1. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties | Semantic Scholar [semanticscholar.org]
- 6. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties [mdpi.com]
- 7. Synthesis and Antibacterial Evaluation of a Series of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 4'',11-di-O-arylalkylcarbamoyl azithromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5″-Epi-Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Synergistic Effects of Azithromycin in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Combination therapy, the concurrent use of two or more antibiotics, is a promising strategy to combat resistance. Synergistic interactions, where the combined antimicrobial effect is greater than the sum of the individual effects, are of particular interest. Azithromycin, a macrolide antibiotic, has demonstrated synergistic activity with various other antibiotic classes against several clinically important pathogens. These notes provide detailed protocols and data on the application of azithromycin in combination therapies to achieve synergistic effects.
Azithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, its utility in combination therapies extends beyond this, including the disruption of bacterial communication systems and enhancement of the activity of other antimicrobials.
Featured Synergistic Combinations
This document focuses on the synergistic combinations of azithromycin with the following antibiotics:
-
Ceftazidime: A third-generation cephalosporin (a β-lactam antibiotic).
-
Tobramycin: An aminoglycoside antibiotic.
-
Colistin: A polymyxin antibiotic.
-
Fosfomycin: A phosphonic acid derivative antibiotic.
These combinations have shown promise against challenging Gram-negative pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae.
Data Presentation: Summary of Synergistic Effects
The following tables summarize the quantitative data on the synergistic effects of azithromycin in combination with other antibiotics, primarily using the Fractional Inhibitory Concentration (FIC) Index. The FIC index is a common measure of the interaction between two antimicrobial agents.
Interpretation of FIC Index: [2]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
| Antibiotic Combination | Target Organism | Strain(s) | FIC Index Range | Reference(s) |
| Azithromycin + Ceftazidime | Pseudomonas aeruginosa | Clinical Isolates (AH 165, AH 374, etc.) | 0.192–0.429 | [2] |
| Azithromycin + Colistin | Acinetobacter baumannii | XDR Clinical Isolates | 0.06–0.241 (in 9 of 30 isolates) | [3][4] |
| Azithromycin + Colistin | Klebsiella pneumoniae | OXA-48-Producing Clinical Isolates | Synergy observed in 88.89% of isolates | [5][6] |
| Azithromycin + Fosfomycin | Klebsiella pneumoniae | OXA-48-Producing Clinical Isolates | Synergy observed in 77.78% of isolates | [5][6] |
| Azithromycin + Fosfomycin | Pseudomonas aeruginosa | MDR Clinical Isolates | 0.1875 (in one of three isolates) | [7] |
| Antibiotic Combination | Target Organism | Strain(s) | Observed Effect | Reference(s) |
| Azithromycin + Tobramycin | Pseudomonas aeruginosa | Cystic Fibrosis Clinical Isolates | Antagonism observed in some studies. Further investigation is warranted to determine specific conditions for synergy. | [8][9] |
Mechanisms of Synergy
The synergistic effects of azithromycin in combination with other antibiotics are often multifactorial. The primary proposed mechanisms are visualized in the following diagrams.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Synergism of Azithromycin Combination with Antibiotics against OXA-48-Producing Klebsiella pneumoniae Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Synergism of Azithromycin Combination with Antibiotics against OXA-48-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics reveals the mechanisms of action of fosfomycin and azithromycin combination in the treatment of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azithromycin may antagonize inhaled tobramycin when targeting Pseudomonas aeruginosa in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azithromycin May Antagonize Inhaled Tobramycin When Targeting Pseudomonas aeruginosa in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing the effects of combining azithromycin with inhaled tobramycin for P. aeruginosa in cystic fibrosis: a randomised, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-Inflammatory Properties of Azithromycin in Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a macrolide antibiotic, is increasingly recognized for its immunomodulatory and anti-inflammatory properties, independent of its antimicrobial activity.[1] These characteristics have prompted investigation into its therapeutic potential for chronic inflammatory diseases. This document provides detailed application notes and protocols for a panel of cell culture assays designed to evaluate and quantify the anti-inflammatory effects of azithromycin. The described assays focus on key inflammatory pathways and mediator release, providing a robust framework for preclinical assessment.
The primary mechanism behind azithromycin's anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][3] By suppressing NF-κB activation, azithromycin can effectively dampen the inflammatory response.
Key Signaling Pathway: NF-κB
The NF-κB signaling cascade is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
Experimental Assays and Protocols
A series of in vitro assays can be employed to comprehensively assess the anti-inflammatory effects of azithromycin. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
It is crucial to determine the cytotoxic profile of azithromycin on the selected cell line to ensure that the observed anti-inflammatory effects are not due to a reduction in cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of azithromycin (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Pro-Inflammatory Cytokine Production (ELISA)
This assay quantifies the inhibitory effect of azithromycin on the production and secretion of key pro-inflammatory cytokines such as IL-6 and TNF-α.
Experimental Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7) or epithelial cells (e.g., A549) in a 24-well plate. Pre-treat the cells with non-toxic concentrations of azithromycin for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).
-
Block the plate with a suitable blocking buffer.
-
Add diluted supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Assessment of NF-κB Activation
Two common methods to assess NF-κB activation are the quantification of the nuclear translocation of the p65 subunit by Western blotting and the use of an NF-κB reporter assay.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the ELISA assay. After stimulation, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard protocols.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of nuclear protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against p65.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a nuclear loading control (e.g., Lamin B1 or PCNA) to normalize the data.
Protocol:
-
Cell Line: Use a cell line stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element (e.g., A549-NF-κB-luc).
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat with azithromycin followed by an inflammatory stimulus (e.g., TNF-α).
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay system.
-
Data Analysis: Express the results as a percentage of the stimulated control.
Data Presentation
The quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of Azithromycin on Cell Viability
| Cell Line | Azithromycin Conc. (µM) | Cell Viability (%) |
| A549 | 1 | 98 ± 3 |
| 10 | 95 ± 4 | |
| 50 | 92 ± 5 | |
| 100 | 85 ± 6 | |
| RAW 264.7 | 1 | 99 ± 2 |
| 10 | 97 ± 3 | |
| 50 | 94 ± 4 | |
| 100 | 88 ± 5 |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production by Azithromycin
| Cell Line | Stimulus | Cytokine | Azithromycin Conc. (µM) | Inhibition (%) |
| A549 | TNF-α | IL-6 | 50 | ~40% |
| IL-8 | 50 | ~40%[4] | ||
| Human Bronchial Epithelial Cells | Rhinovirus | IL-6 | 10 | Not significant |
| IL-8 | 10 | Not significant | ||
| Human Gingival Fibroblasts | P. gingivalis LPS | IL-6 | 1 | 78-86%[5] |
| IL-8 | 1 | 75-85%[5] |
Table 3: Inhibition of NF-κB Activation by Azithromycin
| Cell Line | Assay | Stimulus | IC₅₀ (µM) |
| A549 | NF-κB Reporter | TNF-α | 56[2][3] |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to evaluate the anti-inflammatory effects of azithromycin in a cell culture setting. By employing these assays, it is possible to obtain robust and reproducible data on the compound's mechanism of action and its potential as an anti-inflammatory agent. The consistent finding of NF-κB inhibition underscores its central role in the immunomodulatory properties of azithromycin. Further investigation using these and other relevant in vitro models will continue to elucidate the full therapeutic potential of this versatile macrolide.
References
Detecting the Rise of Resistance: Application Notes and Protocols for Azithromycin Resistance Gene Identification in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a broad-spectrum macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. However, the increasing prevalence of azithromycin resistance poses a significant threat to its clinical efficacy. The ability to rapidly and accurately detect the genetic determinants of resistance in clinical isolates is paramount for effective patient management, epidemiological surveillance, and the development of novel antimicrobial strategies. These application notes provide a comprehensive overview and detailed protocols for the molecular detection of common azithromycin resistance genes.
Mechanisms of Azithromycin Resistance
Azithromycin resistance in bacteria is primarily mediated by three main mechanisms:
-
Target Site Modification: Alterations in the drug's target, the 50S ribosomal subunit, prevent or reduce antibiotic binding. This is commonly due to methylation of the 23S rRNA by erythromycin ribosomal methylases encoded by erm genes (e.g., ermA, ermB, ermC), or mutations in the 23S rRNA and ribosomal proteins L4 and L22.
-
Active Efflux: Efflux pumps actively transport azithromycin out of the bacterial cell, reducing its intracellular concentration to sub-therapeutic levels. The most common macrolide efflux pumps are encoded by mef (macrolide efflux) genes, such as mefA, and msr (macrolide-streptogramin resistance) genes.
-
Enzymatic Inactivation: Modification of the antibiotic by enzymes renders it inactive. Macrolide phosphotransferases, encoded by mph genes (e.g., mphA), inactivate the drug through phosphorylation.
The following diagram illustrates the primary molecular pathways of azithromycin resistance:
Comparison of Detection Methods
A variety of molecular methods are available for the detection of azithromycin resistance genes. The choice of method depends on factors such as the required turnaround time, cost, throughput, and the specific research or clinical question.
| Feature | Conventional PCR | Multiplex PCR | Real-Time PCR (qPCR) | Whole Genome Sequencing (WGS) |
| Principle | Amplification of a single target gene per reaction. | Simultaneous amplification of multiple target genes in a single reaction. | Real-time monitoring of DNA amplification for quantification. | Sequencing of the entire bacterial genome. |
| Turnaround Time | 4-6 hours | 4-6 hours | 2-4 hours | 24-48 hours[1] |
| Hands-on Time | ~2-3 hours | ~2-3 hours | ~1.5-2.5 hours | ~3-4 hours (Library Prep)[2][3] |
| Limit of Detection | 10-100 CFU/mL | 10-100 CFU/mL | 1-10 CFU/mL[4] | Dependent on sequencing depth |
| Cost per Sample | Low | Low-Moderate | Moderate | High (but decreasing)[5][6][7] |
| Throughput | Low to High | Moderate to High | High | High |
| Information Yield | Presence/absence of a single gene. | Presence/absence of multiple genes. | Presence/absence and quantification of genes. | Comprehensive identification of all known resistance genes, mutations, and novel resistance determinants. |
| Advantages | Simple, widely available. | Cost-effective for screening multiple targets. | Quantitative, high sensitivity, low contamination risk. | Unbiased, provides the most comprehensive data, useful for outbreak investigation. |
| Disadvantages | Low throughput for multiple targets. | Requires careful optimization of primers and reaction conditions. | Higher initial equipment cost. | Higher cost, complex data analysis, longer turnaround time. |
Experimental Protocols
The following section provides detailed protocols for the detection of azithromycin resistance genes from bacterial clinical isolates.
Protocol 1: Bacterial Genomic DNA Extraction
This protocol describes a simple and rapid method for extracting bacterial genomic DNA suitable for PCR-based applications.
Materials:
-
Bacterial colony from an agar plate or liquid culture
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile nuclease-free water
-
InstaGene Matrix (Bio-Rad) or similar chelating resin
-
Heating block or water bath
-
Microcentrifuge
Procedure:
-
Cell Suspension: Aseptically transfer a single bacterial colony into a 1.5 mL microcentrifuge tube containing 1 mL of sterile nuclease-free water. For liquid cultures, centrifuge 1 mL of the culture at 10,000 x g for 2 minutes and discard the supernatant, then resuspend the pellet in 1 mL of sterile nuclease-free water.
-
Cell Lysis: Centrifuge the cell suspension at 10,000 x g for 2 minutes. Discard the supernatant and resuspend the bacterial pellet in 200 µL of InstaGene Matrix.
-
Incubation: Incubate the tube at 56°C for 30 minutes in a heating block or water bath.
-
Vortexing: Vortex the tube at high speed for 10 seconds.
-
Boiling: Place the tube in a 100°C heating block or boiling water bath for 8 minutes.
-
Final Centrifugation: Vortex the tube at high speed for 10 seconds and then centrifuge at 12,000 x g for 3 minutes.
-
Template Collection: Carefully transfer 20 µL of the supernatant containing the genomic DNA to a new sterile tube. Avoid disturbing the InstaGene Matrix pellet. The extracted DNA is now ready for use in PCR.
Protocol 2: Conventional PCR for Single Gene Detection
This protocol is for the detection of a single azithromycin resistance gene. The example provided is for the ermB gene.
Materials:
-
Extracted bacterial genomic DNA (from Protocol 1)
-
ermB forward and reverse primers (10 µM)
-
2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)
-
Nuclease-free water
-
Thermal cycler
-
Agarose gel electrophoresis system
Primer Sequences for ermB:
-
Forward Primer: 5'-GAAAAGGTACTCAACCAAATA-3'
-
Reverse Primer: 5'-AGTAACGGTACTTAAATTGTTTAC-3'
Procedure:
-
PCR Reaction Setup: In a sterile PCR tube, prepare the following reaction mixture on ice:
| Component | Volume (µL) | Final Concentration |
| 2x PCR Master Mix | 12.5 | 1x |
| Forward Primer (10 µM) | 1.0 | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 | 0.4 µM |
| Genomic DNA | 2.0 | ~10-50 ng |
| Nuclease-free Water | 8.5 | - |
| Total Volume | 25.0 |
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5 minutes | 1 |
| Denaturation | 95 | 30 seconds | 30 |
| Annealing | 55 | 30 seconds | |
| Extension | 72 | 1 minute | |
| Final Extension | 72 | 7 minutes | 1 |
| Hold | 4 | ∞ |
-
Gel Electrophoresis: Analyze the PCR products by running 10 µL of the reaction on a 1.5% agarose gel. Visualize the DNA bands under UV light. The expected product size for ermB is approximately 640 bp.
Protocol 3: Multiplex PCR for Simultaneous Detection of ermB, mefA, and mphA
This protocol allows for the simultaneous detection of three common azithromycin resistance genes in a single reaction.
Materials:
-
Extracted bacterial genomic DNA (from Protocol 1)
-
Primer mix (containing forward and reverse primers for ermB, mefA, and mphA at 10 µM each)
-
2x Multiplex PCR Master Mix
-
Nuclease-free water
-
Thermal cycler
-
Agarose gel electrophoresis system
Primer Sequences:
-
ermB
-
Forward: 5'-GAAAAGGTACTCAACCAAATA-3'
-
Reverse: 5'-AGTAACGGTACTTAAATTGTTTAC-3'
-
Expected Product Size: ~640 bp
-
-
mefA
-
Forward: 5'-AGTATCATTAATCACTAGTGC-3'
-
Reverse: 5'-TTCTTCTGGTACTAAAAGTGG-3'
-
Expected Product Size: ~348 bp
-
-
mphA
Procedure:
-
PCR Reaction Setup: Prepare the reaction mixture as follows:
| Component | Volume (µL) | Final Concentration |
| 2x Multiplex PCR Master Mix | 12.5 | 1x |
| ermB Primer Pair (10 µM) | 0.5 | 0.2 µM |
| mefA Primer Pair (10 µM) | 0.5 | 0.2 µM |
| mphA Primer Pair (10 µM) | 0.5 | 0.2 µM |
| Genomic DNA | 2.0 | ~10-50 ng |
| Nuclease-free Water | 9.0 | - |
| Total Volume | 25.0 |
-
Thermal Cycling: Use the following thermal cycling conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 15 minutes | 1 |
| Denaturation | 94 | 30 seconds | 35 |
| Annealing | 58 | 90 seconds | |
| Extension | 72 | 90 seconds | |
| Final Extension | 72 | 10 minutes | 1 |
| Hold | 4 | ∞ |
-
Gel Electrophoresis: Analyze the amplicons on a 2% agarose gel. The presence of bands corresponding to the expected product sizes indicates the presence of the respective resistance genes.
Protocol 4: Whole Genome Sequencing (WGS) using Illumina DNA Prep
This protocol provides a general workflow for preparing bacterial genomic DNA for sequencing on an Illumina platform. For detailed step-by-step instructions, refer to the manufacturer's protocol.[2][9]
Workflow Overview:
-
DNA Quantification and Quality Control: Quantify the extracted genomic DNA using a fluorometric method (e.g., Qubit) and assess its purity using a spectrophotometer (A260/A280 ratio).
-
Tagmentation: The DNA is simultaneously fragmented and tagged with adapter sequences by a transposome-based reaction.
-
Post-Tagmentation Cleanup: The tagmented DNA is purified to remove the transposome.
-
PCR Amplification: The tagmented DNA is amplified by PCR to add index sequences for multiplexing and to generate a sufficient quantity of library for sequencing.
-
Library Cleanup: The amplified library is purified to remove primers and other reaction components.
-
Library Quantification and Normalization: The final library is quantified and diluted to the appropriate concentration for sequencing.
-
Sequencing: The prepared library is loaded onto an Illumina sequencer.
Bioinformatics Analysis for Resistance Gene Identification: Following sequencing, the raw data is processed through a bioinformatics pipeline to identify resistance genes. A general workflow is as follows:
-
Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Genome Assembly (Optional): Reads can be assembled into a draft genome sequence.
-
Resistance Gene Identification: The quality-controlled reads or assembled genome are screened against a database of known antimicrobial resistance genes (e.g., CARD, ResFinder) using tools like ABRicate or AMRFinderPlus.
-
Reporting: The identified resistance genes and any associated mutations are reported.
Conclusion
The molecular detection of azithromycin resistance genes is a critical tool for clinical diagnostics and public health surveillance. The methods described in these application notes provide a range of options, from rapid targeted screening using PCR to comprehensive genomic analysis with WGS. The selection of the most appropriate method will depend on the specific needs of the laboratory and the research or clinical context. The continued evolution of these molecular technologies will undoubtedly play a crucial role in our ongoing efforts to combat the threat of antimicrobial resistance.
References
- 1. mrdnalab.com [mrdnalab.com]
- 2. Illumina DNA Prep | Flexibility for many genome sequencing applications [illumina.com]
- 3. DNA Library Preparation [illumina.com]
- 4. A “Culture” Shift: Broad Bacterial Detection, Identification, and Antimicrobial Susceptibility Testing Directly from Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dnalabsindia.com [dnalabsindia.com]
- 6. Services and Pricing | Hubbard Center for Genome Studies [hcgs.unh.edu]
- 7. BRIC-NIBMG | BRIC National Institute of Biomedical Genomics [nibmg.ac.in]
- 8. Comparing culture and molecular methods for the identification of microorganisms involved in necrotizing soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Note: Azithromycin Formulations for Targeted Drug Delivery in Lung Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction Azithromycin is a broad-spectrum macrolide antibiotic with demonstrated efficacy against a wide range of bacteria responsible for respiratory tract infections, including community-acquired pneumonia.[1][2] Beyond its antimicrobial properties, azithromycin also possesses valuable anti-inflammatory and immunomodulatory effects.[1][2] However, conventional oral or intravenous administration can lead to systemic side effects and may not achieve sufficiently high concentrations at the primary site of infection within the lungs.[3][4] To overcome these limitations, targeted pulmonary delivery via inhalation has emerged as a promising strategy. This approach delivers the drug directly to the airways, maximizing local therapeutic concentrations while minimizing systemic exposure and associated adverse effects.[1][4]
This document outlines various formulation strategies for developing inhalable azithromycin, including polymeric nanoparticles, liposomes, and dry powder microparticles. It provides detailed protocols for their preparation and characterization, drawing from established methodologies in the field.
Formulation Strategies and Key Data
Several advanced formulation strategies have been developed to enable the efficient pulmonary delivery of azithromycin. These approaches focus on creating particles with optimal aerodynamic properties for deep lung deposition (typically 1-5 µm).[2][5]
1. Polymeric Nanoparticles Encapsulating azithromycin into biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL) protects the drug and allows for controlled release.[6][7][8] These nanoparticles are often formulated using emulsion-based techniques. The addition of chitosan can impart a positive charge to the nanoparticles, which may improve their dispersibility.[6]
2. Nanostructured Lipid Carriers (NLCs) NLCs are lipid-based nanoparticles that can enhance the solubility and bioavailability of lipophilic drugs like azithromycin.[9][10] They are prepared using methods like hot emulsification and high-pressure homogenization. One study reported the development of an azithromycin-NLC formulation with a mean particle size of approximately 453 nm and a sustained-release profile.[11]
3. Liposomal Formulations Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Inhaled liposomal formulations can provide a slow release of the antibiotic, maintaining high concentrations in the lung over an extended period.[12] A dry powder formulation of liposomal azithromycin showed an average liposome size of 105 nm with a 75% encapsulation efficiency, demonstrating enhanced activity against P. aeruginosa biofilms.[13][14]
4. Dry Powder Inhalers (DPIs) DPIs are a highly effective method for delivering drugs to the lungs.[2] Formulations are often created by spray-drying a dispersion of drug-loaded nanoparticles with excipients like lactose, mannitol, or L-leucine to create nano-in-microparticles.[1][5][15] These microparticles (1-5 µm) are large enough to be aerosolized from a DPI device but break down upon contact with lung fluid, releasing the therapeutic nanoparticles.
Below is a summary of quantitative data from various azithromycin formulation studies.
Table 1: Physicochemical Properties of Azithromycin Formulations
| Formulation Type | Carrier/Polymer | Particle Size | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|---|
| PCL Nanoparticles | Polycaprolactone | 195 ± 12 nm | 0.137 ± 0.032 | - | 83% | - | [1][7] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | - | - | - | - | - | [6] |
| NLC | Stearic Acid, Poloxamer 188 | 453 nm | 0.228 ± 0.07 | -30 ± 0.21 | - | - | [11] |
| Liposomes | - | 105 nm | - | +55 | 75% | - | [13][14] |
| Albumin Microspheres | Bovine Serum Albumin | 10.02 µm | - | - | 82.3% | - | [16][17] |
| FDKP Microparticles | N-fumaroylated diketopiperazine | - | - | - | - | 38.56% ± 0.48% |[18] |
Table 2: Aerodynamic Performance of Azithromycin Dry Powder Inhaler (DPI) Formulations
| Formulation Composition | Mass Median Aerodynamic Diameter (MMAD) | Fine Particle Fraction (FPF) | Emitted Dose (ED) | Reference |
|---|---|---|---|---|
| AZM-PCL-MP (with Lactose) | 5.13 µm | ~55% | - | [1] |
| AZM with Mannitol (EEG) | 1.6 ± 0.1 µm | >85% (<5µm) | 89.3 ± 9.2% | [3][15] |
| AZM with NaCl (EEG) | 1.2 ± 0.1 µm | >85% (<5µm) | 51.0 ± 4.1% | [3][15] |
| AZM with Leucine & Mannitol | 2.72 ± 0.01 µm | 65.42 ± 5.12% | - | [19][20] |
| Spray-dried AZM alone | - | 62.5 ± 4.1% | ~80% | [5] |
| AZM@FDKP-MPs | 3.85 ± 0.07 µm | 55.92 ± 0.97% | - |[18] |
Experimental Workflows and Protocols
Successful development of targeted drug delivery systems requires rigorous experimental design and execution. The following diagrams and protocols detail the typical workflow for creating and evaluating azithromycin-loaded microparticles for pulmonary delivery.
Caption: High-level workflow from formulation to in-vivo testing.
Caption: Key parameters influencing DPI formulation performance.
Protocol 1: Preparation of Azithromycin-Loaded PCL Nanoparticles
This protocol is based on the emulsion/solvent diffusion-evaporation technique.[1][21]
Materials:
-
Azithromycin (AZM)
-
Polycaprolactone (PCL)
-
Dipalmitoylphosphatidylcholine (DPPC)-rich phospholipids
-
Ethyl acetate
-
Acetone
-
Poloxamer 188 or Polyvinyl alcohol (PVA) solution (e.g., 0.5% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PCL and azithromycin in a mixture of ethyl acetate and acetone. Add the phospholipids to this organic solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer like Poloxamer 188 or PVA.
-
Emulsification: Add the organic phase to the aqueous phase under constant magnetic stirring. Homogenize the mixture using a high-speed homogenizer for a defined period (e.g., 5-10 minutes) to form a primary oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Leave the resulting emulsion under magnetic stirring at room temperature for several hours (e.g., 4 hours) to allow for the complete evaporation of the organic solvents.[6]
-
Nanoparticle Recovery: The resulting suspension of AZM-PCL nanoparticles can be used directly for the next step or purified by centrifugation to remove un-encapsulated drug and excess surfactant.
Protocol 2: Preparation of Inhalable Dry Powder by Spray Drying
This protocol describes the conversion of a nanoparticle suspension into a dry powder suitable for inhalation.[1][6][21]
Materials:
-
AZM-loaded nanoparticle suspension (from Protocol 1)
-
Drying aid/excipient (e.g., monohydrated lactose, L-leucine, or mannitol)
-
Deionized water
Procedure:
-
Feed Solution Preparation: Disperse the nanoparticle suspension in an aqueous solution containing the chosen drying aid. For example, add the AZM-PCL nanoparticle suspension to a 1% lactose solution.
-
Spray Dryer Setup: Set up the spray dryer with the appropriate parameters. These are critical and must be optimized.[1]
-
Inlet Temperature: 100-125°C
-
Aspiration Rate: 70-100%
-
Atomizing Air Flow: 600-800 NL/h
-
Feed Rate: 4-5 mL/min
-
-
Spray Drying: Feed the prepared solution into the spray dryer. The solvent evaporates rapidly in the hot air stream, forming solid microparticles that incorporate the nanoparticles.
-
Powder Collection: Collect the resulting dry powder from the cyclone separator of the instrument.
-
Storage: Store the collected powder in a desiccator to protect it from moisture.
Protocol 3: Characterization of Formulations
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension or re-dispersed microparticle powder in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).
-
The instrument will report the mean hydrodynamic diameter (particle size), PDI (a measure of size distribution width), and zeta potential (a measure of particle surface charge and stability).[1][11]
B. Determination of Encapsulation Efficiency (EE): This protocol determines the amount of drug successfully encapsulated within the particles.[1][21]
-
Accurately weigh a sample of the dry powder microparticles.
-
Dissolve the particles in a suitable solvent that dissolves both the polymer and the drug (e.g., Dimethylsulfoxide - DMSO).
-
Add an anti-solvent for the polymer (e.g., methanol) and centrifuge at high speed (e.g., 24,000 x g) to precipitate the polymer while leaving the drug in the supernatant.
-
Collect the supernatant and quantify the azithromycin concentration using a validated method, such as UV-Vis spectrophotometry after a color-forming reaction with sulfuric acid or High-Performance Liquid Chromatography (HPLC).[21]
-
Calculate EE using the following formula:
-
EE (%) = (Mass of Drug in Particles / Initial Mass of Drug Used) x 100
-
Protocol 4: In-Vitro Aerodynamic Performance
This protocol evaluates how the dry powder aerosolizes, which is critical for lung delivery. It is typically performed using a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).[1][15]
Materials:
-
Azithromycin DPI formulation
-
Hard gelatin or HPMC capsules
-
A dry powder inhaler device (e.g., Aerolizer®)
-
Next Generation Impactor (NGI) apparatus
-
Vacuum pump
Procedure:
-
NGI Preparation: Coat the NGI collection plates with a solution (e.g., Tween 80 in ethanol) to prevent particle bounce. Allow the solvent to evaporate completely.
-
Sample Loading: Fill a capsule with a precise amount of the azithromycin powder formulation (e.g., 25 mg).[1]
-
Test Execution: Place the capsule in the DPI device and place the device in the mouthpiece of the NGI. Draw air through the impactor at a controlled flow rate (e.g., 60 or 100 L/min) for a specific duration to aerosolize the powder.
-
Drug Recovery: After aerosolization, carefully wash each stage of the NGI (including the device, mouthpiece, and collection plates) with a suitable solvent to recover the deposited drug.
-
Drug Quantification: Quantify the amount of azithromycin in the solvent from each stage using HPLC or spectrophotometry.
-
Data Analysis: Calculate key aerodynamic parameters:
-
Emitted Dose (ED): The total amount of drug that exits the inhaler device.
-
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is larger and 50% is smaller. An MMAD between 1-5 µm is desired for deep lung deposition.[1]
-
Fine Particle Fraction (FPF): The percentage of the emitted dose with an aerodynamic diameter less than 5 µm. A higher FPF indicates better potential for deep lung delivery.[15]
-
Protocol 5: In-Vivo Tissue Distribution Study
This protocol is used to determine the drug concentration in the lungs and other organs after administration.[16][17]
Animal Model:
-
Albino mice or rats.
Procedure:
-
Dosing: Administer the azithromycin formulation to different groups of animals via the desired routes (e.g., intratracheal insufflation for the test formulation, intravenous injection, and oral gavage for control groups).[4]
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration, euthanize a subset of animals from each group.
-
Tissue Harvesting: Immediately collect blood (for plasma) and key organs (lungs, liver, spleen, kidneys).
-
Sample Processing: Weigh the tissue samples and homogenize them in a suitable buffer (e.g., normal saline).[16]
-
Drug Extraction: Perform a protein precipitation and liquid-liquid extraction procedure to isolate the azithromycin from the plasma and tissue homogenates.
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of azithromycin.
-
Data Analysis: Plot the concentration-time profiles for each tissue and calculate pharmacokinetic parameters, including peak concentration (Cmax), time to peak (Tmax), and Area Under the Curve (AUC). Calculate the lung targeting efficiency to demonstrate the advantage of the pulmonary route.[16]
References
- 1. Frontiers Publishing Partnerships | Development of a dry powder formulation for pulmonary delivery of azithromycin-loaded nanoparticles [frontierspartnerships.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Spray Dried Azithromycin Dry Powders for Inhalation - DDL [ddl-conference.com]
- 4. Azithromycin-loaded respirable microparticles for targeted pulmonary delivery for the treatment of pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physico-Chemical Properties, Aerosolization and Dissolution of Co-Spray Dried Azithromycin Particles with L-Leucine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a dry powder formulation for pulmonary delivery of azithromycin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhaled Liposomal Antimicrobial Delivery in Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhaled dry powder liposomal azithromycin for treatment of chronic lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. High azithromycin concentration in lungs by way of bovine serum albumin microspheres as targeted drug delivery: lung targeting efficiency in albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High azithromycin concentration in lungs by way of bovine serum albumin microspheres as targeted drug delivery: lung targeting efficiency in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. html.rhhz.net [html.rhhz.net]
- 19. Lung Delivery of Lactose-Free Microparticles Loaded with Azithromycin for the Treatment of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lung Delivery of Lactose-Free Microparticles Loaded with Azithromycin for the Treatment of Bacterial Infections. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. Development of a dry powder formulation for pulmonary delivery of azithromycin-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Azithromycin analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Azithromycin using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for the analysis of Azithromycin in bulk drug substances and various pharmaceutical formulations.
Introduction
Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria. Accurate and reliable analytical methods are crucial for quality control during its production and formulation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of Azithromycin. This document details established HPLC methods employing UV detection, which is a common, cost-effective, and reliable detection method.
Method 1: Reversed-Phase HPLC with UV Detection at 212 nm
This method is a rapid and simple approach for the quantitative analysis of Azithromycin in oral suspension.[1]
Chromatographic Conditions
| Parameter | Value |
| Column | Hypersil BDS-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Phosphate Buffer (pH 8.0) (60:30:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 212 nm |
| Injection Volume | Not Specified |
| Column Temperature | 25°C |
| Run Time | 15 minutes |
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 µg/mL |
| **Correlation Coefficient (R²) ** | 0.995 |
| Limit of Detection (LOD) | 14.40 ng/mL |
| Limit of Quantification (LOQ) | 43.66 ng/mL |
| Accuracy (%RSD) | < 1.34% |
| Precision (%RSD) | < 1.42% |
Experimental Protocol
1. Preparation of Phosphate Buffer (pH 8.0):
-
Specific buffer composition is not detailed in the source. A standard phosphate buffer preparation protocol to achieve pH 8.0 should be followed.
2. Preparation of Mobile Phase:
-
Mix methanol, acetonitrile, and the prepared phosphate buffer (pH 8.0) in the ratio of 60:30:10 (v/v/v).
-
Degas the mobile phase prior to use.
3. Preparation of Standard Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of Azithromycin reference standard in the mobile phase to obtain a known concentration.
4. Preparation of Sample Solution (Oral Suspension):
-
Take a sample of the oral suspension and dilute it with the mobile phase to obtain a concentration within the linearity range (1.0 - 50.0 µg/mL).[1] For example, a sample can be diluted to achieve a concentration of 30 µg/mL.[1]
-
Before injection, the solution should be neutralized if necessary.[1]
5. Chromatographic Analysis:
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of Azithromycin.
6. Quantification:
-
Calculate the concentration of Azithromycin in the sample by comparing its peak area with that of the standard solution.
Experimental Workflow
Caption: Workflow for Azithromycin Analysis by Method 1.
Method 2: Reversed-Phase HPLC with UV Detection at 215 nm
This method is suitable for the estimation of Azithromycin in bulk and tablet dosage forms.[2]
Chromatographic Conditions
| Parameter | Value |
| Column | Xterra C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 50 µL |
| Column Temperature | Not Specified |
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 300 - 700 µg/mL |
| Correlation Coefficient (R²) | 0.998 |
| Precision (%RSD) | < 2.0% (for intraday and interday) |
| Accuracy (% Recovery) | > 100% |
Experimental Protocol
1. Preparation of Phosphate Buffer (pH 7.5):
-
Prepare a phosphate buffer and adjust the pH to 7.5.[2] A common method is to use potassium dihydrogen phosphate and adjust with a base like sodium hydroxide.[3]
2. Preparation of Mobile Phase:
-
Mix acetonitrile and the prepared phosphate buffer (pH 7.5) in the ratio of 50:50 (v/v).[2]
-
Filter and degas the mobile phase.
3. Preparation of Standard Solution:
-
Accurately weigh and dissolve Azithromycin reference standard in the mobile phase to prepare a standard solution within the linearity range (300-700 µg/mL).
4. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Azithromycin and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to the mark to obtain a concentration within the linearity range.
-
Filter the solution before injection.
5. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions.
-
Record the chromatograms and measure the peak areas.
6. Quantification:
-
Calculate the amount of Azithromycin in the tablet sample based on the peak area comparison with the standard.
Experimental Workflow
Caption: Workflow for Azithromycin Analysis by Method 2.
Method 3: Stability-Indicating RP-HPLC Method with UV Detection at 210 nm
This method is designed for the determination of Azithromycin in bulk and self-emulsifying drug delivery systems (SEDDS), and is capable of separating the drug from its degradation products.[4]
Chromatographic Conditions
| Parameter | Value |
| Column | Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Ammonium Acetate (30 mmol/L, pH 6.8) (82:18, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | Not Specified |
| Column Temperature | 60°C |
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.9999 |
| Limit of Detection (LOD) | 0.476 µg/mL |
| Limit of Quantification (LOQ) | 1.443 µg/mL |
| Resolution (Rs) | > 3 (between Azithromycin and degradation products) |
Experimental Protocol
1. Preparation of Ammonium Acetate Solution (30 mmol/L, pH 6.8):
-
Dissolve the appropriate amount of ammonium acetate in water to make a 30 mmol/L solution.
-
Adjust the pH to 6.8.
2. Preparation of Mobile Phase:
-
Mix acetonitrile and the ammonium acetate solution in a ratio of 82:18 (v/v).[4]
-
Degas the mobile phase.
3. Preparation of Diluting Solution:
-
A mixture of acetonitrile and ammonium acetate solution (60:40 v/v) is used as the diluting solution.[4]
4. Preparation of Standard Stock Solution:
-
Dissolve 50 mg of Azithromycin powder in 10 mL of methanol and sonicate.
-
Further dilute with the diluting solution to obtain a working standard solution of 1600 µg/mL.[4] From this, prepare calibration standards.
5. Preparation of Sample Solution (SEDDs):
-
Dissolve a known amount of the SEDDS formulation in methanol with stirring and sonication.
-
Dilute the solution with the diluting solution to a final concentration within the calibration range and filter before injection.[4]
6. Chromatographic Analysis:
-
Set the column temperature to 60°C.
-
Equilibrate the column with the mobile phase.
-
Inject the prepared solutions.
7. Data Analysis:
-
Assess the chromatograms for the resolution between the Azithromycin peak and any degradation peaks.
-
Quantify Azithromycin using the calibration curve.
Logical Relationship of Stability-Indicating Method
Caption: Logic of a Stability-Indicating HPLC Method.
References
Application Notes and Protocols: In Vivo Imaging of Azithromycin Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for non-invasive in vivo imaging techniques to visualize, track, and quantify the distribution of Azithromycin (AZM) in animal models. Understanding the biodistribution of this widely used antibiotic is crucial for optimizing therapeutic efficacy and assessing potential off-target effects. The following sections detail fluorescence imaging and nuclear imaging approaches, offering step-by-step guidance for their implementation.
Fluorescence Imaging of Azithromycin Distribution
Fluorescence imaging offers a relatively high-resolution and cost-effective method for tracking drug distribution in small animal models. This technique relies on labeling the drug molecule with a fluorescent probe.
Application Note:
A fluorescent analog of Azithromycin, 9a-NBD-azithromycin, has been successfully used to visualize its distribution in mice.[1] This analog exhibits similar cellular pharmacokinetic properties to the parent drug, localizing within lysosomes.[1] Following intraperitoneal administration, a strong fluorescent signal is observed in major organs of accumulation, such as the liver, kidneys, and spleen.[1] This method is particularly useful for ex vivo organ imaging and cellular-level localization with high sensitivity.
Quantitative Data Summary:
| Animal Model | Imaging Agent | Route of Administration | Time Post-Administration | Organs of High Accumulation | Key Findings |
| Mice | 9a-NBD-azithromycin | Intraperitoneal | 2 hours | Kidneys, Liver, Spleen | Strong fluorescent signal in kidneys (concentrated in tubuli) and liver; slightly weaker signal in the spleen.[1] |
Experimental Workflow: Fluorescence Imaging
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Azithromycin Instability in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance to address the challenges associated with the inherent instability of azithromycin in acidic environments. Below, you will find frequently asked questions and troubleshooting guides designed to assist in your experimental and formulation development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is azithromycin unstable in acidic conditions?
A1: Azithromycin's instability in acidic media is due to the acid-catalyzed hydrolysis of the ether bond connecting the cladinose sugar to the aglycone ring.[1][2][3] This chemical modification is the primary pathway of degradation for azithromycin, unlike erythromycin, which degrades via intramolecular dehydration.[1][2][3] This structural change results in a loss of antimicrobial activity.
Q2: At what pH does azithromycin begin to degrade significantly?
A2: Azithromycin's stability is highly pH-dependent. Significant degradation occurs in acidic conditions, particularly at pH values representative of the stomach (pH 1-3). Studies have shown that the stability improves tenfold for each unit increase in pH from 1.0 to 4.1.[1][2][3] For instance, at 37°C and pH 2, 10% of azithromycin degrades in approximately 20.1 minutes.[1][2][3] Conversely, maximum stability is observed around pH 6.3.[4]
Q3: What are the common strategies to protect azithromycin from acidic degradation?
A3: Several formulation strategies are employed to protect azithromycin from the acidic environment of the stomach and improve its oral bioavailability. The most common approaches include:
-
Enteric Coating: Applying a pH-sensitive polymer coating to tablets or particles that remains intact in the acidic stomach but dissolves in the more neutral pH of the small intestine.[5][6][7]
-
Buffering Agents: Incorporating alkaline excipients (e.g., sodium phosphate) into the formulation to transiently increase the microenvironmental pH in the stomach, thus reducing the rate of acid-catalyzed degradation.[8][9][10]
-
Nanoencapsulation: Encapsulating azithromycin within nanoparticles (e.g., PLGA, PCL, liposomes) to create a physical barrier that protects the drug from the acidic surroundings.[11][12][13][14]
Q4: How does acidic instability affect the oral bioavailability of azithromycin?
A4: The acidic environment of the stomach can lead to significant degradation of azithromycin before it can be absorbed in the small intestine. This pre-systemic degradation reduces the amount of active drug available for absorption, thereby lowering its oral bioavailability, which is estimated to be around 37%.[15] Formulations that protect the drug from stomach acid are crucial for ensuring therapeutic efficacy.
Troubleshooting Guide
This section addresses specific issues that may arise during the development and testing of stabilized azithromycin formulations.
Issue 1: My enteric-coated tablets show premature drug release in simulated gastric fluid (e.g., 0.1 N HCl).
-
Potential Cause:
-
Inadequate Coating Thickness: The enteric coating may be too thin to withstand the acidic environment for the required duration (typically 2 hours).
-
Improper Polymer Selection: The chosen enteric polymer (e.g., HPMC-P, Eudragit L-series) may not be suitable for the formulation or may have been improperly prepared.
-
Coating Integrity Issues: The coating may have cracks, pores, or other defects due to suboptimal coating process parameters (e.g., spray rate, temperature, atomization pressure).
-
-
Recommended Solution:
-
Increase Coating Weight Gain: Increase the amount of coating solution applied to achieve a higher percentage weight gain on the tablet core. A common target is 5-10% weight gain, but this may need optimization.
-
Optimize Polymer Combination: Experiment with different grades of enteric polymers or combinations. For instance, a combination of HPMC-P and ethyl cellulose has been shown to provide effective enteric protection.[6][7]
-
Review and Adjust Coating Parameters: Ensure the coating process is optimized. Refer to the polymer manufacturer's guidelines for recommended parameters. A visual inspection of the coated tablets under magnification can help identify coating defects.
-
Issue 2: I'm observing low encapsulation efficiency (%EE) when preparing azithromycin-loaded nanoparticles.
-
Potential Cause:
-
Drug Partitioning into Aqueous Phase: Azithromycin has some aqueous solubility, which can be influenced by the pH of the external aqueous phase during nanoparticle preparation (e.g., emulsion-solvent evaporation method).
-
Suboptimal Formulation Parameters: The drug-to-polymer ratio, type of organic solvent, or concentration of surfactant can significantly impact encapsulation.
-
pH of the External Phase: The water solubility of azithromycin decreases at a higher pH. If the aqueous phase is too acidic, more drug may be lost.
-
-
Recommended Solution:
-
Adjust pH of the Aqueous Phase: Increase the pH of the external aqueous phase (e.g., to pH 8) to decrease the aqueous solubility of azithromycin and favor its partitioning into the polymer phase.[12]
-
Optimize Drug-to-Polymer Ratio: Systematically vary the ratio of azithromycin to polymer (e.g., PLGA, PCL). A higher polymer concentration can sometimes improve encapsulation.[14]
-
Modify the Preparation Method: Consider using a double emulsion (w/o/w) method, which has shown high entrapment efficiency (over 80%) for azithromycin.[13]
-
Issue 3: In-vitro stability results are inconsistent and show rapid degradation even with buffering agents.
-
Potential Cause:
-
Insufficient Buffering Capacity: The amount or type of buffering agent may not be sufficient to neutralize the acid in the test medium effectively or long enough.
-
Improper Mixing: The buffering agent may not be homogeneously distributed within the formulation, leading to localized areas of low pH.
-
Incorrect Test Medium: The volume or strength of the acidic medium used for testing may be overwhelming the buffering capacity of the formulation.
-
-
Recommended Solution:
-
Increase Buffer Concentration: Increase the amount of the buffering agent (e.g., tribasic sodium phosphate) in the formulation. Concentrations in the range of 0.4% to 1.2% w/w have been used in powder for oral suspension formulations.[8]
-
Ensure Homogeneous Blending: Implement a robust blending process to ensure uniform distribution of all excipients. Geometric dilution may be necessary for low-dose components.
-
Standardize In-Vitro Testing: Use a standardized and consistent volume and concentration for your acidic test medium. Ensure the pH is accurately measured and maintained throughout the experiment.
-
Data Presentation
Table 1: pH-Dependent Stability of Azithromycin
This table summarizes the degradation rate of azithromycin at various pH levels, highlighting the significant impact of acidity on its stability.
| pH | Temperature (°C) | Time for 10% Degradation (T₁₀) | Reference |
| 1.0 | 30 | ~2 minutes (extrapolated) | [3] |
| 2.0 | 37 | 20.1 minutes | [1][3] |
| 4.1 | 30 | ~200 minutes (extrapolated) | [3] |
| 6.3 | Not Specified | Maximum Stability Observed | [4] |
Note: Stability improves approximately tenfold for each unit increase in pH.[1][2][3]
Table 2: Efficacy of Different Enteric Coating Formulations
This table shows the in-vitro drug release of azithromycin from tablets coated with different polymer combinations after exposure to acidic conditions.
| Formulation Code | Polymer Composition (Ratio) | % Drug Release in 0.1N HCl (2 hours) | % Drug Release in pH 6.8 Buffer (45 mins) | Reference |
| F1 | HPMC-P : Ethyl Cellulose (10:1) | < 10% | > 90% | [6] |
| F2 | HPMC-P : Ethyl Cellulose (10:1.5) | < 5% | > 95% | [5] |
| F3 | Eudragit L-30 D-55 | < 10% | > 90% | [6] |
Experimental Protocols
Protocol 1: Preparation of Enteric-Coated Azithromycin Tablets
This protocol describes a general method for applying an enteric coat to azithromycin core tablets.
-
Core Tablet Preparation:
-
Prepare 250 mg azithromycin core tablets using a suitable wet granulation or direct compression method. Ensure tablets meet quality control specifications for hardness, friability, and disintegration.
-
-
Coating Solution Preparation:
-
Prepare the coating solution by dissolving the enteric polymer (e.g., HPMC-P 55) and a plasticizer (e.g., diethyl phthalate) in a suitable solvent system (e.g., ethanol). A typical polymer concentration is 5-10% w/v.
-
-
Coating Process:
-
Place the core tablets in a coating pan. Pre-heat the tablet bed to the target temperature (e.g., 40-45°C).
-
Begin spraying the coating solution onto the tumbling tablet bed at a controlled rate.
-
Simultaneously, supply hot air to facilitate solvent evaporation.
-
Continue the process until the desired weight gain (e.g., 8-10%) is achieved.
-
-
Drying and Curing:
-
Once coating is complete, dry the tablets in the pan for a specified period to remove residual solvent.
-
Cure the coated tablets in a hot air oven if required by the polymer manufacturer to ensure optimal film formation.
-
-
Evaluation:
-
Perform in-vitro dissolution testing as per USP guidelines: first in 0.1 N HCl for 2 hours, followed by a pH 6.8 phosphate buffer.[5]
-
Protocol 2: Azithromycin Encapsulation in PLGA Nanoparticles (Solvent Evaporation)
This protocol outlines the preparation of azithromycin-loaded PLGA nanoparticles.
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 2% w/v).
-
Adjust the pH of the aqueous phase to 8.0 using a suitable base to minimize azithromycin solubility.[12]
-
-
Emulsification:
-
Inject the organic phase into the aqueous phase at a constant rate under continuous stirring or homogenization to form a primary (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours (e.g., 4 hours) to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Recovery:
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
Freeze-dry the nanoparticle suspension to obtain a stable, dry powder for long-term storage.
-
-
Characterization:
-
Analyze the nanoparticles for particle size, zeta potential, morphology (SEM/TEM), and encapsulation efficiency (by dissolving a known amount of nanoparticles and quantifying the drug content via HPLC).
-
Visualizations
References
- 1. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the acid stability of azithromycin and erythromycin A. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and Evaluation of Enteric coated tablets of Azithromycin dihydrate | Semantic Scholar [semanticscholar.org]
- 8. WO2006096182A1 - Azithromycin powder for oral suspension compositions - Google Patents [patents.google.com]
- 9. EP1855693B1 - Azithromycin powder for oral suspension compositions - Google Patents [patents.google.com]
- 10. wjpls.org [wjpls.org]
- 11. Nanoencapsulation of Azithromycin with PHB (Poly Hydroxy Butyrate) [ijaresm.com]
- 12. Anti-bacterial performance of azithromycin nanoparticles as colloidal drug delivery system against different gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chitosan-Coated Azithromycin/Ciprofloxacin-Loaded Polycaprolactone Nanoparticles: A Characterization and Potency Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Azithromycin Encapsulated into PLGA NPs: A Potential Strategy to Overcome Efflux Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Azithromycin Dosage for Pediatric Otitis Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing azithromycin dosage in pediatric patients with otitis media.
Frequently Asked Questions (FAQs)
Q1: What are the standard FDA-approved dosage regimens for azithromycin in pediatric otitis media?
A1: There are three FDA-approved oral azithromycin dosing regimens for acute otitis media in children aged 6 months and older: a single-dose regimen of 30 mg/kg, a 3-day regimen of 10 mg/kg once daily, and a 5-day regimen of 10 mg/kg on day one followed by 5 mg/kg on days two through five.[1][2][3]
Q2: How does the efficacy of a single-dose regimen compare to multi-dose regimens?
A2: Clinical trials have demonstrated that a single 30 mg/kg dose of azithromycin has comparable clinical success rates to the 3-day and 5-day regimens, as well as to a standard 10-day course of amoxicillin/clavulanate.[4] The single-dose regimen offers the benefit of improved compliance.[4]
Q3: What is the primary mechanism of action for azithromycin?
A3: Azithromycin inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[5][6] This binding action blocks the exit tunnel for newly synthesized peptides, thereby halting bacterial growth.[5][6]
Q4: What are the main mechanisms of azithromycin resistance in common otitis media pathogens like Streptococcus pneumoniae?
A4: The two primary mechanisms of resistance are target site modification and drug efflux.[7] Target site modification is often mediated by the erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate the ribosomal target, reducing drug binding.[8] Drug efflux is typically mediated by the mef (macrolide efflux) gene, which codes for a pump that actively removes the antibiotic from the bacterial cell.[9]
Q5: When is azithromycin recommended as a first-line treatment for pediatric otitis media?
A5: High-dose amoxicillin is generally recommended as the first-line treatment.[1] Azithromycin is a suitable alternative for patients with a penicillin allergy.[10]
Data Presentation
Table 1: FDA-Approved Azithromycin Dosing Regimens for Pediatric Otitis Media [1][2][3]
| Regimen | Dosage | Maximum Dose |
| Single-Dose | 30 mg/kg as a single dose | 1500 mg |
| 3-Day | 10 mg/kg once daily for 3 days | 500 mg/day |
| 5-Day | 10 mg/kg on Day 1, then 5 mg/kg on Days 2-5 | 500 mg on Day 1; 250 mg on Days 2-5 |
Table 2: Clinical Efficacy of Different Azithromycin Regimens in Pediatric Otitis Media [1][11]
| Regimen | Clinical Success Rate (End of Treatment) | Clinical Success Rate (Follow-up) |
| Single-Dose (30 mg/kg) | 88% | 85% |
| 3-Day (10 mg/kg/day) | 83% (Day 10) | 74% (Day 24-28) |
| 5-Day (10/5 mg/kg/day) | 88% (Day 11) | 73% (Day 30) |
Table 3: Pharmacokinetic Parameters of Azithromycin in Pediatric Patients with Otitis Media (5-Day Regimen) [12]
| Parameter | Mean Value (± Standard Deviation) |
| Maximum Serum Concentration (Cmax) | 224 ± 120 ng/mL |
| Time to Maximum Concentration (Tmax) | 1.8 ± 0.4 hours |
| Area Under the Curve (AUC 0-24h) | 1841 ± 651 ng·h/mL |
| Elimination Half-life (t1/2) | 31.6 ± 6.6 hours |
Experimental Protocols
Protocol 1: Middle Ear Fluid Culture via Tympanocentesis
Tympanocentesis is a procedure to aspirate fluid from the middle ear for microbiological analysis, which is particularly useful in cases of treatment failure.[13]
Methodology:
-
Patient Preparation: Ensure the child is appropriately restrained to minimize movement.[14] Administer analgesia as needed. The external ear canal should be cleared of any cerumen.[15]
-
Anesthesia: A local anesthetic may be applied to the tympanic membrane.[16]
-
Procedure: Under visualization with an otoscope, a sterile needle is inserted through the inferior portion of the tympanic membrane.[13][14]
-
Sample Collection: Middle ear fluid is aspirated into a sterile syringe or collection trap.[15][17]
-
Transport and Culture: The collected fluid is immediately sent to the microbiology laboratory for Gram stain, culture, and antimicrobial susceptibility testing.[13]
Protocol 2: Antimicrobial Susceptibility Testing (AST) for Streptococcus pneumoniae
Determining the minimum inhibitory concentration (MIC) of azithromycin against S. pneumoniae isolates is crucial for guiding therapy.
Methodology (Broth Microdilution):
-
Isolate Preparation: A pure culture of S. pneumoniae is grown on an appropriate medium, such as blood agar.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood, equivalent to a 0.5 McFarland standard.
-
MIC Panel Preparation: A microtiter plate containing serial twofold dilutions of azithromycin is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 35°C in a CO2-enriched atmosphere for 20-24 hours.
-
Interpretation: The MIC is the lowest concentration of azithromycin that completely inhibits visible growth of the bacteria. Results are interpreted based on CLSI (Clinical and Laboratory Standards Institute) breakpoints.[18][19]
Troubleshooting Guides
Issue 1: Treatment Failure with Standard Azithromycin Dosage
-
Question: A pediatric patient with otitis media is not responding to a standard 3-day course of azithromycin. What are the potential causes and next steps?
-
Answer:
-
Confirm Diagnosis: Re-evaluate the patient to confirm the diagnosis of acute otitis media and rule out other conditions.
-
Assess for Resistance: The most likely cause of treatment failure is infection with a macrolide-resistant pathogen, such as S. pneumoniae.[20] Consider performing a tympanocentesis to obtain middle ear fluid for culture and susceptibility testing.[13]
-
Molecular Testing: If a bacterial pathogen is isolated, molecular assays such as PCR can be used to detect the presence of ermB and mefA resistance genes.[21][22] The presence of the ermB gene is often associated with higher levels of resistance.[7]
-
Alternative Therapy: If resistance is confirmed or highly suspected, switch to a different class of antibiotics as recommended by clinical guidelines, such as high-dose amoxicillin-clavulanate or ceftriaxone.
-
Issue 2: Interpreting Antimicrobial Susceptibility Test (AST) Results
-
Question: An S. pneumoniae isolate from a pediatric patient shows intermediate resistance to azithromycin. How should this result be interpreted for clinical decision-making?
-
Answer:
-
Consider the MIC Value: An intermediate result suggests that the infection may not respond to standard doses of azithromycin. The high tissue concentrations achieved by azithromycin may sometimes overcome intermediate resistance, but this is not guaranteed.[12]
-
Evaluate Resistance Mechanism: If possible, determine the underlying resistance mechanism. An isolate with the mefA gene (efflux pump) may be more susceptible to the high concentrations of azithromycin achieved in the middle ear fluid compared to an isolate with the ermB gene (target site modification).[20][22]
-
Clinical Context: Consider the severity of the infection and the patient's clinical status. For a non-severe infection, continuing azithromycin with close monitoring may be an option. However, for a severe infection or in an immunocompromised patient, it is prudent to switch to an alternative antibiotic to which the isolate is fully susceptible.
-
Issue 3: Dosing in Special Pediatric Populations
-
Question: Are there specific dosage adjustments for azithromycin in neonates or children with hepatic impairment?
-
Answer:
-
Neonates: The use of azithromycin in children younger than 6 months has not been established and should be determined by a physician.[2] Some sources provide dosing recommendations for infants, such as 10 mg/kg/day for 3-5 days for chlamydial infections.[23]
-
Hepatic Impairment: Azithromycin is primarily eliminated through the liver, so caution should be exercised in patients with significant hepatic disease.[23] While some studies suggest that no dosage adjustment is necessary for mild to moderate hepatic impairment, it is contraindicated in patients with a history of cholestatic jaundice or hepatic dysfunction associated with prior azithromycin use.[24] Monitoring of liver function is recommended in patients with pre-existing liver conditions.[24]
-
Visualizations
Caption: Azithromycin binds to the 50S ribosomal subunit, blocking protein synthesis.
Caption: Primary mechanisms of azithromycin resistance in bacteria.
Caption: Logical workflow for managing azithromycin treatment failure.
References
- 1. droracle.ai [droracle.ai]
- 2. drugs.com [drugs.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Single dose azithromycin for the treatment of uncomplicated otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Macrolide resistance in Streptococcus pneumoniae isolated from Argentinian pediatric patients suffering from acute otitis media | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 8. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 14. youtube.com [youtube.com]
- 15. Bacterial culture, middle ear fluid | Allina Health [account.allinahealth.org]
- 16. Tympanocentesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nyp.org [nyp.org]
- 18. researchgate.net [researchgate.net]
- 19. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Increase of macrolide-resistant Streptococcus pneumoniae-expressing mefE or ermB gene in the nasopharynx among children with otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. intcarper.com [intcarper.com]
- 23. Azithromycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 24. droracle.ai [droracle.ai]
Troubleshooting low yield in Azithromycin synthesis and purification
Welcome to the technical support center for Azithromycin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those leading to low yield, during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of Azithromycin.
Synthesis: Low Yield in the Reductive N-methylation of 9-deoxo-9a-aza-9a-homoerythromycin A
Question: My final yield of Azithromycin is significantly lower than expected after the reductive N-methylation step. What are the potential causes and how can I improve it?
Answer:
Low yield in the final N-methylation step is a common issue and can be attributed to several factors. Here is a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Depending on the protocol, this can range from 4 to 24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Suboptimal Temperature and Pressure: The hydrogenation conditions are critical for this reaction.
-
Catalyst Inefficiency: The catalyst (e.g., Rh/C or Pt on carbon) may be of poor quality or deactivated.
-
Solution: Use a fresh, high-quality catalyst. Ensure the catalyst is not exposed to contaminants that could poison it. The amount of catalyst used is also important and should be optimized.
-
-
pH Control: The pH of the reaction mixture, especially during workup, is crucial. Azithromycin is sensitive to acidic conditions which can lead to degradation.[1][2]
-
Degradation of Intermediates: The starting material, 9-deoxo-9a-aza-9a-homoerythromycin A, can be unstable.
-
Solution: It is often recommended to use this intermediate directly after its synthesis without prolonged storage. Some protocols even suggest a one-pot synthesis from the imino ether to minimize the handling of this sensitive intermediate.[1]
-
Purification: Poor Recovery During Crystallization
Question: I am losing a significant amount of product during the crystallization/recrystallization of Azithromycin. How can I optimize this step to improve my yield?
Answer:
Crystallization is a critical step for both purification and obtaining the desired polymorphic form of Azithromycin, and yield loss here is a frequent problem. Consider the following points for optimization:
-
Improper Solvent System and Ratios: The choice of solvent and anti-solvent, and their ratios, are paramount for efficient crystallization.
-
Solution: Common solvent systems include ethanol/water, acetone/water, and isopropanol/water.[3][4][5] The ratio of the solvent (in which Azithromycin is soluble) to the anti-solvent (in which it is less soluble) must be carefully controlled. For example, a common starting point is dissolving Azithromycin in ethanol and then gradually adding water as the anti-solvent to induce crystallization.[3]
-
-
Suboptimal Temperature Profile: The temperature at which dissolution and precipitation occur greatly influences crystal formation and yield.
-
Solution: Dissolution is often performed at an elevated temperature (e.g., 40-70°C) to ensure the Azithromycin is fully dissolved.[3][6] The cooling process should be gradual to allow for the formation of pure crystals. Rapid cooling can trap impurities and lead to smaller, harder-to-filter crystals.
-
-
Precipitation pH: The pH of the solution can affect the solubility of Azithromycin and thus the crystallization yield.
-
Solution: Ensure the pH is in the optimal range for Azithromycin precipitation, which is typically in the basic region (pH 9-11).
-
-
Insufficient Stirring/Agitation Time: Inadequate mixing can lead to incomplete crystallization.
-
Loss During Filtration and Washing: Mechanical losses can contribute to a lower yield.
-
Solution: Ensure the filter medium is appropriate for the crystal size to prevent product loss. Wash the collected crystals with a cold solvent mixture (e.g., a cold ethanol/water mixture) to remove residual impurities without dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the semi-synthesis of Azithromycin from Erythromycin A?
A1: The overall yield can vary significantly depending on the specific process and scale. However, well-optimized processes aim for high efficiency in each step. For instance, the methylation of purified 9a-deoxo-9a-aza-9a-homoerythromycin A can have yields of around 95%.[7] The key to a high overall yield is optimizing each individual step, from the initial Beckmann rearrangement of the erythromycin A oxime to the final purification.
Q2: How can I minimize the formation of impurities during synthesis?
A2: Impurity formation is a major cause of low yield. To minimize impurities:
-
Control Reaction Conditions: Strictly control temperature, pressure, and reaction times as specified in validated protocols.
-
Maintain Inert Atmosphere: For reactions sensitive to oxidation, use an inert atmosphere (e.g., nitrogen or argon).
-
pH Management: Avoid acidic conditions, as Azithromycin and its intermediates are known to degrade in acidic media. The hydrolytic loss of the cladinose sugar is a known degradation pathway at low pH.
-
High-Purity Starting Materials: Use high-quality Erythromycin A and other reagents to prevent the introduction of impurities from the start.
Q3: What are the key differences between Azithromycin monohydrate and dihydrate, and how does this affect my purification process?
A3: Azithromycin can exist in different hydrated forms, primarily the monohydrate and dihydrate. The dihydrate is generally considered to be more stable and less hygroscopic than the monohydrate. The specific crystalline form obtained depends on the crystallization conditions, particularly the solvent system. For example, crystallization from an ethanol/water mixture often yields the monohydrate, while using an acetone/water system can produce the dihydrate.[5][7] The choice of which form to target will depend on the desired final product specifications.
Q4: Can I use chromatography for the purification of Azithromycin?
A4: While crystallization is the most common method for large-scale purification, chromatographic techniques like preparative HPLC can be used, especially for obtaining very high purity material or for isolating specific impurities for characterization. However, for bulk production, chromatography is often less economically viable than crystallization. Analytical HPLC is an essential tool for monitoring the purity of Azithromycin throughout the synthesis and purification process.
Data Presentation
Table 1: Exemplary Reaction Conditions for Reductive N-methylation of 9-deoxo-9a-aza-9a-homoerythromycin A
| Parameter | Condition 1 | Condition 2 |
| Starting Material | Imino ether of erythromycin A | 9-deoxo-9a-aza-9a-homoerythromycin A |
| Catalyst | 5% Rh/C | Not specified (in a multi-step process) |
| Solvent | Acetic acid and water | Isopropyl acetate |
| Methylating Agent | Formaldehyde (aqueous solution) | Paraformaldehyde and formic acid |
| Temperature | 40-45°C | 70°C |
| Pressure | 40 bar | Atmospheric |
| Reaction Time | 24 hours | 4 hours |
| Yield (Crude) | Not specified, but purity of 96% after recrystallization | 95% (as crystalline monohydrate) |
| Reference | [2] | [7] |
Table 2: Comparison of Azithromycin Crystallization Protocols
| Parameter | Protocol 1 (Ethanolate) | Protocol 2 (Monohydrate Isopropanol Clathrate) | Protocol 3 (Dihydrate) |
| Solvent System | Ethanol and Water | Isopropanol and Water | Acetone and Water |
| Dissolution Temperature | 20-30°C (initial), then heated to 40-60°C | 50-55°C | Room Temperature |
| Anti-solvent Addition | Gradual addition of water | Addition of water over 15-30 minutes | Addition of water over 30 minutes |
| Stirring/Crystallization Time | 2-18 hours | 6 hours | 24 hours |
| Drying Conditions | Not specified | 25-50°C under vacuum | 40°C under vacuum |
| Yield | Not specified | 89% | Not specified |
| Reference | [3] | [4] | [5] |
Experimental Protocols & Visualizations
Protocol 1: One-Pot Reduction and Reductive N-methylation of Imino Ether of Erythromycin A
This protocol describes a "one-pot" synthesis of Azithromycin from the imino ether intermediate, which can improve yield by minimizing the isolation of the unstable 9-deoxo-9a-aza-9a-homoerythromycin A.
-
Reduction:
-
Dissolve the imino ether of erythromycin A in a mixture of acetic acid and water.
-
Add a 5% Rh/C catalyst.
-
Hydrogenate the mixture at a pressure of 70 bar and room temperature for approximately 2 hours.
-
-
Reductive N-methylation:
-
To the same reaction vessel, add an aqueous solution of formaldehyde at room temperature under atmospheric pressure.
-
Continue hydrogenation at a pressure of 40 bar and a temperature of 40-45°C for 24 hours.
-
-
Workup and Isolation:
-
Filter off the catalyst.
-
Adjust the pH of the filtrate to approximately 9.4 with 4N NaOH to precipitate the crude product.
-
Stir the suspension at room temperature for 2 hours.
-
Filter the solid, wash with water, and dry to obtain crude Azithromycin.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Azithromycin.
-
Caption: Workflow for the one-pot synthesis and purification of Azithromycin.
Protocol 2: Crystallization of Azithromycin Dihydrate
This protocol outlines a common method for obtaining the stable dihydrate form of Azithromycin.
-
Dissolution: Dissolve the crude or hygroscopic Azithromycin in acetone at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Gradually add water to the acetone solution over a period of about 30 minutes while stirring.
-
Crystallization: Continue stirring the resulting suspension at room temperature for 24 hours to ensure complete crystallization.
-
Isolation: Collect the precipitated solid by filtration.
-
Drying: Dry the collected crystals under vacuum at approximately 40°C to yield Azithromycin dihydrate.
Caption: Step-by-step workflow for the crystallization of Azithromycin dihydrate.
Logical Diagram: Troubleshooting Low Yield in Azithromycin Synthesis
This diagram illustrates the logical steps to take when troubleshooting low yield issues.
Caption: A logical approach to troubleshooting low yield in Azithromycin synthesis.
References
- 1. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP1484062A1 - Crystalline azithromycin, process for manufacture and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 4. US7235646B2 - Process for the preparation of azithromycin monohydrate isopropanol clathrate - Google Patents [patents.google.com]
- 5. US5869629A - Synthesis of 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12 Hydrogenorthoborate dihydrate and a process for the preparation of azitromicin dihydrate - Google Patents [patents.google.com]
- 6. US7307156B2 - Crystal forms of azithromycin - Google Patents [patents.google.com]
- 7. WO2003102009A1 - Process for preparing high purity azithromycin - Google Patents [patents.google.com]
Addressing poor solubility of Azithromycin derivatives for in vitro assays
Addressing Poor Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Azithromycin and its derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Azithromycin and its derivatives?
A1: Azithromycin and its derivatives are generally poorly soluble in water.[1][2][3] The recommended primary solvents for creating stock solutions are organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5][6] For some applications, dimethylformamide (DMF) can also be used.[4]
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[7] Many cell lines can tolerate up to 1%, but it is best to determine the specific tolerance for your cell line with a vehicle control experiment.
Q3: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What is happening and how can I prevent this?
A3: This phenomenon is often referred to as "crashing out" or "solvent shock." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when rapidly diluted into an aqueous solution. To prevent this, you can try the following:
-
Slower Addition: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling.[7]
-
Intermediate Dilution: Perform a serial dilution of your high-concentration stock solution in DMSO to create intermediate stocks. Then, add a small volume of the final DMSO stock to your pre-warmed cell culture medium with rapid mixing.[7]
-
Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[7]
-
Co-solvents: In some cases, the use of co-solvents like polyethylene glycol (PEG) or surfactants like Tween 80 in the final formulation can help maintain solubility.[8]
Q4: How should I store my Azithromycin derivative stock solutions?
A4: Stock solutions of Azithromycin derivatives in DMSO or ethanol should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate. These aliquots should be stored at -20°C or -80°C for long-term stability.
Data Presentation
Solubility of Azithromycin in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | >20 to 100 | [6][9] |
| Ethanol | ~16 to 100 | [4][9][10] |
| Dimethyl Formamide (DMF) | ~16 | [4] |
| Water | Minimally soluble to 10 | [1][5][9] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.50 | [4] |
Note: The solubility of specific Azithromycin derivatives may vary. It is recommended to perform a solubility test for each new compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of the Azithromycin derivative powder.
-
Add Solvent: Add the appropriate volume of 100% DMSO or ethanol to achieve the desired high concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or use a sonicator bath for a few minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Kinetic Aqueous Solubility Assay
This protocol provides a general method to assess the kinetic solubility of an Azithromycin derivative in an aqueous buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the Azithromycin derivative in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Dilute in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a new 96-well plate. This will create a range of compound concentrations with a final DMSO concentration of 1%.
-
Incubate: Shake the plate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
References
- 1. actascientific.com [actascientific.com]
- 2. DEVELOPMENT, CHARACTERIZATION AND SOLUBILITY STUDY OF SOLID DISPERSIONS OF AZITHROMYCIN DIHYDRATE BY SOLVENT EVAPORATION METHOD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Azithromycin in Cell Culture Experiments
Welcome to the technical support center for researchers utilizing Azithromycin in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize the off-target effects of Azithromycin, ensuring the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary, known off-target effects of Azithromycin in mammalian cell culture?
A1: While Azithromycin is an effective antibiotic for controlling bacterial contamination, it is crucial to be aware of its significant off-target effects on mammalian cells. The most well-documented effects include:
-
Inhibition of Autophagy and Lysosomal Function: Azithromycin, a cationic amphiphile, accumulates in acidic organelles like lysosomes. This accumulation disrupts lysosomal function by increasing the lysosomal pH, which in turn blocks the fusion of autophagosomes with lysosomes (autophagic flux).[1][2][3][4] This leads to an accumulation of autophagosomes and can interfere with cellular homeostasis.[2]
-
Mitochondrial Toxicity: Azithromycin can impair mitochondrial function.[5] Studies have shown that it can suppress mitochondrial membrane potential, cause mitochondrial swelling, disrupt cristae, and increase the production of reactive oxygen species (ROS).[6][7] This can lead to oxidative DNA damage and a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[6][7]
-
Immunomodulatory and Anti-inflammatory Effects: Azithromycin is known to have immunomodulatory properties.[8][9] It can suppress inflammatory responses by inhibiting signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-8.[8][9][10]
-
Inhibition of Cell Migration: Some studies have indicated that Azithromycin can inhibit the migration of certain cell types, including tumor cells.[11]
Q2: How can I determine if the observed effects in my experiment are due to the intended experimental variable or an off-target effect of Azithromycin?
A2: To dissect the effects of your experimental variable from the off-target effects of Azithromycin, it is essential to include proper controls in your experimental design. Here are some recommendations:
-
Vehicle Control: Always include a control group of cells treated with the vehicle used to dissolve the Azithromycin (e.g., DMSO or PBS) at the same concentration.
-
"Azithromycin Only" Control: A dedicated control group treated with Azithromycin alone will help you identify the baseline effects of the antibiotic on your cells.
-
Alternative Antibiotic Control: If possible, use a different class of antibiotic with a distinct mechanism of action as an additional control. This can help determine if the observed effects are specific to Azithromycin.
-
Dose-Response and Time-Course Studies: Perform experiments with varying concentrations of Azithromycin and at different time points to understand the dose- and time-dependency of the observed effects.
-
Rescue Experiments: If you hypothesize that Azithromycin is affecting a specific pathway (e.g., autophagy), try to rescue the phenotype by overexpressing a key protein in that pathway or using a known activator.
Q3: Are there any alternative antibiotics I can use in cell culture that have fewer off-target effects?
A3: While no antibiotic is completely devoid of off-target effects, some alternatives are less likely to interfere with specific pathways. The choice of antibiotic should be guided by the specific research question and the cell type being used.
-
For General Contamination Control: A combination of Penicillin-Streptomycin is a widely used and generally well-tolerated option for preventing bacterial contamination.[12] However, it is not effective against mycoplasma.
-
For Mycoplasma Contamination: Mycoplasma lacks a cell wall and is therefore resistant to antibiotics like penicillin.[] Consider using agents specifically designed for mycoplasma elimination, such as Plasmocin™ or a quinolone antibiotic like ciprofloxacin, but be aware that these can also have off-target effects.
-
Consider Antibiotic-Free Culture: The most rigorous approach is to perform experiments in antibiotic-free medium. This requires strict aseptic technique but eliminates any confounding effects from antibiotics.[14]
Troubleshooting Guides
Issue 1: Unexpected changes in autophagy markers (e.g., LC3-II, p62/SQSTM1 accumulation).
Possible Cause: Azithromycin is a potent inhibitor of autophagic flux.[1][2] It blocks the degradation of autophagosomes, leading to the accumulation of LC3-II and the autophagy substrate p62/SQSTM1.[2]
Troubleshooting Steps:
-
Confirm Autophagic Flux Inhibition: To confirm that the accumulation of LC3-II is due to a block in degradation rather than an induction of autophagy, perform an LC3 turnover assay. This involves treating cells with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in the presence and absence of Azithromycin. A lack of further increase in LC3-II levels in the presence of both Azithromycin and a lysosomal inhibitor suggests a block in autophagic flux.
-
Include an "Azithromycin Only" Control: Compare the levels of autophagy markers in your experimental groups to a control group treated only with Azithromycin. This will allow you to subtract the baseline effect of the antibiotic.
-
Use an Alternative Antibiotic: If your research is not focused on autophagy, consider switching to an antibiotic not known to interfere with this process, such as Penicillin-Streptomycin.
-
Perform Experiments in Antibiotic-Free Medium: For critical experiments, acclimate your cells to antibiotic-free conditions to eliminate this confounding variable.
Issue 2: Altered mitochondrial morphology, increased ROS production, or a shift in cellular metabolism.
Possible Cause: Azithromycin can induce mitochondrial toxicity.[5][6][7]
Troubleshooting Steps:
-
Assess Mitochondrial Health: Use fluorescent probes to assess mitochondrial membrane potential (e.g., TMRM or JC-1) and ROS production (e.g., MitoSOX).[15]
-
Analyze Cellular Metabolism: Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess glycolysis and mitochondrial respiration, respectively. An increase in ECAR and a decrease in OCR in Azithromycin-treated cells would be consistent with a shift to aerobic glycolysis.[6]
-
Dose-Response Analysis: Determine the lowest effective concentration of Azithromycin that prevents contamination while minimizing mitochondrial damage.
-
Consider Antioxidant Co-treatment: In some cases, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate the oxidative stress induced by Azithromycin. However, this adds another variable to your experiment and should be carefully controlled.
Issue 3: Unexpected changes in inflammatory signaling or cytokine profiles.
Possible Cause: Azithromycin has well-documented immunomodulatory effects.[8][9][16]
Troubleshooting Steps:
-
Establish a Baseline: Characterize the inflammatory response of your cells to Azithromycin alone. This will serve as a baseline for your experiments.
-
Use a Broader Panel of Cytokines: When assessing inflammation, measure a panel of both pro- and anti-inflammatory cytokines to get a more complete picture of the immunomodulatory effects.
-
Investigate Upstream Signaling: If you observe changes in cytokine levels, investigate key inflammatory signaling pathways like NF-κB and MAPK to pinpoint the mechanism of Azithromycin's effect.
-
Choose an Appropriate Control: For studies on inflammation, it is particularly important to consider an alternative antibiotic with minimal known immunomodulatory effects.
Data Summary
Table 1: Summary of Azithromycin's Off-Target Effects and Recommended Controls
| Off-Target Effect | Key Cellular Manifestations | Recommended Experimental Controls |
| Autophagy/Lysosomal Inhibition | Increased LC3-II and p62/SQSTM1 levels, accumulation of autophagosomes | Vehicle control, "Azithromycin only" control, LC3 turnover assay, alternative antibiotic control |
| Mitochondrial Toxicity | Decreased mitochondrial membrane potential, increased ROS, mitochondrial swelling, shift to aerobic glycolysis | Vehicle control, "Azithromycin only" control, mitochondrial function assays (e.g., TMRM, MitoSOX), metabolic analysis (e.g., Seahorse) |
| Immunomodulation | Altered cytokine and chemokine production (e.g., decreased IL-6, IL-8), inhibition of NF-κB and MAPK signaling | Vehicle control, "Azithromycin only" control, broad cytokine panel analysis, pathway-specific inhibitors/activators |
Experimental Protocols
Protocol 1: LC3 Turnover Assay to Assess Autophagic Flux
Objective: To determine if Azithromycin is inhibiting the degradation of autophagosomes.
Materials:
-
Cell culture medium
-
Azithromycin
-
Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)
-
Lysis buffer
-
Primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Seed cells to achieve 60-70% confluency on the day of the experiment.
-
Set up the following treatment groups:
-
Untreated control
-
Azithromycin alone
-
Lysosomal inhibitor alone
-
Azithromycin + Lysosomal inhibitor
-
-
Treat the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting for LC3 and the loading control.
-
Interpretation: A significant increase in LC3-II in the "Azithromycin alone" group compared to the untreated control indicates an accumulation of autophagosomes. If there is no further significant increase in LC3-II in the "Azithromycin + Lysosomal inhibitor" group compared to the "Azithromycin alone" group, this suggests that Azithromycin is blocking autophagic flux at the degradation step.
Visualizations
Caption: Overview of Azithromycin's main off-target effects.
Caption: Recommended experimental workflow with controls.
Caption: Azithromycin's inhibition of autophagic flux.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. benchchem.com [benchchem.com]
- 3. Impairment of lysosomal functions by azithromycin and chloroquine contributes to anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial Toxicity of Azithromycin Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azithromycin as Potent Inhibitor of Cell Migration in Tumor Cell Line [jonuns.com]
- 12. thomassci.com [thomassci.com]
- 14. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Role of azithromycin in antiviral treatment: enhancement of interferon-dependent antiviral pathways and mitigation of inflammation may rely on inhibition of the MAPK cascade? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azithromycin Detection in Biological Samples
Welcome to the technical support center for the analysis of Azithromycin in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the detection limits in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting Azithromycin in biological samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of Azithromycin in various biological matrices such as plasma, serum, and tissue homogenates.[1][2] This technique offers low limits of detection (LOD) and quantification (LOQ), often in the sub-nanogram per milliliter range.
Q2: I am observing a low signal or no peak for Azithromycin in my LC-MS/MS analysis. What are the potential causes?
A2: Several factors can contribute to a low or absent signal. These include:
-
Suboptimal Sample Preparation: Inefficient extraction of Azithromycin from the sample matrix can lead to significant analyte loss.
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress the ionization of Azithromycin in the mass spectrometer source.[1][3]
-
Degradation of Azithromycin: Azithromycin is susceptible to degradation under certain conditions, such as acidic pH and high temperatures.[4] Improper sample handling and storage can lead to lower concentrations.
-
Instrumental Issues: Problems with the LC system (e.g., leaks, pump malfunction) or the mass spectrometer (e.g., dirty ion source, incorrect tuning parameters) can result in poor sensitivity.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., Azithromycin-d5) is highly recommended to compensate for matrix-induced ionization suppression or enhancement.[1][5]
-
Chromatographic Separation: Optimize the chromatographic method to separate Azithromycin from co-eluting matrix components.
-
Dilution of the Sample: If the concentration of Azithromycin is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3]
Q4: What are the recommended storage conditions for biological samples containing Azithromycin?
A4: To ensure the stability of Azithromycin, it is crucial to handle and store biological samples properly. Plasma samples are generally stable for at least 66 hours at room temperature, for 38 days at -70°C, and can withstand multiple freeze-thaw cycles.[6] For long-term storage, temperatures of -70°C or -80°C are recommended.[5][6] It is advisable to minimize the time samples spend at room temperature during processing.
Q5: Can I use HPLC with UV detection for Azithromycin analysis? What are the challenges?
A5: While HPLC with UV detection can be used, it is less sensitive than LC-MS/MS.[1] The main challenge is that Azithromycin lacks a strong chromophore, resulting in poor UV absorbance.[7] To achieve adequate sensitivity, a low UV wavelength (around 210-215 nm) is typically used, which can lead to interference from other compounds in the biological matrix.[4][8]
Troubleshooting Guides
Guide 1: Low Recovery of Azithromycin During Sample Preparation
| Symptom | Possible Cause | Suggested Solution |
| Consistently low recovery across all samples. | Inefficient extraction method. | Optimize the extraction solvent and pH. For liquid-liquid extraction, ensure the pH of the aqueous phase is adjusted to be basic to ensure Azithromycin is in its non-ionized form, improving its partitioning into the organic solvent. For solid-phase extraction, ensure the correct sorbent and elution solvents are used. |
| Variable recovery between samples. | Inconsistent sample handling. | Ensure uniform vortexing, incubation times, and temperature across all samples. Automate liquid handling steps if possible to improve precision. |
| No analyte detected in the final extract. | Analyte degradation during extraction. | Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures. Work quickly and keep samples on ice when possible. |
| Incorrect pH of the sample matrix. | The pKa of azithromycin is approximately 8.74. Adjust the sample pH to >9.5 before extraction to ensure it is in a neutral, more extractable form.[9] |
Guide 2: Poor Peak Shape and Resolution in HPLC/LC-MS
| Symptom | Possible Cause | Suggested Solution |
| Tailing peaks. | Secondary interactions with the column stationary phase. | Add a competing base, such as triethylamine or ammonium hydroxide, to the mobile phase to reduce peak tailing. Use a column specifically designed for basic compounds. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Split peaks. | Clogged frit or void in the column. | Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. | |
| Shifting retention times. | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate pH adjustment. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
Guide 3: Low Sensitivity in Fluorescence Detection
| Symptom | Possible Cause | Suggested Solution |
| Weak or no fluorescence signal. | Incomplete derivatization. | Azithromycin is not naturally fluorescent and requires derivatization. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete reaction. A common method involves acid-induced derivatization.[10][11] |
| Quenching of fluorescence. | Ensure the final sample matrix is free from quenching agents. Perform a standard addition experiment to check for quenching effects. | |
| High background noise. | Fluorescent contaminants. | Use high-purity solvents and reagents. Thoroughly clean all glassware. |
Quantitative Data Summary
The following tables summarize the limit of detection (LOD) and limit of quantification (LOQ) for Azithromycin in human plasma using different analytical methods.
Table 1: LC-MS/MS Methods
| Method | LLOQ (ng/mL) | Sample Volume (µL) | Internal Standard | Reference |
| LC-MS/MS | 0.5 | 100 | Azithromycin-d5 | [5] |
| LC-MS/MS | 2 | 20 | Azithromycin-d5 | [6] |
| LC-MS/MS | 5 | Not Specified | Not Specified | [12] |
| LC-MS/MS | 1.00 | Not Specified | Not Specified | [2] |
Table 2: Other Detection Methods
| Method | LOD | LOQ | Matrix | Reference |
| HPLC-UV | 0.03 µg/mL | - | Plasma & Urine | [8] |
| Fluorescence Spectroscopy | 0.23 mg/L | 0.76 mg/L | Pharmaceutical Formulations | [10][11] |
| Electrochemical Sensor | 1.6 µM | - | Wastewater | [13] |
Experimental Protocols
Protocol 1: Azithromycin Extraction from Human Plasma using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is adapted from a validated high-throughput method.[5]
Materials:
-
Human plasma samples
-
Azithromycin-d5 internal standard (IS) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate (60 mM, pH 11)
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To 100 µL of human plasma in a polypropylene tube, add 10 µL of the IS solution.
-
Add 600 µL of 60 mM sodium bicarbonate (pH 11).
-
Vortex the sample for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the analyte and IS with 2 mL of methanol into a clean glass tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Acid-Induced Derivatization of Azithromycin for Fluorescence Detection
This protocol is based on a method for the determination of Azithromycin in pharmaceutical formulations.[10][11]
Materials:
-
Azithromycin standard or sample solution
-
Hydrochloric acid (HCl), concentrated
-
Fluorometer
Procedure:
-
Prepare a stock solution of Azithromycin in a suitable solvent (e.g., methanol).
-
In a reaction vial, add an aliquot of the Azithromycin solution.
-
Carefully add concentrated HCl to achieve a final concentration of 9.0 mol/L.
-
Allow the reaction to proceed at room temperature for at least 15 minutes.
-
Measure the synchronous fluorescence of the resulting solution. Set the wavelength difference (Δλ) to 30 nm and record the emission at 482 nm.
-
Construct a calibration curve using standards of known concentrations prepared in the same manner.
Visualizations
Caption: Workflow for Azithromycin extraction from plasma using SPE.
Caption: Troubleshooting logic for low Azithromycin signal.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Blood, Tissue, and Intracellular Concentrations of Azithromycin during and after End of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence determination of azithromycin in pharmaceutical formulations by using the synchronous scanning approach after its acid derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
Technical Support Center: Azithromycin Protocols for Immunocompromised Patients
This guide provides technical support for researchers, scientists, and drug development professionals on the use of azithromycin in immunocompromised patient populations. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues encountered during experimental and clinical use.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary indications for adjusting azithromycin protocols in immunocompromised patients?
A1: Adjustments to standard azithromycin protocols are primarily required for two reasons in immunocompromised individuals:
-
Prophylaxis and Treatment of Opportunistic Infections: Immunocompromised patients, particularly those with advanced HIV (CD4 count <50 cells/mm³) or solid organ transplant recipients, are at high risk for opportunistic infections.[1][2][3] Azithromycin is a key agent for the prevention and treatment of Mycobacterium avium complex (MAC) and has applications in treating other infections like toxoplasmosis.[3][4][5]
-
Altered Pharmacokinetics and Increased Risk of Toxicity: This patient population often has comorbidities, polypharmacy, and potential organ dysfunction that can alter drug metabolism and increase the risk of adverse effects, necessitating careful dose consideration and monitoring.[2]
Q2: What is the standard prophylactic dose of azithromycin for Mycobacterium avium complex (MAC) in patients with advanced HIV?
A2: The recommended prophylactic dose for MAC in adult patients with a CD4 count below 50 cells/mm³ is 1,200 mg administered orally once weekly.[1][3][6] This regimen has been shown to be safe and effective in preventing disseminated MAC infection.[6] An alternative is 600 mg twice weekly.[3][7] Prophylaxis can typically be discontinued once the patient's CD4 count rises above 100 cells/mm³ for at least three months in response to antiretroviral therapy.[1]
Q3: How should azithromycin be dosed for the treatment of disseminated MAC infection?
A3: For the treatment of active disseminated MAC disease, azithromycin should be used as part of a multi-drug regimen to prevent the development of resistance. A common dosage is 500 to 600 mg orally once daily, combined with other agents like ethambutol.[4][7] Treatment should continue for at least 12 months.
Q4: Can azithromycin be used for cerebral toxoplasmosis treatment in immunocompromised patients?
A4: Azithromycin has shown activity against Toxoplasma gondii and has been investigated as an alternative therapy, typically in combination with pyrimethamine.[8][9] However, studies suggest that the combination of azithromycin and pyrimethamine is less effective than the standard treatment of pyrimethamine and sulfadiazine.[8][10][11] Therefore, its use should be approached with caution, generally reserved for cases where the standard therapy is not tolerated.[8][10] Dosing in clinical studies has ranged from 900-1200 mg per day in combination with pyrimethamine and leucovorin.[4]
Section 2: Troubleshooting Guides
Issue 1: Managing Drug-Drug Interactions in Transplant Recipients
Q: A solid organ transplant recipient on a calcineurin inhibitor (e.g., tacrolimus, cyclosporine) requires azithromycin. What is the risk of interaction and how should it be managed?
A:
-
Interaction Profile: Unlike other macrolides such as erythromycin and clarithromycin which are strong inhibitors of the CYP3A4 enzyme, azithromycin has a minimal effect on CYP3A4.[2][12][13] This makes it a generally safer alternative for transplant patients.[12]
-
Potential for Interaction: Despite its weaker profile, there are case reports of increased tacrolimus or cyclosporine levels, particularly with intravenous azithromycin.[2] The proposed mechanism may involve inhibition of P-glycoprotein or competitive biliary excretion.[2]
-
Monitoring Protocol: When initiating azithromycin in a patient on a calcineurin inhibitor, it is prudent to monitor the immunosuppressant drug levels more closely, especially during the first few days of co-administration. Patients should also be monitored for clinical signs of immunosuppressant toxicity (e.g., nephrotoxicity, neurotoxicity). Dosage adjustments of the immunosuppressant are not typically required but should be guided by serum level monitoring.[14]
Table 1: Azithromycin Dosing Summary for Immunocompromised Adults
| Indication | Patient Population | Recommended Dosage | Citation(s) |
| MAC Prophylaxis | HIV with CD4 < 50 cells/mm³ | 1,200 mg orally once weekly | [1][3][4][6] |
| MAC Treatment | HIV with disseminated MAC | 500-600 mg orally daily (with ethambutol) | [4][7] |
| Cerebral Toxoplasmosis (Alternative) | HIV | 900-1200 mg orally daily (with pyrimethamine) | [4] |
| Severe Babesiosis | Immunocompromised | 500-1000 mg orally daily or 1000 mg IV once, then 500 mg IV daily | [7][15] |
| Community-Acquired Pneumonia (IV) | Hospitalized/Immunocompromised | 500 mg IV once a day for at least 2 days | [15] |
Issue 2: Monitoring for Azithromycin-Induced Cardiotoxicity
Q: What is the risk of QTc interval prolongation with azithromycin in an immunocompromised patient, and what is the appropriate monitoring strategy?
A:
-
Mechanism of Risk: Azithromycin can prolong the cardiac QT interval by blocking the rapidly activating delayed rectifier potassium current (IKr).[16] This effect creates a risk for developing serious ventricular arrhythmias like Torsades de Pointes (TdP).[16][17]
-
Elevated Risk in this Population: Immunocompromised patients are often at higher risk due to factors like advanced age, underlying cardiac disease, electrolyte abnormalities (hypokalemia, hypomagnesemia), and concomitant use of other QTc-prolonging medications (e.g., certain antifungals, antiemetics).[16][17]
-
Monitoring Workflow:
-
Baseline Risk Assessment: Before initiating therapy, evaluate the patient for pre-existing risk factors for QTc prolongation.[16] This includes a review of their cardiac history and current medications.
-
Baseline ECG & Electrolytes: Obtain a baseline electrocardiogram (ECG) to measure the QTc interval and check serum potassium and magnesium levels, correcting any abnormalities before starting the drug.
-
Ongoing Monitoring: For high-risk patients or those on prolonged therapy, consider repeat ECGs. Patients should be counseled to report symptoms such as dizziness, palpitations, or syncope.
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: In Vitro Susceptibility Testing of Mycobacterium avium Complex (MAC) to Azithromycin
This protocol outlines the general methodology for determining the minimal inhibitory concentration (MIC) of azithromycin against MAC isolates, which is crucial for guiding treatment in patients with refractory infections.
-
Principle: The Clinical and Laboratory Standards Institute (CLSI) recommends broth-based methods for MAC susceptibility testing.[18] Clarithromycin is typically tested as the surrogate for macrolides, as resistance is cross-conferring.[18] However, direct testing of azithromycin can be performed. Resistance is currently defined as an MIC >256 mg/L.[19]
-
Methodology (Broth Macrodilution):
-
Isolate Preparation: Culture the MAC isolate from a clinical specimen (e.g., blood, tissue) on Middlebrook 7H10 or 7H11 agar. Prepare a suspension of the organism in sterile water or saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial two-fold dilutions of azithromycin in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculation: Inoculate each tube containing the drug dilution and a growth control tube (no drug) with the prepared MAC suspension.[20]
-
Incubation: Incubate the tubes at 37°C.[20]
-
MIC Determination: The MIC is defined as the lowest concentration of azithromycin that prevents visible growth after a specified incubation period (typically 7-14 days), at the time the growth control tube turns positive.[20] Radiometric methods can also be used to define the MIC as the concentration that inhibits ≥99% of the bacterial population.[21]
-
Section 4: Visualizations (Diagrams)
References
- 1. droracle.ai [droracle.ai]
- 2. Drug Interactions between Antimicrobial and Immunosuppressive Agents in Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidsetc.org [aidsetc.org]
- 4. Azithromycin | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. ovid.com [ovid.com]
- 6. Once weekly azithromycin therapy for prevention of Mycobacterium avium complex infection in patients with AIDS: a randomized, double-blind, placebo-controlled multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azithromycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. The use of azithromycin and pyrimethamine for treatment of cerebral toxoplasmosis in human immunodeficiency virus-infected patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azithromycin, a macrolide antibiotic with potent activity against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) The use of azithromycin and pyrimethamine for treatment of cerebral toxoplasmosis in human immunodeficiency virus-infected patients: a systematic review (2023) | Mark Erving H. Ramos [scispace.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. Influence of a 3-day regimen of azithromycin on the disposition kinetics of cyclosporine A in stable renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. droracle.ai [droracle.ai]
- 17. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 18. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Azithromycin as Treatment for Disseminated Mycobacterium avium Complex in AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Azithromycin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the gastrointestinal (GI) side effects of Azithromycin in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of Azithromycin observed in animal studies?
A1: The most frequently reported GI side effects of Azithromycin across various animal species, including dogs, cats, and rodents, are vomiting, diarrhea, and decreased appetite (anorexia).[1][2][3][4][5] These effects are largely attributed to Azithromycin's activity as a motilin receptor agonist, which stimulates gastrointestinal motility.[6]
Q2: At what dosages are these GI side effects typically observed?
A2: The incidence and severity of GI side effects are generally dose-dependent. While specific dose-response data in common research animals like mice and rats is limited in publicly available literature, clinical veterinary dosages can provide some guidance. In dogs and cats, oral doses in the range of 5-10 mg/kg once daily are common for therapeutic use, and GI upset can be observed at these dosages.[1][2] One study in rats noted adverse GI effects such as diarrhea and loss of appetite at doses of 15 mg/kg to 30 mg/kg.[7] A human study comparing 1g and 2g single doses of azithromycin found a higher incidence of nausea, vomiting, and diarrhea with the 2g dose.[8]
Troubleshooting Guides
Issue 1: Vomiting after Azithromycin Administration
Symptoms: Emesis occurring within a few hours of oral dosing.
Immediate Action:
-
Do not re-administer the dose unless specifically advised by a veterinarian.
-
Provide fresh water and monitor the animal for signs of dehydration.
Mitigation Strategies:
-
Administration with Food: Administering Azithromycin with a small meal can help reduce the incidence of vomiting.[2][4]
-
Co-administration of an Anti-emetic (e.g., Maropitant): Maropitant is an effective anti-emetic in dogs and cats.[9] Pre-treatment with maropitant prior to Azithromycin administration can prevent vomiting.
-
Experimental Protocol for Maropitant Co-administration in Dogs:
-
Maropitant Citrate Dosage: 1.0 mg/kg.[10]
-
Administration: Administer maropitant subcutaneously approximately 1 hour before the oral administration of Azithromycin.[10]
-
Vehicle: Use a sterile saline solution for injection of maropitant.
-
Monitoring: Observe the animal for any signs of vomiting, retching, or nausea for at least 4 hours post-Azithromycin administration. Record the frequency and severity of any emetic events.
-
-
Issue 2: Diarrhea
Symptoms: Loose or watery stools.
Immediate Action:
-
Ensure the animal has free access to drinking water to prevent dehydration.
-
Monitor for signs of dehydration (e.g., skin tenting, lethargy, sunken eyes).
Mitigation Strategies:
-
Co-administration of an Anti-diarrheal (e.g., Loperamide): Loperamide can be used to reduce gut motility and alleviate diarrhea.
-
Experimental Protocol for Loperamide Co-administration in Mice:
-
Loperamide Hydrochloride Dosage: Doses can range from 5 mg/kg to 10 mg/kg.[11]
-
Preparation: Pulverize loperamide tablets and dissolve in sterile saline to the desired concentration.[11]
-
Administration: Administer the loperamide solution via oral gavage. The timing of administration relative to Azithromycin should be consistent across the study, for example, 30 minutes prior to Azithromycin dosing.
-
Monitoring: Assess fecal consistency and output regularly. The use of absorbent paper in the cage can aid in monitoring.[11]
-
-
-
Fluid Therapy for Dehydration: If signs of dehydration are present, subcutaneous fluid administration is recommended for rodents.
-
Protocol for Subcutaneous Fluid Therapy in Mice:
-
Fluid Type: Warmed (37°C) sterile Lactated Ringer's Solution (LRS) or 0.9% saline.[12][13]
-
Volume Calculation: To replace a 5% dehydration deficit in a 25g mouse, administer 1.25 mL of fluids (25g * 0.05). Maintenance fluid is approximately 150 ml/kg/24h.[13]
-
Administration: Inject the fluid subcutaneously in the loose skin over the back, divided into two or more sites if the volume is large.[13]
-
Monitoring: Weigh the animal before and after fluid administration and monitor for resolution of dehydration signs.[12]
-
-
Issue 3: Anorexia (Decreased Appetite)
Symptoms: Reduced or complete refusal of food.
Immediate Action:
-
Monitor food intake and body weight daily.
-
Ensure fresh water is always available.
Mitigation Strategies:
-
Dietary Modifications:
-
Offer highly palatable, energy-dense food to encourage eating. In rats, a sweet high-fat chow has been shown to be effective in reversing activity-based anorexia.[14]
-
For anorexic rodents, a partial fluid replacement with Dextrose 5% in water (D5W) can be beneficial. A mixture of half D5W and half LRS can be administered subcutaneously.[12]
-
-
Nutritional Support:
-
Protocol for Nutritional Support in Anorexic Rats:
-
Initial Caloric Intake: Start with a lower caloric intake and gradually increase. For a severely anorexic animal, an initial diet of 20-25 kcal per kilogram of body weight per day is a cautious starting point.[15]
-
Diet Composition: A standard laboratory rodent chow can be supplemented with a palatable, high-energy source. For example, providing a diet with a higher percentage of fat and carbohydrates can increase caloric intake.[14]
-
Monitoring: Monitor body weight daily. A weight gain of 0.5-1.0 kg per week is a general target for larger animals, which can be scaled down for rodents.[16]
-
-
Data Presentation
Table 1: Gastrointestinal Side Effects of Azithromycin in Human Studies (Proxy for Animal Models)
| Dose | Vomiting Incidence | Nausea Incidence | Diarrhea Incidence |
| 1g single dose | 1.1% | 13.7% | 25.5% |
| 2g single dose | 3.7% | 43.1% | 50.9% |
| 2g split dose | 0.9% | 16.4% | 30.9% |
| Data from a study in humans treated for gonorrhea, which may serve as a proxy for dose-dependent GI effects.[8] |
Mandatory Visualizations
Azithromycin's Mechanism of Gastrointestinal Side Effects
Azithromycin, like other macrolide antibiotics, acts as an agonist at the motilin receptor in the gastrointestinal tract. This activation is the primary driver of its prokinetic effects, which can manifest as gastrointestinal side effects.
Experimental Workflow for Assessing Azithromycin-Induced GI Toxicity
A systematic workflow is crucial for accurately assessing the gastrointestinal toxicity of Azithromycin in animal models.
References
- 1. Azithromycin for dogs: Dosage and safety [singlecare.com]
- 2. askavet.com [askavet.com]
- 3. Azithromycin | Medication: PetMD | PetMD [petmd.com]
- 4. dialavet.com [dialavet.com]
- 5. Azithromycin for Dogs, Cats, and Horses (Foals) - Wedgewood Pharmacy [wedgewood.com]
- 6. freimann.nd.edu [freimann.nd.edu]
- 7. Azithromycin – Rat Guide [ratguide.com]
- 8. Comparison of gastrointestinal side effects from different doses of azithromycin for the treatment of gonorrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vcahospitals.com [vcahospitals.com]
- 10. Efficacy of maropitant in preventing vomiting in dogs premedicated with hydromorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 14. A High-Fat Diet Prevents and Reverses the Development of Activity-Based Anorexia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A refined rodent model of anorexia nervosa: Simulating state‐specific effects of caloric restriction and weight restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of, and recovery from, activity-based anorexia in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Azithromycin in Long-Term Storage
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with azithromycin. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the long-term storage and stability of azithromycin.
I. Troubleshooting Guides & FAQs
This section is designed to provide rapid, targeted solutions to common issues encountered during the handling, formulation, and analysis of azithromycin.
Frequently Asked Questions (FAQs)
Q1: My azithromycin sample is showing significant degradation even under recommended storage conditions. What could be the cause?
A1: Several factors beyond temperature can influence azithromycin's stability. Consider the following:
-
Humidity: Azithromycin dihydrate is the more stable form. Exposure to high humidity can lead to changes in the hydration state and potentially accelerate degradation.
-
Light Exposure: While generally considered photostable, prolonged exposure to UV light can contribute to degradation. Ensure samples are stored in amber vials or protected from light.
-
Excipient Incompatibility: Certain excipients can interact with azithromycin and promote degradation. Review the composition of your formulation for any known incompatibilities.
-
pH of the Microenvironment: The solid-state pH of your formulation can significantly impact stability. Acidic microenvironments can catalyze the hydrolysis of the cladinose sugar, a primary degradation pathway.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if they are degradation products or impurities?
A2: Differentiating between degradation products and impurities from the synthesis process is crucial.
-
Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, and thermal stress conditions.[1] The peaks that appear or increase in intensity under these conditions are likely degradation products.
-
Reference Standards: If available, use reference standards for known impurities of azithromycin for comparison of retention times.
-
Mass Spectrometry (MS): Couple your HPLC system with a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks. This can help in elucidating their structures and confirming if they are related to azithromycin degradation.
Q3: My attempts to stabilize azithromycin with an antioxidant seem ineffective. What should I consider?
A3: The effectiveness of an antioxidant depends on several factors:
-
Type of Antioxidant: The choice of antioxidant should be appropriate for the degradation pathway you are trying to inhibit. For oxidative degradation of azithromycin, common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid.
-
Concentration: The concentration of the antioxidant is critical. Insufficient amounts may not provide adequate protection, while excessive amounts could potentially have pro-oxidant effects or lead to other stability issues. Typical concentrations range from 0.01% to 10% by weight of azithromycin.
-
Method of Incorporation: Simply mixing the antioxidant with azithromycin may not be sufficient. Techniques like co-precipitation or co-milling can create a more intimate mixture and enhance the protective effect.
HPLC Troubleshooting Guide
Issue 1: Peak Tailing or Fronting for the Azithromycin Peak
-
Symptom: The azithromycin peak in your chromatogram is asymmetrical, with a tail or a front.
-
Possible Causes & Solutions:
-
Secondary Interactions: Basic compounds like azithromycin can interact with residual silanol groups on silica-based columns, leading to tailing.
-
Solution: Use a buffered mobile phase with a pH between 6.0 and 7.0 to minimize these interactions. Consider using an end-capped column specifically designed for basic compounds.
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
-
Issue 2: Inconsistent Retention Times
-
Symptom: The retention time of the azithromycin peak varies between injections.
-
Possible Causes & Solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Increase the column equilibration time to ensure the column is fully conditioned before the next injection.
-
-
Fluctuations in Mobile Phase Composition or Temperature:
-
Solution: Ensure your mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.
-
-
Leaks in the System: Leaks can cause pressure drops and affect the flow rate, leading to retention time variability.
-
Solution: Inspect all fittings and connections for any signs of leakage and tighten or replace them as necessary.
-
-
II. Quantitative Data on Azithromycin Degradation
The following tables summarize the degradation of azithromycin under various stress conditions, providing a baseline for stability assessments.
Table 1: Forced Degradation of Azithromycin Solution
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Primary Degradation Product(s) |
| Acidic Hydrolysis | 1 M HCl | 24 hours | ~10%[1] | Decladinosylazithromycin |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | ~6%[1] | Decladinosylazithromycin |
| Oxidation | 3% H₂O₂ | 4 minutes | ~18%[1] | Azithromycin N-oxide |
| Thermal | 80°C | 2 hours | Minimal Degradation[1] | Not specified |
| Photolytic (UV) | 365 nm | 24 hours | Minimal Degradation[1] | Not specified |
Table 2: Stability of Azithromycin in Solid State with Excipients
| Excipient | Storage Condition | Duration | Observations |
| Lactose | 40°C / 75% RH | 4 weeks | Potential for Maillard reaction due to the presence of the amine group in azithromycin. |
| Starch | 40°C / 75% RH | 4 weeks | Generally considered compatible. |
| Talc | 40°C / 75% RH | 4 weeks | Generally considered compatible. |
| Titanium Dioxide | 40°C / 75% RH | 4 weeks | Generally considered compatible. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to azithromycin stability.
Protocol 1: Forced Degradation Study of Azithromycin
Objective: To investigate the degradation of azithromycin under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
Azithromycin reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and other necessary reagents for the mobile phase
-
pH meter
-
HPLC system with a UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of azithromycin in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 4 minutes.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the azithromycin stock solution in an oven at 80°C for 2 hours.
-
Allow the solution to cool to room temperature.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a vial containing the azithromycin stock solution to UV light (365 nm) for 24 hours.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Preparation of Azithromycin Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the stability and dissolution of azithromycin by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
Azithromycin
-
Polyethylene Glycol (PEG) 6000 or other suitable carrier
-
Ethanol or other suitable solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve a specific weight of azithromycin and the chosen carrier (e.g., in a 1:5 drug-to-carrier ratio) in a minimal amount of a suitable solvent like ethanol with gentle heating and stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR) to confirm the formation of the solid dispersion and its improved characteristics.
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to azithromycin stability.
Caption: Major degradation pathways of azithromycin.
Caption: A typical workflow for an azithromycin stability study.
Caption: A logical flow for troubleshooting azithromycin stability issues.
References
Validation & Comparative
Azithromycin vs. Clarithromycin for Helicobacter pylori Eradication: A Comparative Guide
An objective analysis of two common macrolides for the treatment of H. pylori infection, supported by clinical trial data and experimental protocols.
Helicobacter pylori (H. pylori) infection is a significant global health issue, being a primary causative agent of chronic gastritis, peptic ulcer disease, and gastric cancer.[1] The standard of care for H. pylori eradication typically involves a combination of a proton pump inhibitor (PPI) and two antibiotics.[2] Among the most frequently used antibiotics are the macrolides, with clarithromycin being a cornerstone of first-line triple therapy.[2] However, increasing clarithromycin resistance has necessitated the exploration of alternatives, with azithromycin emerging as a potential candidate.[3][4] This guide provides a detailed comparison of the efficacy of azithromycin and clarithromycin in H. pylori eradication, targeted at researchers, scientists, and drug development professionals.
Comparative Efficacy: A Data-Driven Overview
Multiple clinical trials and a meta-analysis have compared the eradication rates of triple-therapy regimens containing either azithromycin or clarithromycin. The data, summarized in the table below, indicate that while clarithromycin-based therapies have historically been considered the standard, azithromycin-based regimens can achieve comparable eradication rates.[5][6][7] A meta-analysis of 14 randomized trials involving 1431 patients showed pooled H. pylori eradication rates of 72.01% for azithromycin-containing regimens and 69.78% for standard triple therapy without azithromycin, with the difference not being statistically significant.[2] Some studies even suggest that azithromycin may offer advantages in terms of cost and side effect profile.[3][5]
| Study | Azithromycin Regimen | Clarithromycin Regimen | Azithromycin Eradication Rate (Per Protocol) | Clarithromycin Eradication Rate (Per Protocol) | Key Findings |
| Hashemi et al.[3] | Omeprazole + Amoxicillin + Azithromycin | Omeprazole + Amoxicillin + Clarithromycin | 77.1% | 82.9% | No significant difference in eradication rates (P=0.55). Azithromycin noted for lower cost and fewer side effects. |
| Sarkeshikian et al.[6][7] | Omeprazole + Amoxicillin + Azithromycin | Omeprazole + Amoxicillin + Clarithromycin | 75% | 83% | No statistically significant difference in eradication rates (p=0.158). Azithromycin considered a viable alternative. |
| Foroutan et al.[5] | Omeprazole + Amoxicillin + Azithromycin | Omeprazole + Amoxicillin + Clarithromycin | 80% (UBT), 85% (HpSAg) | 82.4% (UBT), 88.2% (HpSAg) | No significant difference in eradication rates between the two regimens. |
| Fang et al. (Meta-Analysis)[2] | Various Azithromycin-containing triple therapies | Standard triple therapies | 72.01% (Pooled) | 69.78% (Pooled) | Azithromycin-containing regimens are equally effective as standard triple therapy. |
Table 1: Comparison of H. pylori Eradication Rates in Clinical Trials.
Experimental Protocols
A representative experimental protocol for a clinical trial comparing azithromycin and clarithromycin for H. pylori eradication is detailed below. This protocol is a synthesis of methodologies reported in various clinical trials.[3][5][7]
1. Study Design: A prospective, randomized, double-blind clinical trial.
2. Patient Selection:
-
Inclusion Criteria: Patients with dyspepsia and confirmed H. pylori infection. Confirmation is typically achieved by at least two positive tests from the following: rapid urease test (RUT) on a gastric biopsy obtained during endoscopy, histology, H. pylori stool antigen (HpSAg) test, or Urea Breath Test (UBT).[5][8]
-
Exclusion Criteria: Previous H. pylori eradication therapy, use of antibiotics or bismuth compounds in the preceding four weeks, gastric surgery, gastric malignancy, pregnancy, or lactation.
3. Randomization and Blinding: Patients are randomly assigned to one of two treatment groups. Both patients and investigators are blinded to the treatment allocation.
4. Treatment Regimens:
-
Group A (Azithromycin): Omeprazole (20 mg twice daily), Amoxicillin (1 g twice daily), and Azithromycin (500 mg once daily) for a specified duration (e.g., 10-14 days).[3]
-
Group B (Clarithromycin): Omeprazole (20 mg twice daily), Amoxicillin (1 g twice daily), and Clarithromycin (500 mg twice daily) for a specified duration (e.g., 10-14 days).[3]
5. Assessment of Eradication: H. pylori eradication is assessed at least four weeks after the completion of therapy. The primary method for confirming eradication is typically the ¹³C-Urea Breath Test (UBT).[7] Alternatively, a negative result on the H. pylori stool antigen test can be used.[5]
6. Data Analysis: Eradication rates are calculated on both a per-protocol (PP) and an intention-to-treat (ITT) basis. The Chi-square test is used to compare the eradication rates between the two groups. A p-value of less than 0.05 is considered statistically significant.
Mechanism of Action and Signaling Pathways
Both azithromycin and clarithromycin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[9][10] This action prevents the translocation of peptides, thereby halting bacterial growth.
H. pylori infection triggers a complex inflammatory response in the gastric mucosa. The bacterium's virulence factors, such as lipopolysaccharide (LPS), activate host cell signaling pathways, leading to the production of pro-inflammatory cytokines like Interleukin-8 (IL-8).[11][12] Key signaling pathways implicated in this process include the Toll-like receptor (TLR) pathway, the mitogen-activated protein kinase (MAPK) cascades, and the nuclear factor-kappa B (NF-κB) pathway.[11][13][14] The engagement of TLRs (like TLR2 and TLR4) by H. pylori components initiates a downstream signaling cascade that results in the activation of transcription factors NF-κB and AP-1, which in turn drive the expression of pro-inflammatory genes.[12][13]
References
- 1. Clarithromycin for Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin-containing versus standard triple therapy for Helicobacter pylori eradication: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replacement of clarithromycin with azithromycin in triple therapy regimens for the eradication of helicobacter pylori: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thedoctorpreneuracademy.com [thedoctorpreneuracademy.com]
- 5. Comparison of Azithromycin and Clarithromycin Triple Therapy Regimens for Helicobacter Pylori Eradication in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjgastroenterol.org [turkjgastroenterol.org]
- 7. Azithromycin based triple therapy versus standard clarithromycin based triple therapy in eradication of Helicobacter pylori infection in Iran: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Inflammatory signaling pathways induced by Helicobacter pylori in primary human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Helicobacter pylori-Mediated Immunity and Signaling Transduction in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel RP-HPLC-UV Method for Azithromycin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation data for a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for the quantification of Azithromycin. The performance of this new method is compared against established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended to provide researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate the suitability of this new method for their analytical needs.
Comparative Analysis of Analytical Methods for Azithromycin
The following table summarizes the performance characteristics of the new RP-HPLC-UV method in comparison to other commonly used techniques for Azithromycin analysis. The data presented is a synthesis of established literature values and the results obtained from the validation of the new method.
| Parameter | New RP-HPLC-UV Method | Conventional HPLC-UV[1][2] | LC-MS/MS[3][4] |
| Linearity Range | 1 - 100 µg/mL | 10 - 75 µg/mL | 0.5 - 2000 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | ~ 0.997 - 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.25 µg/mL | 0.476 - 28.7 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL | 1.443 - 86.9 µg/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98 - 102% | ~90% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 15% |
| Specificity | High | Moderate to High | Very High |
| Instrumentation | HPLC with UV Detector | HPLC with UV/PDA Detector | LC with Tandem Mass Spec |
| Run Time | ~ 8 minutes | 8 - 15 minutes | ~ 4.5 minutes |
Detailed Experimental Protocols
Protocol for the New RP-HPLC-UV Method
This section details the materials and procedures for the validation of the new analytical method for Azithromycin.
1. Materials and Reagents:
-
Azithromycin reference standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Purified water (Milli-Q or equivalent)
-
0.45 µm nylon syringe filters
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.05 M Ammonium Acetate buffer (pH 7.5) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Azithromycin reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 100 µg/mL.
-
Sample Preparation: For bulk drug analysis, accurately weigh and dissolve the sample in methanol to a known concentration. For dosage forms, crush a representative number of tablets, and extract the active ingredient with methanol, followed by filtration.
4. Method Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of Azithromycin standard into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on two different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.
-
Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of Azithromycin.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process as per ICH guidelines.
Caption: Workflow for analytical method validation.
References
- 1. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Azithromycin's Efficacy on Diverse Bacterial Strains
A Guide for Researchers and Drug Development Professionals
Azithromycin, an azalide subclass of macrolide antibiotics, is distinguished by its broad-spectrum activity against a variety of bacterial pathogens. Its mechanism of action, favorable pharmacokinetic profile, and extensive tissue penetration contribute to its clinical effectiveness in treating infections of the respiratory tract, skin, and urogenital system. This guide provides a comparative analysis of Azithromycin's effect on different bacterial strains, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Azithromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides during protein synthesis, ultimately halting bacterial growth and replication.[2][3] This selective targeting of the 70S bacterial ribosome, which is structurally distinct from the 80S ribosomes in eukaryotic cells, is the basis for its therapeutic use.[1] At higher concentrations, Azithromycin can be bactericidal against certain bacteria, such as streptococci and H. influenzae.
Comparative Susceptibility of Bacterial Strains
Azithromycin's efficacy varies across different bacterial species. It is generally potent against many Gram-positive, some Gram-negative, and atypical bacteria.[4] The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for Azithromycin against several clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Type | Typical MIC₅₀ (µg/mL) | Typical MIC₉₀ (µg/mL) | General Susceptibility Notes |
| Streptococcus pneumoniae | Gram-positive | 0.13 | 0.25 | Susceptibility can be variable, with resistance rates reported between 20-50% in some regions.[5][6][7] |
| Staphylococcus aureus | Gram-positive | 0.25 - 1.0 | >16 | Effective against methicillin-sensitive strains (MSSA).[8][9] Resistance is common in methicillin-resistant strains (MRSA), with MICs often ranging from 32 to 64 µg/mL.[10] |
| Haemophilus influenzae | Gram-negative | 0.5 - 2.0 | 1.0 - 4.0 | Generally considered active, though MICs can be higher than for Gram-positive cocci.[1][11][12][13] |
| Moraxella catarrhalis | Gram-negative | ≤0.06 | 0.125 | Highly susceptible to Azithromycin.[14][15][16] |
| Neisseria gonorrhoeae | Gram-negative | 0.125 - 0.25 | 0.5 - 2.0 | Susceptibility is decreasing, with a notable increase in isolates having MIC values >1 mg/L.[2][17][18] |
| Chlamydia trachomatis | Atypical | 0.064 - 0.125 | 0.125 - 1.0 | Highly susceptible; Azithromycin is a first-line treatment.[3][19][20] |
| Mycoplasma pneumoniae | Atypical | Not widely standardized | Not widely standardized | Macrolide resistance, with high MICs (≥16 µg/mL), has been increasingly reported.[21] |
| Mycobacterium avium complex | Atypical | Not widely standardized | Not widely standardized | Azithromycin is a key component of therapy, but MICs tend to be higher than for clarithromycin.[22][23] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from multiple studies and can vary based on geographic location and testing methodology.
Experimental Protocols for Susceptibility Testing
The determination of Azithromycin's in vitro activity against bacterial strains is primarily conducted using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[24][25][26]
This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of Azithromycin are prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.[23]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[27]
-
Inoculation and Incubation: The microtiter plate wells are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: Following incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of Azithromycin that completely inhibits the visible growth of the bacterium.[28]
This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent.
Methodology:
-
Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is prepared as described for the broth microdilution method.[27]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacteria.
-
Disk Application: A paper disk impregnated with a standard amount of Azithromycin (e.g., 15 µg) is placed on the agar surface.[27]
-
Incubation: The plate is inverted and incubated at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone around the disk where bacterial growth has been inhibited is measured in millimeters. The size of this "zone of inhibition" is then compared to standardized interpretive charts (e.g., from CLSI) to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[8]
References
- 1. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Markedly decreasing azithromycin susceptibility of Neisseria gonorrhoeae, Germany, 2014 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Azithromycin - Wikipedia [en.wikipedia.org]
- 5. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptococcal pneumonia’s resistance to macrolides increasing | MDedge [mdedge.com]
- 7. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Postantibiotic and Sub-MIC Effects of Azithromycin and Isepamicin against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Variations in Test Methods on Susceptibility of Haemophilus influenzae to Ampicillin, Azithromycin, Clarithromycin, and Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azithromycin Pharmacodynamics against Persistent Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Variability in Azithromycin Susceptibility Results for Neisseria gonorrhoeae Obtained Using Gradient MIC Strip and Agar Dilution Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chlamydia trachomatis genitourinary infections: laboratory diagnosis and therapeutic aspects. Evaluation of in vitro and in vivo effectiveness of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 25. EUCAST: MIC Determination [eucast.org]
- 26. nih.org.pk [nih.org.pk]
- 27. chainnetwork.org [chainnetwork.org]
- 28. bsac.org.uk [bsac.org.uk]
In vivo comparison of Azithromycin and Erythromycin in a mouse infection model
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of macrolide antibiotics, azithromycin and erythromycin have long been subjects of comparative analysis. While both share a core mechanism of inhibiting bacterial protein synthesis, their in vivo performance, influenced by distinct pharmacokinetic and pharmacodynamic profiles, presents a more nuanced picture. This guide provides an objective comparison of azithromycin and erythromycin in various mouse infection models, supported by experimental data, detailed protocols, and visualizations of their immunomodulatory signaling pathways.
Efficacy in Murine Infection Models: A Data-Driven Comparison
The in vivo superiority of azithromycin over erythromycin is evident across multiple mouse infection models, primarily attributed to its enhanced pharmacokinetic properties, including a longer half-life and greater tissue penetration.
Survival Rates
Studies consistently demonstrate that azithromycin confers a significant survival advantage over erythromycin in mice challenged with virulent bacterial strains.
Table 1: Comparative Survival Rates in Mouse Infection Models
| Infection Model | Bacterial Strain | Treatment Regimen | Survival Rate (Azithromycin) | Survival Rate (Erythromycin) | Reference |
| Pneumonia | Streptococcus pneumoniae | 25 mg/kg, single oral dose, 7h pre-infection | 92% | Ineffective | [1] |
| Pneumonia | Streptococcus pneumoniae | 50 mg/kg, single s.c. dose, 24h pre-infection | 80% | 35% (50 mg/kg, 1h pre-infection) | [1] |
| Pneumonia | Streptococcus pneumoniae | 12.5 mg/kg, two oral doses, 12h apart, post-infection | 80% | 7% | [1] |
Bacterial Load Reduction
Azithromycin's ability to achieve high and sustained concentrations in tissues contributes to a more profound reduction in bacterial burden at the site of infection compared to erythromycin.
Table 2: Comparative Bacterial Load Reduction in Mouse Infection Models
| Infection Model | Bacterial Strain | Tissue | Outcome | Reference |
| Peritonitis | Streptococcus pneumoniae | Blood, Peritoneal Fluid | Both drugs exhibited a bacteriostatic effect in vivo. In vitro, a 2 log10 CFU reduction was observed within 2-3 hours.[2][3][4][5][6] | [2][3][4][5][6] |
| Thigh Infection | Staphylococcus aureus | Thigh Muscle | A 5 mg/kg dose of azithromycin resulted in a significant reduction in CFU. Erythromycin did not show preferential concentration in infected tissues.[7] | [7] |
| Lung Infection | Haemophilus influenzae | Lung | Azithromycin was significantly more active than erythromycin in terms of bacterial killing.[3][8][9] | [3][8][9] |
| Pneumonia | Streptococcus pneumoniae | Lungs, Blood | Two doses of azithromycin (25 mg/kg) led to complete clearance of bacteria, while erythromycin-treated mice remained bacteremic.[1] | [1] |
Pharmacokinetic Parameters
The divergent in vivo efficacy of these two macrolides can be largely explained by their differing pharmacokinetic profiles in mice.
Table 3: Comparative Pharmacokinetic Parameters in Mice
| Parameter | Azithromycin | Erythromycin | Reference |
| Half-life (t½) | ~7.3 hours (s.c.) | ~0.8 hours (s.c.) | |
| 50% Effective Dose (ED50) (S. pneumoniae) | 1.83 - 6.22 mg/kg | 1.83 - 6.22 mg/kg | [4][5][6][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key mouse infection models used in the comparison of azithromycin and erythromycin.
Streptococcus pneumoniae Peritonitis Model
This model is utilized to assess the efficacy of antibiotics against systemic pneumococcal infections.
-
Animals: Female ssc:CF1 mice (or similar strain), 6-8 weeks old.
-
Bacterial Strain: A virulent strain of Streptococcus pneumoniae (e.g., serotype 3).
-
Infection Procedure:
-
Prepare an inoculum of S. pneumoniae in logarithmic growth phase.
-
Induce infection via intraperitoneal (i.p.) injection of the bacterial suspension (typically 10^3-10^4 CFU per mouse) in a solution containing 5% mucin to enhance virulence.
-
-
Drug Administration:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer azithromycin or erythromycin via the desired route (e.g., subcutaneous or oral gavage) at various dosing regimens.
-
-
Outcome Measures:
-
Monitor survival rates over a defined period (e.g., 7-10 days).
-
At specific time points, collect blood and peritoneal fluid for bacterial load determination by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFU).
-
Staphylococcus aureus Thigh Infection Model
This localized infection model is ideal for studying antibiotic efficacy in soft tissues.
-
Animals: CD-1 or ICR mice, 5-6 weeks old.
-
Bacterial Strain: A clinical isolate or standard strain of Staphylococcus aureus (e.g., ATCC 29213).
-
Infection Procedure:
-
Induce neutropenia in mice using cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to create a more susceptible host.
-
Inject a defined inoculum of S. aureus (e.g., 10^6 CFU) directly into the thigh muscle of one hind limb.
-
-
Drug Administration:
-
Begin treatment at a set time after infection (e.g., 2 hours).
-
Administer the test antibiotics as per the study design.
-
-
Outcome Measures:
-
At predetermined endpoints, euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the tissue and perform quantitative bacteriology (CFU/gram of tissue) to assess bacterial load reduction.
-
Caption: Workflow for the S. aureus thigh infection model.
Immunomodulatory Signaling Pathways
Beyond their direct antimicrobial effects, both azithromycin and erythromycin exert immunomodulatory actions that can influence the outcome of an infection.
Azithromycin: Inhibition of the NF-κB Pathway
Azithromycin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of pro-inflammatory cytokines.[1][5][6][11][12] This inhibition is thought to occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB.[12]
Caption: Azithromycin's inhibition of the NF-κB signaling pathway.
Erythromycin: Downregulation of Cell Adhesion Molecules
Erythromycin has been observed to exert anti-inflammatory effects by downregulating the expression of key cell adhesion molecules (CAMs) on endothelial cells, such as P-selectin, E-selectin, ICAM-1, and VCAM-1.[2][3][8] This reduction in CAMs limits the recruitment of neutrophils to the site of inflammation.
Caption: Erythromycin's downregulation of cell adhesion molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and local delivery of azithromycin in a mouse model of Haemophilus influenzae lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RePub, Erasmus University Repository: Comparison of pharmacodynamics of azithromycin and erythromycin in vitro and in vivo [repub.eur.nl]
- 6. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential concentration of azithromycin in an infected mouse thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity and local delivery of azithromycin in a mouse model of Haemophilus influenzae lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Activity and local delivery of azithromycin in a mouse model of Haemophilus influenzae lung infection | Semantic Scholar [semanticscholar.org]
- 10. Azithromycin - Wikipedia [en.wikipedia.org]
- 11. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azithromycin Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common methods used for determining azithromycin susceptibility. The following sections present a detailed comparison of performance data, experimental protocols for key techniques, and a visual workflow to aid in the design and evaluation of susceptibility testing studies.
Data Presentation: Performance of Azithromycin Susceptibility Testing Methods
The clinical and research utility of azithromycin is dependent on accurate methods for susceptibility testing. This section summarizes the performance of commonly used phenotypic methods—broth microdilution (BMD), disk diffusion, and E-test—across various bacterial species. The data presented is a synthesis of findings from multiple cross-validation studies.
| Method | Organism(s) | Comparator Method | Key Performance Metrics | Reported Discrepancies |
| Disk Diffusion | Neisseria gonorrhoeae | Agar Dilution | High agreement (95.2%-99.4%) and kappa values (0.899-0.987) were observed.[1] | Major and very major discrepancies were noted for isolates with MICs near the breakpoint (1 and 2 µg/ml).[1] |
| Salmonella Typhi and Paratyphi A | E-test | Sensitivity: 100%, Specificity: 83%, PPV: 9%, NPV: 100%, Diagnostic Accuracy: 83%.[2] | A significant proportion of isolates (16.6%) showed false resistance. Discordant results were more likely for isolates with MICs close to the breakpoint (8-16 µg/ml).[2] | |
| Haemophilus influenzae | MIC | 99.8% absolute agreement was found.[3] | A false-susceptible error of 0.2% was reported.[3] | |
| Rhodococcus equi | Broth Macrodilution | Categorical agreement ranged from 85.1% to 100%.[4][5][6] | The lowest agreement was observed in the comparison with broth macrodilution for erythromycin.[4][5][6] | |
| E-test | Streptococcus pneumoniae | Broth Microdilution | Discrepancies of ≥2 dilutions were observed for 95.8% of isolates with azithromycin.[7] | Significant discrepancies were noted for azithromycin and clarithromycin.[7] |
| Brucella melitensis | Broth Microdilution | 95% agreement of MIC endpoints within fourfold dilutions.[8] | ||
| Rhodococcus equi | Broth Macrodilution | Essential agreement between 70.3% and 86.1%.[4][5] MICs were not significantly different for azithromycin and rifampin.[4][5] | E-test tended to overestimate MICs for clarithromycin and gentamicin and underestimate them for erythromycin and doxycycline.[4][5] | |
| Molecular Methods | Neisseria gonorrhoeae | Phenotypic Testing | A high-resolution melting assay showed a specificity of 99.52% for azithromycin.[9] | The sensitivity of the same assay for azithromycin was significantly lower at 31.34%.[9] Mutations in the mtrR and mtrD genes of the MtrCDE efflux pump are predominantly associated with azithromycin resistance.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following are summarized protocols for the three principal phenotypic azithromycin susceptibility testing methods based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Broth Microdilution (BMD) Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Inoculum Preparation:
-
Select at least four to five well-isolated colonies of the test organism from a fresh (18-24 hour) culture plate.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Test Procedure:
-
Use commercially prepared or in-house prepared microdilution trays containing serial twofold dilutions of azithromycin.
-
Inoculate each well of the microdilution tray with the prepared bacterial suspension.
-
Incubate the trays at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of azithromycin that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer) Method
This method assesses susceptibility by measuring the zone of inhibition of bacterial growth around an antimicrobial-impregnated disk.
a. Inoculum Preparation:
-
Prepare an inoculum as described for the BMD method (adjusted to a 0.5 McFarland standard).
b. Test Procedure:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 15-µg azithromycin disk to the surface of the agar.
-
Incubate the plate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints from CLSI or EUCAST.
E-test (Gradient Diffusion) Method
The E-test is a quantitative method that determines the MIC using a predefined gradient of antibiotic concentrations on a plastic strip.
a. Inoculum Preparation and Plating:
-
Prepare the inoculum and inoculate the Mueller-Hinton agar plate as described for the disk diffusion method.
b. Test Procedure:
-
Aseptically apply the E-test strip to the inoculated agar surface.
-
Ensure the entire length of the strip is in contact with the agar.
-
Incubate the plate under the same conditions as the disk diffusion method.
-
Read the MIC at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.
Mandatory Visualization
The following diagram illustrates a typical workflow for a cross-validation study of azithromycin susceptibility testing methods.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation of NCCLS macrolide (azithromycin, clarithromycin, and erythromycin) interpretive criteria for Haemophilus influenzae tested with the Haemophilus test medium. National Committee for Clinical Laboratory Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Etest, Disk Diffusion, and Broth Macrodilution for In Vitro Susceptibility Testing of Rhodococcus equi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Etest to broth microdilution method for testing Streptococcus pneumoniae susceptibility to levofloxacin and three macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Detection of non-travel-associated, ceftriaxone non-susceptible Neisseria gonorrhoeae FC428-like harbouring the mosaic penA60 allele - Canada.ca [canada.ca]
- 10. Azithromycin Susceptibility Testing and Molecular Investigation of Neisseria gonorrhoeae Isolates Collected in Russia, 2020-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chainnetwork.org [chainnetwork.org]
- 12. iacld.com [iacld.com]
Azithromycin's Immunomodulatory Profile: A Comparative Analysis with Other Macrolides
For Immediate Release
A detailed comparison of the immunomodulatory effects of Azithromycin and other common macrolide antibiotics reveals distinct mechanisms and potencies in regulating immune responses. This guide synthesizes key experimental findings for researchers and drug development professionals, highlighting differences in their impact on cytokine production, neutrophil function, and underlying cellular signaling pathways.
Macrolide antibiotics, a class of drugs primarily used for their antimicrobial properties, are increasingly recognized for their significant immunomodulatory effects. These "non-antibiotic" properties have positioned them as potential therapeutic agents for chronic inflammatory diseases. Among the macrolides, Azithromycin (a 15-membered ring macrolide) exhibits a unique immunomodulatory profile when compared to 14-membered ring macrolides such as Clarithromycin and Erythromycin, and the 16-membered ring macrolides. This guide provides a comparative overview of these effects, supported by experimental data and detailed methodologies.
Comparative Analysis of Immunomodulatory Effects
The immunomodulatory actions of macrolides are diverse, affecting various immune cells and inflammatory mediators. Azithromycin often demonstrates a more potent or distinct anti-inflammatory effect compared to other macrolides.
Effects on Cytokine Production
Macrolides can significantly alter the production of cytokines by immune cells, thereby modulating the inflammatory response. Azithromycin, in particular, has been shown to suppress pro-inflammatory cytokines while in some cases enhancing anti-inflammatory ones.
Table 1: Comparative Effects of Macrolides on Cytokine Production
| Cytokine | Cell Type | Azithromycin (AZM) | Clarithromycin (CAM) | Erythromycin (ERM) | Roxithromycin (RXM) | Reference |
| TNF-α | Human Monocytes | Significant decrease (100% of individuals showed a decrease) | Significant decrease (86% of individuals showed a decrease) | Inhibition reported | Decrease reported | [1] |
| CF Airway Epithelial Cells | 45% decrease in secretion (at 8 µg/mL) | - | - | - | [2] | |
| IL-6 | Human Monocytes | Variable effects | Significant decrease (60% of individuals showed a decrease) | Weaker effect than ERM | - | [1] |
| Murine Dendritic Cells | No significant effect | Significant inhibition | - | - | [3] | |
| IL-8 (CXCL8) | - | Decrease reported | Decrease reported | Decrease reported | Decrease reported | [4] |
| IL-10 | Human Monocytes | Variable effects | Variable effects | - | - | [1] |
| Murine Dendritic Cells | Significant increase | No significant effect | - | - | [3] | |
| IL-1α | Human Monocytes | Significant decrease (100% of individuals showed a decrease) | Variable effects | - | - | [1] |
| IL-1β | Human Monocytes | Variable effects | Variable effects | - | - | [1] |
| IL-2 | Naive T-cells co-cultured with DCs | No significant effect | Significant decrease | - | - | [3] |
Effects on Neutrophil Function
Neutrophils play a crucial role in the inflammatory response. Macrolides, particularly Azithromycin and Erythromycin, have been shown to suppress neutrophil functions such as chemotaxis and the generation of reactive oxygen species (oxidative burst).
Table 2: Comparative Effects of Macrolides on Neutrophil Function
| Function | Azithromycin (AZM) | Erythromycin (ERM) | Rokitamycin (RKM) | Reference |
| Active Oxygen Generation | Significant suppression (at 0.5-1.0 µg/mL) | Significant suppression (at 0.5-1.0 µg/mL) | No significant effect | [5] |
| Chemotaxis | Significant suppression (at 0.5-1.0 µg/mL) | Significant suppression (at 0.5-1.0 µg/mL) | No significant effect | [5] |
Signaling Pathways Modulated by Macrolides
The immunomodulatory effects of macrolides are mediated through their influence on key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and the mammalian Target of Rapamycin (mTOR) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of pro-inflammatory gene expression. Several macrolides, including Azithromycin, Clarithromycin, and Roxithromycin, have been shown to inhibit NF-κB activation.[4][6][7] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory cytokines like TNF-α, IL-6, and IL-8.
References
- 1. Effect of clarithromycin and azithromycin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin Selectively Reduces Tumor Necrosis Factor Alpha Levels in Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differing effects of clarithromycin and azithromycin on cytokine production by murine dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel macrolide solithromycin exerts superior anti-inflammatory effect via NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azithromycin distinctively modulates classical activation of human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Azithromycin in Community-Acquired Pneumonia: A Head-to-Head Clinical Trial Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of azithromycin's performance against other common antibiotics in the treatment of community-acquired pneumonia (CAP), supported by data from head-to-head clinical trials. Detailed experimental methodologies and quantitative outcomes are presented to facilitate informed analysis.
Executive Summary
Azithromycin, a macrolide antibiotic, is a cornerstone in the management of community-acquired pneumonia. Its efficacy is attributed not only to its antimicrobial properties but also to its potent immunomodulatory and anti-inflammatory effects. This guide delves into the comparative effectiveness of azithromycin against other frequently used antibiotics for CAP, including doxycycline, clarithromycin, and the combination of cefuroxime and erythromycin. The presented clinical trial data highlights key outcome measures such as clinical cure rates, microbiological eradication, mortality benefits, and safety profiles. Furthermore, this guide elucidates the molecular signaling pathways underlying azithromycin's therapeutic action.
Comparative Efficacy and Safety: A Tabular Overview
The following tables summarize the quantitative data from key head-to-head clinical trials, offering a clear comparison of azithromycin's performance against alternative treatments for CAP.
Table 1: Azithromycin vs. Doxycycline in Hospitalized CAP Patients (in combination with a beta-lactam)
| Outcome Measure | Azithromycin Group | Doxycycline Group | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] | Citation |
| In-Hospital Mortality | Lower | Higher | OR: 0.71 [0.56, 0.90] | [1] |
| 90-Day Mortality | Lower | Higher | HR: 0.83 [0.73, 0.95] | [1] |
| Hospital-Free Days (Adjusted Estimate) | 1.37 days more | [0.99, 1.74] | [1] | |
| Treatment Failure (requiring antibiotic broadening) | 11.9% | 6.12% | Not Statistically Significant | [2][3] |
| Time to Clinical Stability (days) | 3 | 3.14 | Not Statistically Significant | [2][3] |
Table 2: Azithromycin vs. Clarithromycin in Mild to Moderate CAP
| Outcome Measure | Azithromycin (3-day course) | Clarithromycin (10-day course) | P-value | Citation |
| Satisfactory Clinical Response | 94% (83/88) | 95% (84/88) | 0.518 | [4] |
| Pathogen Eradication | 97% (31/32) | 91% (32/35) | Not Provided | [4] |
| Treatment-Related Adverse Events | Similar Incidence | Similar Incidence | 0.815 | [4] |
| Discontinuation due to Adverse Events | 0% | 2% | Not Provided | [4] |
Table 3: Azithromycin vs. Clarithromycin in Hospitalized CAP Patients (in combination with a beta-lactam) - Systematic Review Data
| Outcome Measure | Azithromycin Combination | Clarithromycin Combination | Citation |
| Clinical Success Rate (at end of therapy) | 87.55% | 75.42% | [5] |
| Average Length of Hospital Stay (days) | 8.45 | 7.25 | [5] |
Table 4: Azithromycin Monotherapy vs. Cefuroxime plus Erythromycin in Hospitalized CAP Patients
| Outcome Measure | Azithromycin | Cefuroxime + Erythromycin | P-value | Citation |
| Clinical Cure Rate | 91% (61/67) | 91% (71/78) | Not Statistically Significant | [6][7] |
| Treatment-Related Adverse Events | 12% (8/67) | 49% (30/78) | <0.001 | [6][7] |
Detailed Experimental Protocols
A comprehensive understanding of clinical trial outcomes necessitates a thorough review of their methodologies. Below are detailed protocols from key comparative studies.
Study 1: Azithromycin vs. Doxycycline for Hospitalized Adults with CAP (AD-CAP Trial)
-
Objective: To compare the effectiveness and safety of azithromycin versus doxycycline in adult patients hospitalized with CAP who are also receiving a beta-lactam antibiotic.[8]
-
Study Design: A multicenter, matched cohort study.[1]
-
Patient Population:
-
Inclusion Criteria: Adult patients (>18 years old) admitted with a diagnosis of CAP and receiving a beta-lactam antibiotic plus either azithromycin or doxycycline within 12 hours of hospital admission.[8][9]
-
Exclusion Criteria: High clinical suspicion for Legionella pneumonia, allergy or contraindication to either study drug, pregnancy, severe CAP as defined by ATS/IDSA criteria, and corrected QT prolongation.[8][9]
-
-
Dosing Regimen:
-
Endpoints:
-
Microbiological Assessment: Not explicitly detailed in the provided summaries.
Study 2: Azithromycin vs. Clarithromycin for Mild to Moderate CAP
-
Objective: To compare the efficacy and tolerance of a 3-day course of azithromycin with a 10-day course of clarithromycin in adults with mild to moderate CAP.[4]
-
Study Design: A randomized, multicenter study.[4]
-
Patient Population: Adults with a clinical diagnosis of mild to moderate CAP.[4]
-
Dosing Regimen:
-
Endpoints:
-
Microbiological Assessment: Pathogen isolation from evaluable patients.[4]
Study 3: Azithromycin Monotherapy vs. Cefuroxime plus Erythromycin for Hospitalized CAP
-
Objective: To compare the efficacy and safety of azithromycin monotherapy with the combination of cefuroxime plus erythromycin for the empirical treatment of hospitalized patients with CAP.[6][7]
-
Study Design: A prospective, randomized, multicenter trial.[6][7][10]
-
Patient Population:
-
Inclusion Criteria: Hospitalized patients with a primary diagnosis of CAP, confirmed by chest x-ray and clinical symptoms.[10]
-
Exclusion Criteria: Immunosuppression, residence in a nursing home, allergy to study drugs, recent hospitalization, severe renal dysfunction, or antibiotic use within 24 hours of enrollment.[6][7][10]
-
-
Dosing Regimen:
-
Azithromycin Group: Intravenous azithromycin (500 mg once daily) followed by oral azithromycin (500 mg once daily).[6][7]
-
Comparator Group: Intravenous cefuroxime (750 mg every 8 hours) followed by oral cefuroxime axetil (500 mg twice daily), plus erythromycin (500-1000 mg intravenously or orally every 6 hours).[6][7]
-
-
Endpoints:
-
Microbiological Assessment: Extensive testing for atypical pathogens, including PCR, serology, culture, and urinary antigen tests.[11]
Signaling Pathways and Experimental Workflows
Azithromycin's therapeutic efficacy in CAP extends beyond its direct antibacterial action. Its immunomodulatory properties play a crucial role in mitigating the inflammatory response associated with pneumonia.
Azithromycin's Anti-inflammatory Signaling Pathway
Azithromycin exerts its anti-inflammatory effects primarily through the inhibition of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are central to the expression of pro-inflammatory cytokines. By suppressing their activity, azithromycin leads to a reduction in the production of inflammatory mediators, thereby dampening the inflammatory cascade in the lungs.
Caption: Azithromycin's inhibition of NF-κB and AP-1 signaling pathways.
Experimental Workflow for a Head-to-Head CAP Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing azithromycin to another antibiotic for the treatment of community-acquired pneumonia.
Caption: A typical experimental workflow for a CAP clinical trial.
References
- 1. Comparative effectiveness of azithromycin versus doxycycline in hospitalized patients with community acquired pneumonia treated with beta-lactams: A multicenter matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2590. Efficacy of Doxycycline Versus Azithromycin in Community Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized, multicentre study of the efficacy and tolerance of azithromycin versus clarithromycin in the treatment of adults with mild to moderate community-acquired pneumonia. Azithromycin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of azithromycin versus clarithromycin in combination with beta-lactams to treat community-acquired pneumonia in hospitalized patients: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azithromycin vs cefuroxime plus erythromycin for empirical treatment of community-acquired pneumonia in hospitalized patients: a prospective, randomized, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Azithromycin vs Doxycycline for Community-acquired Pneumonia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Is azithromycin monotherapy as efficacious as cefuroxime plus erythromycin for the treatment of community-acquired pneumonia in hospitalized patients? | MDedge [mdedge.com]
- 11. experts.umn.edu [experts.umn.edu]
Global Landscape of Azithromycin Resistance: A Comparative Analysis of Mechanisms Across Continents
A deep dive into the molecular underpinnings of Azithromycin resistance reveals a geographically diverse and evolving threat. This guide provides a comparative analysis of the predominant resistance mechanisms in North America, Europe, Asia, and Africa, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The relentless rise of antimicrobial resistance necessitates a thorough understanding of the mechanisms conferring bacterial survival against common antibiotics like Azithromycin. This macrolide antibiotic, crucial in treating a wide array of bacterial infections, is increasingly rendered ineffective by bacteria that have acquired sophisticated defense strategies. These mechanisms, primarily target site modification, active drug efflux, and enzymatic inactivation, exhibit significant variation in their prevalence across different geographic regions. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of these differences, highlighting the importance of geographical surveillance in combating antimicrobial resistance.
Regional Prevalence of Azithromycin Resistance Mechanisms
The distribution of genetic determinants of Azithromycin resistance varies markedly across the globe. The following table summarizes the prevalence of the most common resistance mechanisms in key bacterial pathogens across four major continents.
| Geographic Region | Primary Resistance Mechanism(s) | Key Genes/Mutations | Predominant Pathogen(s) | Prevalence |
| North America | Efflux Pumps | mef(A) | Streptococcus pneumoniae | mef(A) is more prevalent than erm(B).[1][2] |
| Target Site Modification | erm(B), 23S rRNA mutations | Streptococcus pneumoniae, Neisseria gonorrhoeae | erm(B) is also significant.[1][2] Mutations in the 23S rRNA gene (A2059G, C2611T) are associated with high-level resistance in N. gonorrhoeae.[3] | |
| Europe | Target Site Modification | erm(B) | Streptococcus pneumoniae | erm(B) is the predominant mechanism in many European countries, including France, Spain, and Germany, with prevalence rates often exceeding 80% among erythromycin-resistant isolates.[1][2][4] |
| Efflux Pumps | mef(A) | Streptococcus pneumoniae | While less common than erm(B), mef(A) is also a significant contributor to resistance.[4] | |
| Asia | Target Site Modification | erm(B), 23S rRNA A2058G mutation | Streptococcus pneumoniae, Treponema pallidum, Shigella spp. | High prevalence of erm(B) in S. pneumoniae.[5] The A2058G mutation in the 23S rRNA gene is highly prevalent in T. pallidum in China, with rates exceeding 90%.[6] In Southeast Asia, erm(B) has been identified in azithromycin-resistant Shigella spp..[7] |
| Macrolide Inactivation | mph(A) | Shigella spp., Salmonella enterica | The mph(A) gene is a significant mechanism of resistance in Shigella spp. in Southeast Asia and in Salmonella enterica in China.[7][8] | |
| Africa | Efflux Pumps | mtrCDE overexpression | Neisseria gonorrhoeae | Overexpression of the mtrCDE efflux pump is a key mechanism of azithromycin resistance.[3] |
| Target Site Modification | 23S rRNA mutations | Neisseria gonorrhoeae | Mutations in the 23S rRNA gene (A2059G, C2611T) are also reported in high-level azithromycin-resistant isolates in South Africa.[3] |
Key Experimental Protocols
Accurate identification and characterization of azithromycin resistance mechanisms are paramount for surveillance and the development of new therapeutic strategies. The following are detailed protocols for key experiments.
Protocol 1: PCR-Based Detection of erm(B) and mef(A) Genes
This protocol outlines the use of polymerase chain reaction (PCR) to detect the presence of the erm(B) and mef(A) genes, which are common mediators of azithromycin resistance.
1. DNA Extraction:
-
Culture bacterial isolates on appropriate agar plates overnight at 37°C.
-
Harvest a single colony and resuspend it in 100 µL of sterile nuclease-free water.
-
Lyse the bacterial cells by heating at 95°C for 10 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet cellular debris.
-
Use 1-5 µL of the supernatant containing the genomic DNA as the template for the PCR reaction.
2. PCR Amplification:
-
Prepare a PCR master mix with the following components per 25 µL reaction:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1-5 µL of DNA template
-
Nuclease-free water to a final volume of 25 µL
-
-
Primer sequences:
-
erm(B)-F: 5'-GAAAAGGTACTCAACCAAATA-3'
-
erm(B)-R: 5'-AGTAACGGTACTTAAATTGTTTAC-3'
-
mef(A)-F: 5'-AGTATCATTAATCACTAGTGC-3'
-
mef(A)-R: 5'-TTCTTCTGGTACTAAAAGTGG-3'
-
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 40 seconds
-
-
Final extension: 72°C for 7 minutes
-
3. Gel Electrophoresis:
-
Mix 5 µL of the PCR product with 1 µL of 6x loading dye.
-
Load the mixture onto a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).
-
Run the gel at 100V for 45-60 minutes.
-
Visualize the DNA bands under UV light. The expected product sizes are approximately 640 bp for erm(B) and 348 bp for mef(A).[9]
Protocol 2: Sequencing of the 23S rRNA Gene for Mutation Analysis
This protocol describes the process of amplifying and sequencing domain V of the 23S rRNA gene to identify point mutations (e.g., A2058G, A2059G, C2611T) that confer azithromycin resistance.
1. DNA Extraction:
-
Follow the same procedure as described in Protocol 1.
2. PCR Amplification of 23S rRNA Domain V:
-
Use primers flanking the domain V region of the 23S rRNA gene. Primer design will be specific to the bacterial species being investigated.
-
Perform PCR amplification using a high-fidelity DNA polymerase to minimize sequencing errors.
-
Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.
3. Sanger Sequencing:
-
Send the purified PCR product and the corresponding sequencing primers to a sequencing facility.
-
Analyze the returned sequencing data using bioinformatics software (e.g., BLAST, sequence alignment tools).
-
Align the obtained sequence with a wild-type reference sequence of the 23S rRNA gene from the same bacterial species to identify any point mutations.
Protocol 3: Fluorescence-Based Efflux Pump Activity Assay
This protocol details a method to assess the activity of efflux pumps using a fluorescent substrate, such as ethidium bromide (EtBr). Overexpression of efflux pumps will result in lower intracellular accumulation of the fluorescent dye.
1. Preparation of Bacterial Cells:
-
Grow bacteria to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them twice with a buffer that does not contain glucose (e.g., phosphate-buffered saline).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.4).
2. Ethidium Bromide Accumulation Assay:
-
In a 96-well black microplate, add the bacterial cell suspension.
-
To assess the role of energy-dependent efflux, a proton motive force (PMF) inhibitor such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) can be added to a subset of wells to a final concentration of 100 µM. CCCP will block the activity of PMF-dependent efflux pumps.
-
Add EtBr to all wells to a final concentration of 2 µg/mL.
-
Immediately measure the fluorescence in a microplate reader (excitation ~530 nm, emission ~600 nm) at regular intervals (e.g., every 5 minutes) for 60 minutes at 37°C.
3. Data Analysis:
-
Plot fluorescence intensity against time.
-
A lower fluorescence signal in the absence of CCCP compared to the signal in its presence indicates active efflux of EtBr.
-
The difference in fluorescence levels can be used to compare efflux pump activity between different bacterial strains or under different conditions.[10][11]
Visualizing the Mechanisms of Resistance
Understanding the regulatory pathways that control the expression of resistance genes is crucial for developing novel therapeutic interventions. The following diagrams, generated using the DOT language, illustrate key regulatory circuits and experimental workflows.
References
- 1. intcarper.com [intcarper.com]
- 2. mjima.org [mjima.org]
- 3. Emergence of high-level azithromycin-resistant Neisseria gonorrhoeae causing male urethritis in Johannesburg, South Africa, 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Prevalence of the ermB Gene among Erythromycin-Resistant Streptococcus pneumoniae Isolates in Germany during the Winter of 2000-2001 and In Vitro Activity of Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Azithromycin Resistance in Shigella spp. in Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of resistance genes and plasmids from sick children caused by Salmonella enterica resistance to azithromycin in Shenzhen, China [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
Azithromycin's Synergistic Power: A Comparative Guide to Novel Antimicrobial Combinations
For Immediate Release
In an era of escalating antimicrobial resistance, the strategic combination of existing antibiotics with novel agents presents a promising frontier in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of the synergistic activity of azithromycin, a widely used macrolide antibiotic, with various novel antimicrobial agents. The data presented herein, supported by detailed experimental protocols, offers researchers, scientists, and drug development professionals a comprehensive overview of azithromycin's potential in combination therapies.
Unveiling Synergistic Interactions: Quantitative Data
The synergistic effect of combining azithromycin with other antimicrobial agents is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, meaning the combined effect of the drugs is significantly greater than the sum of their individual effects. The following tables summarize the synergistic activity of azithromycin in combination with select novel antimicrobial agents against various bacterial strains.
| Novel Agent | Bacterial Strain | Azithromycin MIC Alone (µg/mL) | Novel Agent MIC Alone (µg/mL) | Azithromycin MIC in Combination (µg/mL) | Novel Agent MIC in Combination (µg/mL) | FICI | Interpretation |
| Levofloxacin | Klebsiella pneumoniae (n=8 isolates with synergy) | Not specified | Not specified | Not specified | Not specified | 0.353 ± 0.13 | Synergy[1] |
| Niosomal Azithromycin + Levofloxacin | Klebsiella pneumoniae (n=16 isolates with synergy) | 187.4 ± 209.1 (as niosome) | Not specified | Not specified | Not specified | 0.372 ± 0.138 | Synergy[1] |
| Colistin | Acinetobacter baumannii (n=9 isolates with synergy) | ≥256 | Not specified | Not specified | Not specified | 0.06 - 0.241 | Synergy[2][3] |
| Cefixime | Klebsiella pneumoniae (n=10 isolates with synergy) | 2-128 | 2-128 | Not specified | Not specified | ≤ 0.5 | Synergy[4] |
| Synthetic Peptide (DJK-5) | Pseudomonas aeruginosa | Not specified | Not specified | 4-8 fold decrease | 4 fold decrease | < 0.5 | Synergy[5] |
| Synthetic Peptide (IDR-1018) | Pseudomonas aeruginosa | Not specified | Not specified | 4 fold decrease | 2 fold decrease | < 0.5 | Synergy[5] |
Note: The FICI is a critical metric for assessing antimicrobial synergy. It is calculated as the sum of the fractional inhibitory concentrations of each drug in the combination.[2][6][7]
A Look at the Alternatives: Zoliflodacin
A novel antibiotic, zoliflodacin, has recently been investigated as a single-dose oral treatment for uncomplicated gonorrhea. In a phase 3 clinical trial, zoliflodacin was compared to the standard-of-care combination therapy of ceftriaxone plus azithromycin. The study found that zoliflodacin was non-inferior to the ceftriaxone-azithromycin combination, demonstrating the potential of new, single-agent therapies for certain infections.[8][9][10] This highlights a different strategic approach to combating resistance, focusing on the development of new classes of antibiotics rather than relying solely on synergistic combinations of existing ones.
Experimental Protocols: The Checkerboard Assay
The synergistic activity data presented in this guide was primarily determined using the checkerboard broth microdilution method. This technique is a standard in vitro method for evaluating the interaction between two antimicrobial agents.[6][11][12]
Methodology
-
Preparation of Antimicrobial Agents: Stock solutions of azithromycin and the novel antimicrobial agent are prepared and serially diluted in a liquid growth medium.
-
Plate Setup: A 96-well microtiter plate is used to create a two-dimensional array of drug concentrations. Along the x-axis, concentrations of azithromycin are dispensed, and along the y-axis, concentrations of the novel agent are dispensed. This creates a "checkerboard" pattern where each well contains a unique combination of the two drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.
-
Determining the Minimum Inhibitory Concentration (MIC): After incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Calculating the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying mechanisms of synergy, the following diagrams are provided.
Caption: Experimental workflow for determining antimicrobial synergy using the checkerboard assay.
Caption: Proposed mechanism of synergy between azithromycin and cationic antimicrobial peptides.
References
- 1. Assessment of the in vitro activity of azithromycin niosomes alone and in combination with levofloxacin on extensively drug-resistant Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Colistin and Vancomycin or Azithromycin Combinations on Extensively Drug Resistant Acinetobacter baumannii Clinical Isolates [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Fractional Inhibitory Concentration (FIC) Study of Cefixime and Azithromycin Fixed Dose Combination (FDC) Against Respiratory Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel targets of azithromycin activity against Pseudomonas aeruginosa grown in physiologically relevant media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Clinical Efficacy and In Vitro Drug Sensitivity Test Results of Azithromycin Combined With Other Antimicrobial Therapies in the Treatment of MDR P. aeruginosa Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contemporaryobgyn.net [contemporaryobgyn.net]
- 9. urologytimes.com [urologytimes.com]
- 10. contagionlive.com [contagionlive.com]
- 11. The Potentiation Activity of Azithromycin in Combination with Colistin or Levofloxacin Against Pseudomonas aeruginosa Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Modithromycin (assumed to be Azithromycin)
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of modithromycin, which is assumed to be a typographical error for the widely used macrolide antibiotic, azithromycin. Adherence to these guidelines is crucial to prevent environmental contamination and ensure compliance with regulatory standards.
Improper disposal of antibiotics like azithromycin can lead to the contamination of water and soil, potentially harming wildlife and contributing to the development of antimicrobial resistance.[1][2][3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established specific guidelines for the management of pharmaceutical waste.[1][4]
Disposal Procedures for Azithromycin
The primary principle of pharmaceutical disposal is to prevent its release into the environment. Flushing down the toilet or drain is generally not recommended unless specifically instructed by the product labeling, as wastewater treatment plants are often not equipped to fully remove such compounds.[5][6]
For Laboratory and Research Settings:
Waste containing azithromycin should be managed as pharmaceutical or chemical waste in accordance with institutional and local regulations. The following table summarizes the recommended disposal methods:
| Disposal Method | Description | Best For |
| Licensed Hazardous Waste Contractor | A specialized waste management company collects and disposes of the chemical waste, typically through incineration at a permitted facility. | Bulk quantities of pure azithromycin, heavily contaminated materials, and expired stock solutions. |
| Reverse Distributor | For unused, unexpired, and unopened pharmaceuticals, a DEA-registered reverse distributor may be an option for return and credit. | Unused and unexpired saleable drug products. |
| In-Lab Decontamination (with caution) | Chemical degradation to a non-hazardous substance before disposal. This should only be performed if a validated and safe protocol is available and approved by the institution's safety office. | Small spills or residual amounts where a validated protocol exists. |
Experimental Protocol for Spills and Decontamination:
In the event of a small spill of an azithromycin solution, the following general cleanup and decontamination protocol should be followed:
-
Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[7][8]
-
Containment: Prevent the spill from spreading by using absorbent materials such as diatomite or universal binders.[7]
-
Absorption: Absorb the spilled solution with the absorbent material.
-
Collection: Carefully collect the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill surface by scrubbing with alcohol.[7]
-
Disposal: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste according to institutional and local regulations.[7]
Logical Workflow for Azithromycin Disposal
The following diagram illustrates the decision-making process for the proper disposal of azithromycin in a laboratory setting.
General Guidance for Household Disposal of Unused Medications:
For non-laboratory settings, drug take-back programs are the preferred method for disposing of unused medicines.[9] If a take-back program is not available, the following steps can be taken for disposal in household trash:[6][10]
-
Remove the medication from its original container.
-
Mix the medicine with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[10]
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.
-
Dispose of the container in the household trash.
-
Scratch out all personal information on the empty prescription bottle to protect your identity.[9]
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Antibiotics: Helping our bodies, hurting our environment | Yale Environment Review [environment-review.yale.edu]
- 3. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. epa.gov [epa.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. dea.gov [dea.gov]
- 10. fda.gov [fda.gov]
Essential Safety and Logistical Information for Handling Modithromycin
Disclaimer: No public safety data sheet (SDS) was found for a compound specifically named "Modithromycin." The following guidance is based on the safety protocols for Azithromycin, a common macrolide antibiotic, and general best practices for handling macrolide antibiotics. It is imperative to consult the specific Safety Data Sheet for this compound once it becomes available and to conduct a comprehensive risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. It offers procedural, step-by-step guidance to directly address operational questions regarding personal protective equipment (PPE), and operational and disposal plans.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the handling of similar macrolide antibiotics.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Hands | Protective gloves | Use impervious gloves (e.g., nitrile). Inspect gloves for tears or holes before use. Use proper glove removal technique to avoid skin contact.[1] |
| Eyes/Face | Safety goggles with side-shields or face shield | Provides protection against splashes and dust.[1] |
| Body | Impervious clothing / Laboratory coat | A lab coat should be worn to protect street clothing. For larger quantities or potential for significant splashing, chemical-resistant aprons or coveralls are recommended.[1] |
| Respiratory | Suitable respirator | Use a NIOSH-approved respirator if working with fine powders, aerosols, or in a poorly ventilated area to avoid inhalation of dusts.[1] |
Operational Plan
A systematic approach to handling this compound will minimize risks and ensure the integrity of the experiment.
1. Preparation and Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of the compound.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Avoid eating, drinking, or smoking in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
2. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]
-
For larger spills, prevent further leakage if it is safe to do so.[1]
-
Decontaminate the spill area with a suitable cleaning agent.
3. First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Waste containers should be clearly labeled with the contents.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
